Product packaging for Kistrin(Cat. No.:CAS No. 127829-86-1)

Kistrin

Cat. No.: B590482
CAS No.: 127829-86-1
M. Wt: 7318.217
InChI Key: ZTYNVDHJNRIRLL-FWZKYCSMSA-N
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Description

Kistrin is a 68-amino acid protein and a prominent member of the disintegrin family, isolated from snake venom. It is a potent inhibitor of platelet aggregation, functioning as a high-affinity antagonist of the glycoprotein IIb-IIIa (GP IIb-IIIa) complex, the integrin receptor found on the surface of platelets . Its mechanism of action is characterized by the presence of an Arg-Gly-Asp (RGD) adhesion site recognition sequence, which is located at the apex of an exposed loop on the protein's surface . This structural motif is critical for its binding and competitive inhibition of fibrinogen binding to GP IIb-IIIa, thereby preventing platelet cross-linking and thrombus formation. Research into this compound has provided foundational insights into integrin-ligand interactions and the role of the RGD motif in cell adhesion processes . Studies have demonstrated that this compound's inhibitory activity exhibits species-dependent specificity, showing varying potency against platelets from different mammalian species such as dogs, buffalo, and horses . This makes it a valuable tool for comparative physiological and pharmacological research. As a well-characterized disintegrin, this compound is an essential reagent for in vitro studies focused on cardiovascular biology, thrombosis and hemostasis, and the broader field of integrin receptor biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C291H458N96O100S13 B590482 Kistrin CAS No. 127829-86-1

Properties

IUPAC Name

(4S)-5-[[(aR,1R,2bR,3aS,6R,6aS,9S,9aS,11bS,12aS,14bR,15S,15aS,21R,21aS,24S,24aS,27S,27aR,30aS,33S,33aS,39S,39aS,42S,42aS,45S,48R,48aS,51S,51aS,54S,57S,57aS,60S,60aS,63R,63aS,66aS,68R,71S,71aS,74S,77aS,80S,80aS,83S,83aS,86S,86aS,89aR,92S,95R,96aS,99aS)-3a,21a,45-tris(4-aminobutyl)-86-(2-amino-2-oxoethyl)-24,77a,96a-tris(3-amino-3-oxopropyl)-6a-benzyl-24a,33a-bis[(2S)-butan-2-yl]-89a-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-12a,30a,39,42a,66a-pentakis(3-carbamimidamidopropyl)-15,83,99a-tris(2-carboxyethyl)-11b,48a,60,60a,63a,86a-hexakis(carboxymethyl)-51,71a-bis[(1R)-1-hydroxyethyl]-9a,71,74,80a-tetrakis(hydroxymethyl)-15a,27,54,57,83a-pentamethyl-9,42-bis(2-methylpropyl)-51a-(2-methylsulfanylethyl)-1a,1b,4a,7a,7b,8,10a,10b,11,13a,13b,14,16a,17,19a,20,20b,22a,23,25a,26,28a,29,31a,32,34a,38,40a,41,43a,44,46a,47,49a,50,52a,53,56,58a,59,61a,62,64a,67a,69,69a,72,72a,75,75a,78a,81,81a,84,84a,87,87a,93,95a,98a-hexacontaoxo-3,4,4b,5b,16b,17b,65,66,91a,92a,97,98-dodecathia-b,2a,5a,7,8a,8b,9b,10,11a,12b,13,14a,16,17a,19,19b,20a,22,23a,25,26a,28,29a,31,32a,35a,37,40,41a,43,44a,46,47a,49,50a,52,53a,55,58,59a,61,62a,65a,68a,70,70a,73,73a,76,76a,79a,82,82a,85,85a,88,88a,94,94a,97a-hexacontazaundecacyclo[125.41.25.1321,100.1048,68.263,95.033,37.076,80.088,92.0135,139.0153,157.26,202]icosadictan-14b-yl]amino]-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C291H458N96O100S13/c1-17-135(7)221-277(478)375-190-128-499-500-131-193(283(484)386-93-40-56-196(386)271(472)348-155(51-33-86-317-289(307)308)237(438)355-169(99-145-60-62-147(394)63-61-145)250(451)361-177(285(486)487)100-146-109-313-132-326-146)377-256(457)172(104-217(418)419)352-228(429)140(12)331-257(458)178(116-388)362-239(440)158(64-71-200(297)395)335-208(403)115-325-276(477)223(142(14)392)381-269(470)192(369-238(439)154(50-32-85-316-288(305)306)339-253(454)173(105-218(420)421)356-254(455)175(107-220(424)425)359-274(475)197-57-37-90-383(197)280(481)165(78-95-488-16)351-252(453)170(102-215(414)415)337-210(405)114-321-230(431)148(48-30-83-314-286(301)302)347-273(474)199-59-41-94-387(199)284(485)222(136(8)18-2)379-246(447)156(343-262(190)463)52-34-87-318-290(309)310)130-498-495-126-188-267(468)372-184-122-490-489-120-182(232(433)323-112-207(402)334-157(67-74-211(406)407)231(432)322-113-209(404)336-166(96-133(3)4)248(449)370-188)366-242(443)159(65-72-201(298)396)338-227(428)138(10)327-205(400)110-324-270(471)194-54-36-89-382(194)279(480)164(53-35-88-319-291(311)312)350-249(450)167(97-134(5)6)353-235(436)151(46-24-28-81-294)342-263(464)191-129-497-492-123-185(368-244(445)162(69-76-213(410)411)345-234(435)149(44-22-26-79-292)332-204(399)108-296)264(465)358-174(106-219(422)423)255(456)371-187-125-494-493-124-186(265(466)357-171(103-216(416)417)247(448)330-139(11)226(427)328-141(13)229(430)380-224(143(15)393)278(479)376-191)373-268(469)189(374-275(476)198-58-38-91-384(198)281(482)176(101-203(300)398)360-241(442)163(70-77-214(412)413)349-272(473)195-55-39-92-385(195)282(483)181(119-391)365-259(460)180(118-390)364-266(187)467)127-496-491-121-183(367-243(444)160(66-73-202(299)397)344-240(441)161(346-261(184)462)68-75-212(408)409)260(461)341-152(47-25-29-82-295)236(437)354-168(98-144-42-20-19-21-43-144)251(452)363-179(117-389)258(459)340-153(49-31-84-315-287(303)304)233(434)329-137(9)225(426)320-111-206(401)333-150(245(446)378-221)45-23-27-80-293/h19-21,42-43,60-63,109,132-143,148-199,221-224,388-394H,17-18,22-41,44-59,64-108,110-131,292-296H2,1-16H3,(H2,297,395)(H2,298,396)(H2,299,397)(H2,300,398)(H,313,326)(H,320,426)(H,321,431)(H,322,432)(H,323,433)(H,324,471)(H,325,477)(H,327,400)(H,328,427)(H,329,434)(H,330,448)(H,331,458)(H,332,399)(H,333,401)(H,334,402)(H,335,403)(H,336,404)(H,337,405)(H,338,428)(H,339,454)(H,340,459)(H,341,461)(H,342,464)(H,343,463)(H,344,441)(H,345,435)(H,346,462)(H,347,474)(H,348,472)(H,349,473)(H,350,450)(H,351,453)(H,352,429)(H,353,436)(H,354,437)(H,355,438)(H,356,455)(H,357,466)(H,358,465)(H,359,475)(H,360,442)(H,361,451)(H,362,440)(H,363,452)(H,364,467)(H,365,460)(H,366,443)(H,367,444)(H,368,445)(H,369,439)(H,370,449)(H,371,456)(H,372,468)(H,373,469)(H,374,476)(H,375,478)(H,376,479)(H,377,457)(H,378,446)(H,379,447)(H,380,430)(H,381,470)(H,406,407)(H,408,409)(H,410,411)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,486,487)(H4,301,302,314)(H4,303,304,315)(H4,305,306,316)(H4,307,308,317)(H4,309,310,318)(H4,311,312,319)/t135-,136-,137-,138-,139-,140-,141-,142+,143+,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,221-,222-,223-,224-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYNVDHJNRIRLL-FWZKYCSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(CSSCC3C(=O)NC4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C5CCCN5C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C6CSSCC(C(=O)NC(C(=O)NC7CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)C(C)O)C)C)CC(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)C(NC(=O)C(NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)C9CCCN9C(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C1CCCN1C(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)C(C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(C)C)CCC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]7CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N6)[C@@H](C)O)C)C)CC(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CCCCN)C)CCCNC(=N)N)CO)CC8=CC=CC=C8)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCC(=O)O)CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC7=O)CO)CO)CCC(=O)O)CC(=O)N)CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)CCCCN)CC(C)C)CCCNC(=N)N)C)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC)CCCNC(=N)N)CC(=O)O)CCSC)CC(=O)O)CC(=O)O)CCCNC(=N)N)[C@@H](C)O)CCC(=O)N)CO)C)CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C291H458N96O100S13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

7318 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127829-86-1
Record name Kistrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127829861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Kistrin Protein Family: A Technical Guide to Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kistrin protein family, a subgroup of the disintegrin family of polypeptides found in viper venom, represents a class of potent antagonists of integrin receptors. This compound and its homologs are characterized by the presence of a conserved Arg-Gly-Asp (RGD) sequence, a key recognition motif for many integrins. Their ability to potently inhibit platelet aggregation by targeting the abundant platelet integrin αIIbβ3 has made them a subject of intense research for the development of novel anti-thrombotic agents. This technical guide provides an in-depth overview of the this compound protein family, its homologs, their mechanism of action, and the experimental methodologies used to characterize their function.

The this compound Protein Family and its Homologs

This compound is a 68-amino acid polypeptide originally isolated from the venom of the Malayan pit viper, Calloselasma rhodostoma (formerly Agkistrodon rhodostoma).[1] It belongs to the "long" class of disintegrins, characterized by a higher number of cysteine residues compared to their "short" and "medium" counterparts. These cysteines form multiple disulfide bonds that are crucial for maintaining the protein's tertiary structure and biological activity.

Amino Acid Sequence and Homology

The primary structure of this compound reveals the canonical RGD sequence, which is located at the apex of a flexible loop. This presentation is critical for its high-affinity binding to integrin receptors. Several other disintegrins share significant sequence homology with this compound, including echistatin, eristostatin, and flavoridin. A comparison of their amino acid sequences highlights conserved regions, particularly the cysteine backbone and the RGD motif.

Table 1: Amino Acid Sequence Alignment of this compound and Homologs

ProteinSequence
This compoundGECDCGSPSN PCCDNCKFLK EGTECKRARG DDMNDYCNGK TCDCPRNPHK GPAT
EchistatinECESGPCCRN CKFLKEGTIC KRARGDNPDD RCTQSCCPEY HKGPPAT
EristostatinEPCNSPPFQC DNCKFLKEGT ICKRARGDNP DDYCNGKLCD CPRNPHKGPAT
FlavoridinGPRCQSPPFL CDNCKFLKEG TFCKRARGDN PNDYCNGKSC DCPRNPHKGPAT

Note: The RGD motif is highlighted in bold.

Mechanism of Action: Integrin Antagonism

This compound and its homologs exert their biological effects by directly binding to integrins, a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The primary target of this compound is the platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), which plays a pivotal role in platelet aggregation.

Upon vascular injury, platelets are activated, leading to a conformational change in αIIbβ3 that increases its affinity for its primary ligand, fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet plug. This compound, by virtue of its RGD motif, competitively inhibits the binding of fibrinogen to activated αIIbβ3, thereby preventing platelet aggregation.[1]

Quantitative Analysis of Inhibitory Potency

The inhibitory potency of this compound and its homologs is typically quantified by their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. These values represent the concentration of the disintegrin required to inhibit platelet aggregation by 50%.

Table 2: Inhibitory Potency (IC50) of this compound and Homologs on Platelet Aggregation

DisintegrinAgonistIC50 (nM)Reference
This compoundADP14.8 - 23.5[2]
This compoundCollagen27.2 - 41.5[2]
EchistatinADP30 - 33[3][4]
Eristostatin-Not specified
Flavoridin-Not specified

Note: IC50 values can vary depending on the experimental conditions and the platelet donor.

Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful technique used to measure the real-time binding kinetics of proteins. While specific SPR data for this compound is limited in the public domain, studies on its homolog echistatin provide valuable insights into the binding dynamics. The binding of echistatin to integrin αIIbβ3 is characterized by a rapid association rate (k_on) and a slow dissociation rate (k_off), resulting in a high-affinity interaction with a low dissociation constant (K_d).[5][6] It is highly probable that this compound exhibits similar high-affinity binding kinetics.

Table 3: Inferred Binding Kinetics of this compound to Integrin αIIbβ3 (based on homolog data)

ParameterDescriptionInferred Value Range
K_d (nM)Dissociation ConstantLow nanomolar
k_on (M⁻¹s⁻¹)Association Rate Constant10⁵ - 10⁶
k_off (s⁻¹)Dissociation Rate Constant10⁻³ - 10⁻⁴

Signaling Pathways Modulated by this compound

By blocking the interaction of fibrinogen with integrin αIIbβ3, this compound effectively inhibits "outside-in" signaling in platelets. This signaling cascade is initiated upon ligand binding to the integrin and leads to a series of intracellular events that stabilize the platelet aggregate and promote clot retraction.

Inhibition of Outside-In Signaling

Binding of fibrinogen to αIIbβ3 triggers the clustering of integrins and the recruitment of signaling proteins to the cytoplasmic tails of the integrin subunits. This leads to the activation of tyrosine kinases such as Src and Focal Adhesion Kinase (FAK).[7][8] Activated FAK and Src then phosphorylate a number of downstream targets, leading to cytoskeleton reorganization, which is essential for platelet spreading and clot retraction. This compound's blockade of fibrinogen binding prevents the initiation of this entire cascade.

G This compound's Inhibition of Outside-In Integrin Signaling Fibrinogen Fibrinogen aIIbB3_active Integrin αIIbβ3 (Active) Fibrinogen->aIIbB3_active Binds aIIbB3_inactive Integrin αIIbβ3 (Inactive) aIIbB3_inactive->aIIbB3_active Activation Src Src aIIbB3_active->Src Recruits & Activates FAK FAK aIIbB3_active->FAK Recruits & Activates This compound This compound This compound->aIIbB3_active Blocks Src->FAK Phosphorylates Phosphorylation Tyrosine Phosphorylation Src->Phosphorylation FAK->Src Activates FAK->Phosphorylation Cytoskeleton Cytoskeletal Reorganization Phosphorylation->Cytoskeleton Aggregation Platelet Aggregation Cytoskeleton->Aggregation

This compound blocks fibrinogen binding, preventing downstream signaling.
Impact on Inside-Out Signaling

"Inside-out" signaling refers to the intracellular signaling pathways that lead to the activation of integrins, increasing their affinity for extracellular ligands. This process is crucial for platelet activation and is primarily mediated by the proteins talin and kindlin, which bind to the cytoplasmic tail of the integrin β-subunit. While this compound's primary role is to block the already activated integrin, by preventing the initial platelet aggregation and the subsequent amplification of activation signals, it indirectly dampens the overall "inside-out" signaling response in a thrombotic event.

G Modulation of Inside-Out Signaling by this compound Agonist Platelet Agonist (e.g., Thrombin, ADP) Signaling_Cascade Intracellular Signaling Cascade Agonist->Signaling_Cascade Talin Talin Signaling_Cascade->Talin Activates Kindlin Kindlin Signaling_Cascade->Kindlin Activates Integrin_Beta_Tail Integrin β-subunit Cytoplasmic Tail Talin->Integrin_Beta_Tail Binds Kindlin->Integrin_Beta_Tail Binds aIIbB3_inactive Integrin αIIbβ3 (Inactive) Integrin_Beta_Tail->aIIbB3_inactive Induces Conformational Change aIIbB3_active Integrin αIIbβ3 (Active) aIIbB3_inactive->aIIbB3_active Aggregation Platelet Aggregation (Amplification Signal) aIIbB3_active->Aggregation This compound This compound This compound->aIIbB3_active Inhibits Aggregation->Agonist Positive Feedback

This compound indirectly dampens inside-out signaling amplification.

Experimental Protocols

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Agonists: Adenosine diphosphate (ADP), collagen.

  • This compound or homolog at various concentrations.

  • Light Transmission Aggregometer.

  • Saline (0.9% NaCl).

Procedure:

  • PRP and PPP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • Aggregometer Setup: Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

  • Assay: a. Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. b. Add 50 µL of saline (control) or this compound at the desired final concentration. c. Incubate for 2-5 minutes at 37°C with stirring. d. Add 50 µL of the agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation. e. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

G Workflow for Platelet Aggregation Inhibition Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (High Speed) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count (PRP + PPP) PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Aggregometer Aggregometer Setup (Calibrate with PRP and PPP) Adjust->Aggregometer Incubate Incubate PRP with this compound or Saline (Control) Aggregometer->Incubate Add_Agonist Add Agonist (ADP or Collagen) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Data (Calculate % Inhibition and IC50) Record->Analyze

References

The Disintegrin Kistrin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistrin is a potent 68-amino acid polypeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] Isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), this compound is a member of the disintegrin family of proteins, which are characterized by their ability to inhibit platelet aggregation and cell-matrix interactions.[2] Its high affinity and specificity for the GPIIb/IIIa receptor have made it a valuable tool in hematology and a lead compound in the development of anti-thrombotic therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers and professionals in drug development.

Discovery and Isolation

This compound was first identified and purified from the venom of Agkistrodon rhodostoma.[2] The isolation process typically involves a multi-step chromatographic procedure to separate the various protein components of the snake venom.

Experimental Protocol: Isolation of this compound from Agkistrodon rhodostoma Venom

This protocol is a generalized representation of the techniques commonly used for the purification of proteins from snake venom and would require optimization for this compound.

Materials:

  • Lyophilized Agkistrodon rhodostoma venom

  • Buffer A: 0.05 M Tris-HCl, pH 7.5

  • Buffer B: 0.05 M Tris-HCl, 1.0 M NaCl, pH 7.5

  • Gel filtration column (e.g., Sephadex G-75)

  • Ion-exchange chromatography column (e.g., DEAE-Sephacel)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) column (e.g., C18)

  • Spectrophotometer

  • Fraction collector

  • Lyophilizer

Procedure:

  • Crude Venom Preparation: Dissolve lyophilized Agkistrodon rhodostoma venom in Buffer A and centrifuge to remove insoluble material.

  • Gel Filtration Chromatography:

    • Equilibrate the gel filtration column with Buffer A.

    • Apply the venom supernatant to the column.

    • Elute the proteins with Buffer A, collecting fractions.

    • Monitor the protein content of the fractions by measuring absorbance at 280 nm.

    • Pool fractions exhibiting platelet aggregation inhibitory activity.

  • Ion-Exchange Chromatography:

    • Equilibrate the ion-exchange column with Buffer A.

    • Apply the active fractions from the gel filtration step to the column.

    • Elute the bound proteins using a linear gradient of NaCl (from 0 M to 1.0 M) in Buffer A.

    • Collect fractions and assay for platelet aggregation inhibitory activity.

  • Reverse-Phase HPLC:

    • Further purify the active fractions from the ion-exchange step using an RP-HPLC system.

    • Equilibrate the C18 column with a solution of 0.1% trifluoroacetic acid (TFA) in water.

    • Elute the bound peptides with a gradient of acetonitrile containing 0.1% TFA.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the peak corresponding to this compound.

  • Verification and Storage:

    • Verify the purity of the isolated this compound using SDS-PAGE and mass spectrometry.

    • Lyophilize the purified this compound and store at -20°C or below.

G cluster_0 Step 1: Crude Venom Preparation cluster_1 Step 2: Gel Filtration cluster_2 Step 3: Ion-Exchange Chromatography cluster_3 Step 4: Reverse-Phase HPLC cluster_4 Step 5: Final Product Venom Lyophilized Venom Dissolve Dissolve in Buffer A Venom->Dissolve Centrifuge Centrifuge Dissolve->Centrifuge Supernatant Venom Supernatant Centrifuge->Supernatant GelColumn Sephadex G-75 Column Supernatant->GelColumn EluteGel Elute with Buffer A GelColumn->EluteGel CollectGel Collect Fractions EluteGel->CollectGel AssayGel Assay for Activity CollectGel->AssayGel PoolGel Pool Active Fractions AssayGel->PoolGel IonColumn DEAE-Sephacel Column PoolGel->IonColumn EluteIon Elute with NaCl Gradient IonColumn->EluteIon CollectIon Collect Fractions EluteIon->CollectIon AssayIon Assay for Activity CollectIon->AssayIon PoolIon Pool Active Fractions AssayIon->PoolIon HPLCColumn C18 Column PoolIon->HPLCColumn EluteHPLC Elute with Acetonitrile Gradient HPLCColumn->EluteHPLC CollectHPLC Collect this compound Peak EluteHPLC->CollectHPLC Verify Verify Purity (SDS-PAGE, MS) CollectHPLC->Verify Lyophilize Lyophilize Verify->Lyophilize Store Store at -20°C Lyophilize->Store

Figure 1: Experimental workflow for the isolation of this compound.

Structure of this compound

This compound is a single-chain polypeptide consisting of 68 amino acids, with a molecular weight of approximately 7.5 kDa.[1] Its structure is characterized by a series of tightly packed loops stabilized by six disulfide bonds. A key feature of this compound is the presence of an Arg-Gly-Asp (RGD) sequence at the apex of a flexible loop, which is crucial for its binding to the GPIIb/IIIa receptor.[1]

Amino Acid Sequence:

Synthesis of this compound

The limited availability of this compound from its natural source has driven the development of synthetic and recombinant production methods.

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound (Illustrative)

This protocol provides a general outline for the synthesis of a 68-amino acid peptide and would need significant optimization for the specific sequence and disulfide bond formation of this compound.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM)

  • Automated peptide synthesizer (optional)

  • HPLC system for purification

Procedure:

  • Resin Preparation: Swell the Rink amide resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using 20% piperidine in DMF.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and couple it to the deprotected N-terminus.

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for all 68 amino acids in the this compound sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Disulfide Bond Formation: Induce the formation of the six disulfide bonds through oxidation, for example, by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

  • Final Purification and Verification: Purify the correctly folded this compound by RP-HPLC and verify its identity and purity by mass spectrometry and amino acid analysis.

G cluster_0 Step 1: Resin Preparation & First AA Coupling cluster_1 Step 2: Iterative Chain Elongation cluster_2 Step 3: Cleavage & Purification cluster_3 Step 4: Folding & Final Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell CoupleFirst Couple C-terminal Fmoc-AA Swell->CoupleFirst Deprotect Fmoc Deprotection (Piperidine) CoupleFirst->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 CoupleNext Couple next Fmoc-AA Wash1->CoupleNext Wash2 Wash (DMF) CoupleNext->Wash2 Repeat Repeat 67x Wash2->Repeat Repeat->Deprotect Cleave Cleave from Resin (TFA) Repeat->Cleave Purify1 RP-HPLC Purification Cleave->Purify1 Oxidize Disulfide Bond Formation Purify1->Oxidize Purify2 Final RP-HPLC Purification Oxidize->Purify2 Verify Verify (MS, AAA) Purify2->Verify

Figure 2: Workflow for solid-phase peptide synthesis of this compound.

Recombinant Production

Recombinant expression of this compound, typically in Escherichia coli, offers a cost-effective method for producing large quantities of the protein.

Experimental Protocol: Recombinant Production of this compound in E. coli (Illustrative)

This is a generalized protocol and would require optimization of the expression vector, host strain, and purification conditions for this compound.

Materials:

  • Expression vector (e.g., pET vector) containing the synthetic gene for this compound, possibly with a fusion tag (e.g., His-tag) for purification.

  • E. coli expression host (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotic.

  • IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Lysis buffer.

  • Sonciator or high-pressure homogenizer.

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged protein).

  • Cleavage enzyme to remove the fusion tag (if applicable).

  • RP-HPLC system for final purification.

Procedure:

  • Transformation: Transform the expression vector into the E. coli host strain.

  • Expression:

    • Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to an affinity chromatography column.

    • Wash the column to remove non-specifically bound proteins.

    • Elute the this compound fusion protein.

  • Tag Cleavage (if applicable): If a fusion tag was used, cleave it from this compound using a specific protease.

  • Final Purification: Purify the this compound to homogeneity using RP-HPLC.

  • Verification: Confirm the identity and purity of the recombinant this compound by SDS-PAGE, mass spectrometry, and functional assays.

G cluster_0 Step 1: Expression cluster_1 Step 2: Lysis & Initial Purification cluster_2 Step 3: Tag Removal & Final Purification Transform Transform E. coli Grow Grow Culture Transform->Grow Induce Induce with IPTG Grow->Induce Harvest Harvest Cells Induce->Harvest Lyse Cell Lysis Harvest->Lyse Clarify Clarify Lysate Lyse->Clarify Affinity Affinity Chromatography Clarify->Affinity Elute Elute Fusion Protein Affinity->Elute Cleave Cleave Fusion Tag Elute->Cleave Purify RP-HPLC Purification Cleave->Purify Verify Verify (MS, Activity) Purify->Verify

Figure 3: Workflow for recombinant production of this compound.

Mechanism of Action and Quantitative Data

This compound exerts its antiplatelet effect by binding with high affinity to the GPIIb/IIIa receptor on the surface of platelets. This binding is mediated by the RGD sequence, which mimics the recognition site of natural ligands like fibrinogen. By competitively inhibiting the binding of fibrinogen to GPIIb/IIIa, this compound prevents the final common pathway of platelet aggregation, regardless of the initial stimulus.

GPIIb/IIIa Signaling Pathway

The binding of agonists such as ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade that activates GPIIb/IIIa. This activation involves a conformational change in the receptor, increasing its affinity for fibrinogen. The binding of fibrinogen then triggers "outside-in" signaling, leading to platelet spreading, granule release, and the formation of a stable thrombus. This compound blocks this process by preventing fibrinogen binding.

G cluster_0 Platelet Agonists cluster_1 Platelet Surface cluster_2 Intracellular Signaling cluster_3 Platelet Activation Agonists ADP, Thrombin, Collagen Receptors Agonist Receptors Agonists->Receptors InsideOut Inside-Out Signaling Receptors->InsideOut GPIIb_IIIa_inactive Inactive GPIIb/IIIa GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation InsideOut->GPIIb_IIIa_inactive Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Cross-linking Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active This compound This compound This compound->GPIIb_IIIa_active Inhibition

Figure 4: Simplified GPIIb/IIIa signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound as a platelet aggregation inhibitor is quantified by its half-maximal inhibitory concentration (IC50).

Assay Agonist IC50 (nM) Reference
Platelet AggregationADP10-30[3]
Platelet AggregationCollagen10-30[3]

Note: IC50 values can vary depending on the experimental conditions, such as the concentration of the agonist and the source of the platelets.

Conclusion

This compound remains a cornerstone in the study of integrin biology and the development of antiplatelet therapeutics. Its well-defined structure and potent, specific mechanism of action make it an invaluable research tool. The methods for its isolation, chemical synthesis, and recombinant production, while requiring optimization, provide pathways for obtaining this important compound for further investigation and potential therapeutic development. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their work with this compound.

References

Kistrin biological function and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Function and Pathways of Sestrins

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the Sestrin family of proteins, their core biological functions, and their intricate involvement in key cellular signaling pathways. Sestrins are highly conserved, stress-inducible proteins that play a pivotal role in maintaining cellular homeostasis. Their functions are primarily centered on the regulation of the mTORC1 signaling pathway in response to amino acid availability, particularly leucine, and the suppression of reactive oxygen species (ROS). This guide details the molecular mechanisms underlying these functions, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to Sestrins

The Sestrin family of proteins consists of three paralogs in mammals: Sestrin1 (SESN1), Sestrin2 (SESN2), and Sestrin3 (SESN3). These proteins are induced by a variety of cellular stressors, including genotoxic stress, oxidative stress, hypoxia, and nutrient deprivation. They act as crucial regulators of metabolic homeostasis and have been implicated in a wide range of physiological and pathological processes, including aging, metabolic diseases, and cancer.

Core Biological Functions

The primary biological functions of Sestrins revolve around two key cellular processes:

  • Inhibition of mTORC1 Signaling: Sestrins are critical negative regulators of the mechanistic target of rapamycin complex 1 (mTORC1), a central kinase that governs cell growth, proliferation, and metabolism. This inhibition is primarily mediated through two distinct but interconnected pathways.

  • Suppression of Reactive Oxygen Species (ROS): Sestrins possess antioxidant properties, helping to mitigate cellular damage caused by the accumulation of ROS.

Sestrin Signaling Pathways

Sestrins exert their regulatory functions through complex signaling networks. The most well-characterized of these are the mTORC1 and AMPK pathways.

The Sestrin-GATOR-Rag GTPase Pathway for mTORC1 Regulation

In the absence of amino acids, particularly leucine, Sestrins bind to the GATOR2 protein complex. This interaction relieves GATOR2's inhibition of GATOR1, a GTPase-activating protein (GAP) for the RagA/B GTPases. Activated GATOR1 then promotes the hydrolysis of GTP on RagA/B, leading to the inactivation of the Rag GTPase heterodimer. Inactive Rag GTPases are unable to recruit mTORC1 to the lysosomal surface, its site of activation, thereby inhibiting mTORC1 signaling.

When intracellular leucine levels are high, leucine binds directly to Sestrins, causing a conformational change that leads to the dissociation of the Sestrin-GATOR2 complex. This allows GATOR2 to inhibit GATOR1, resulting in the activation of Rag GTPases and subsequent mTORC1 activation.

GATOR_Pathway cluster_leucine_low Low Leucine cluster_leucine_high High Leucine Leucine_low Leucine Sestrin_low Sestrin GATOR2_low GATOR2 Sestrin_low->GATOR2_low Binds GATOR1_low GATOR1 GATOR2_low->GATOR1_low Inhibition released Rag_inactive Rag GTPases (GDP-bound) GATOR1_low->Rag_inactive GAP activity mTORC1_inactive mTORC1 Inactive Rag_inactive->mTORC1_inactive Fails to recruit Leucine_high Leucine Sestrin_leucine Sestrin-Leucine Complex Leucine_high->Sestrin_leucine Binds GATOR2_high GATOR2 Sestrin_leucine->GATOR2_high Dissociates from GATOR1_high GATOR1 GATOR2_high->GATOR1_high Inhibits Rag_active Rag GTPases (GTP-bound) mTORC1_active mTORC1 Active Rag_active->mTORC1_active Recruits to lysosome

Sestrin-GATOR-Rag GTPase signaling pathway.
The Sestrin-AMPK-TSC2 Pathway for mTORC1 Regulation

Sestrins can also inhibit mTORC1 through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Sestrins can act as scaffold proteins, facilitating the phosphorylation and activation of AMPK by its upstream kinase, LKB1. Activated AMPK then phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a direct activator of mTORC1.

AMPK_Pathway Sestrin Sestrin AMPK AMPK Sestrin->AMPK Scaffolds with LKB1 to activate LKB1 LKB1 TSC2 TSC2 AMPK->TSC2 Phosphorylates (Activates) Rheb Rheb TSC2->Rheb Inhibits (GAP activity) mTORC1 mTORC1 TSC2->mTORC1 Inhibition Rheb->mTORC1 Activates

Sestrin-AMPK-TSC2 signaling pathway.

Data Presentation: Quantitative Insights into Sestrin Interactions

Quantitative data on Sestrin interactions is crucial for understanding the sensitivity and dynamics of its signaling pathways. The most well-characterized quantitative interaction is the binding of leucine to Sestrins.

Sestrin IsoformLigandBinding Affinity (Kd)MethodReference(s)
Human Sestrin2Leucine~20 µMEquilibrium binding assay[1][2]
Drosophila SestrinLeucine~100 µMEquilibrium binding assay[3]
Human Sestrin1LeucineHigher affinity than Sestrin2Leucine-induced dissociation from GATOR2[4][5]
Human Sestrin3LeucineLower affinity than Sestrin2Leucine-induced dissociation from GATOR2[4][5]

Note: Specific Kd values for human Sestrin1 and Sestrin3 binding to leucine, and for Sestrin interactions with other proteins like GATOR2 and AMPK, are not yet well-defined in the literature.

Experimental Protocols

A variety of experimental techniques are employed to investigate the biological functions and signaling pathways of Sestrins. Below are detailed methodologies for key experiments cited in Sestrin research.

Co-Immunoprecipitation of Sestrin2 and GATOR2

This protocol is used to demonstrate the physical interaction between Sestrin2 and the GATOR2 complex in cells.

Objective: To immunoprecipitate endogenous or overexpressed Sestrin2 and detect the co-precipitation of GATOR2 components.

Methodology:

  • Cell Culture and Lysis:

    • Culture HEK293T or other suitable cells to 80-90% confluency.

    • For amino acid starvation experiments, incubate cells in amino acid-free medium for 50 minutes, followed by stimulation with a complete amino acid medium for 10 minutes if required.

    • Wash cells with ice-cold PBS and lyse in Triton-based lysis buffer (e.g., 1% Triton X-100, 40 mM HEPES pH 7.4, 10 mM β-glycerophosphate, 10 mM pyrophosphate, 2.5 mM MgCl2) supplemented with protease inhibitors.

    • Clarify the cell lysates by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 30 minutes at 4°C.

    • Incubate the pre-cleared lysate with an anti-Sestrin2 antibody or an anti-FLAG antibody (for FLAG-tagged Sestrin2) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer (a high-salt wash with 500 mM NaCl can be included to reduce non-specific binding).

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against GATOR2 components (e.g., Mios, WDR24) and Sestrin2.

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

CRISPR-Cas9 Mediated Knockout of Sestrin

This protocol describes the generation of Sestrin knockout cell lines to study the loss-of-function phenotypes.

Objective: To create a stable cell line lacking the expression of a specific Sestrin isoform.

Methodology:

  • gRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the Sestrin gene of interest using online tools (e.g., Benchling, CRISPR Design Tool).

    • Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequence.

    • Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pX458, which co-expresses Cas9 and a fluorescent marker like GFP).

  • Transfection and Single-Cell Sorting:

    • Transfect the gRNA/Cas9 plasmid into the target cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.

    • 48 hours post-transfection, harvest the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

  • Clonal Expansion and Screening:

    • Culture the single-cell clones until they form visible colonies.

    • Expand the clones and screen for Sestrin knockout by Western blot analysis of protein expression and by sequencing the genomic DNA at the target locus to identify insertions or deletions (indels).

CRISPR_Workflow start Design gRNA targeting Sestrin gene clone Clone gRNA into Cas9 expression vector start->clone transfect Transfect vector into cells clone->transfect sort FACS sort for single transfected cells transfect->sort expand Expand single-cell clones sort->expand screen Screen clones for Sestrin knockout expand->screen validate Validate knockout by sequencing and Western blot screen->validate

References

Kistrin Receptor Binding Affinity Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data related to the binding affinity of Kistrin, a potent disintegrin, to its primary receptor targets. Discovered in the venom of the Malayan pit viper (Agkistrodon rhodostoma), this compound is a 68-amino acid polypeptide that functions as a high-affinity antagonist of several integrin receptors, most notably the platelet integrin αIIbβ3 (also known as GPIIb/IIIa). Its ability to inhibit platelet aggregation makes it a subject of significant interest in the development of anti-thrombotic therapies.

This guide details the quantitative binding affinities of this compound, provides step-by-step experimental protocols for key binding assays, and visualizes the associated signaling pathways, offering a valuable resource for researchers in pharmacology, cell biology, and drug discovery.

This compound Receptor Binding Affinity

This compound primarily exerts its biological effects by binding to integrin receptors, a family of heterodimeric transmembrane proteins crucial for cell-cell and cell-matrix interactions. The binding specificity of this compound is dictated by its Arg-Gly-Asp (RGD) sequence, a common recognition motif for many integrins.

Primary Integrin Targets

The principal target of this compound is the αIIbβ3 integrin , which is highly expressed on the surface of platelets and plays a central role in hemostasis and thrombosis. By binding to αIIbβ3, this compound effectively blocks the binding of fibrinogen, thereby inhibiting platelet aggregation.

This compound also demonstrates binding affinity for other integrins, including:

  • αvβ3 integrin: Involved in angiogenesis, tumor metastasis, and bone resorption.

  • α5β1 integrin: A key receptor for fibronectin, playing roles in cell adhesion and migration.

Quantitative Binding Data

The binding affinity of this compound and related disintegrins to various integrin receptors has been quantified using several experimental approaches. The most common metrics reported are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).

LigandReceptorAssay TypeParameterValueReference
This compound Platelet αIIbβ3Platelet Aggregation (ADP-induced)IC5010 - 30 nM[1]
This compound Platelet αIIbβ3Platelet Aggregation (Collagen-induced)IC5010 - 30 nM[1]
Native this compound α5β1Cell Spreading on FibronectinIC502 pM[2]
Recombinant this compound α5β1Cell Spreading on FibronectinIC507 pM[2]

Experimental Protocols for Binding Affinity Studies

This section provides detailed methodologies for three key experiments used to characterize the binding of this compound to its receptor targets.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay is the gold standard for assessing the functional effect of this compound on its primary target, the platelet αIIbβ3 integrin.

Principle: Light transmission through a suspension of platelet-rich plasma (PRP) is measured. In a resting state, the PRP is turbid. Upon addition of an agonist (e.g., ADP or collagen), platelets aggregate, causing the turbidity to decrease and light transmission to increase. This compound, as an inhibitor, will prevent this aggregation in a dose-dependent manner.

Detailed Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from a healthy, consenting donor into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

  • Assay Procedure:

    • Pre-warm the aggregometer to 37°C.

    • Use a cuvette with PPP to set the 100% aggregation baseline (maximum light transmission).

    • Use a cuvette with PRP to set the 0% aggregation baseline (minimum light transmission).

    • For the inhibition assay, pre-incubate 450 µL of PRP with various concentrations of this compound (or a vehicle control) for 5 minutes at 37°C in an aggregometer cuvette with a stir bar.

    • Add a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to the cuvette to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each concentration of this compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Max Aggregation of Control - Max Aggregation with this compound) / Max Aggregation of Control ] x 100

    • The IC50 value, the concentration of this compound that causes 50% inhibition of platelet aggregation, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Whole Blood Whole Blood Centrifuge (Low Speed) Centrifuge (Low Speed) Whole Blood->Centrifuge (Low Speed) PRP PRP Centrifuge (Low Speed)->PRP Pre-incubate with this compound Pre-incubate with this compound PRP->Pre-incubate with this compound Remaining Blood Remaining Blood Centrifuge (High Speed) Centrifuge (High Speed) Remaining Blood->Centrifuge (High Speed) PPP PPP Centrifuge (High Speed)->PPP Add Agonist Add Agonist Pre-incubate with this compound->Add Agonist Measure Light Transmission Measure Light Transmission Add Agonist->Measure Light Transmission Light Transmission Data Light Transmission Data Calculate % Inhibition Calculate % Inhibition Light Transmission Data->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Platelet Aggregation Inhibition Assay Workflow

Solid-Phase Integrin Binding Assay

This assay directly measures the binding of this compound to purified integrin receptors immobilized on a solid surface. It is a versatile method to determine binding affinity and specificity.

Principle: Purified integrin receptors are coated onto the wells of a microtiter plate. Biotinylated this compound is then added, and the amount of bound this compound is quantified using a streptavidin-enzyme conjugate that generates a colorimetric or chemiluminescent signal.

Detailed Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a solution of purified integrin (e.g., αIIbβ3, αvβ3) in a suitable buffer (e.g., PBS) overnight at 4°C.

    • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

  • Binding Reaction:

    • Add serial dilutions of biotinylated this compound to the wells and incubate for 2-3 hours at room temperature to allow binding to reach equilibrium.

    • For competition assays, add a fixed concentration of biotinylated this compound along with increasing concentrations of unlabeled this compound or other competitors.

  • Detection:

    • Wash the wells three times to remove unbound this compound.

    • Add a solution of streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.

    • Wash the wells thoroughly.

    • Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Data Analysis:

    • Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength using a plate reader.

    • For direct binding, plot the signal against the concentration of biotinylated this compound and fit the data to a one-site binding model to determine the Kd.

    • For competition assays, plot the signal against the concentration of the unlabeled competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.

G Coat Plate with Integrin Coat Plate with Integrin Wash Wash Coat Plate with Integrin->Wash Wash Block with BSA Block with BSA Wash->Block with BSA Wash Wash_2 Wash_2 Block with BSA->Wash_2 Wash Add Biotinylated this compound Add Biotinylated this compound Wash_2->Add Biotinylated this compound Wash Wash_3 Wash_3 Add Biotinylated this compound->Wash_3 Wash Add Streptavidin-HRP Add Streptavidin-HRP Wash_3->Add Streptavidin-HRP Wash Wash_4 Wash_4 Add Streptavidin-HRP->Wash_4 Wash Add Substrate Add Substrate Wash_4->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal Determine Kd or IC50/Ki Determine Kd or IC50/Ki Measure Signal->Determine Kd or IC50/Ki

Solid-Phase Integrin Binding Assay Workflow

Competitive Radioligand Binding Assay

This is a highly sensitive method to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Principle: A radiolabeled ligand with known affinity for the integrin receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence of varying concentrations of unlabeled this compound. The amount of bound radioactivity is measured, and the displacement of the radioligand by this compound is used to calculate its binding affinity.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target integrin in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-cilengitide for αvβ3), and a range of concentrations of unlabeled this compound.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Plot the bound radioactivity against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This compound-Integrin Signaling Pathways

The binding of this compound to integrin receptors, particularly αIIbβ3 on platelets, initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is critical for various cellular responses, including cell spreading, cytoskeletal reorganization, and, in the context of platelets, the stabilization of thrombi.

Upon this compound binding, integrins cluster and recruit a complex of signaling proteins to their cytoplasmic tails. Key initial events include the activation of non-receptor tyrosine kinases such as Focal Adhesion Kinase (FAK) and Src family kinases .

The activation of FAK and Src leads to the phosphorylation of numerous downstream substrates, propagating the signal through several interconnected pathways:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade, often involving ERK, JNK, and p38, regulates gene expression and a wide range of cellular processes.

  • Rho Family GTPases: These small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, controlling cell shape, adhesion, and motility.

The diagram below illustrates the general outside-in signaling pathway initiated by this compound binding to an integrin receptor.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Integrin Integrin Receptor (e.g., αIIbβ3) This compound->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Src Src Integrin->Src Recruitment & Activation FAK->Src PI3K PI3K Src->PI3K Activation MAPK MAPK Src->MAPK Activation RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Src->RhoGTPases Activation CellularResponses Cellular Responses (e.g., Cytoskeletal Reorganization, Cell Spreading) PI3K->CellularResponses MAPK->CellularResponses RhoGTPases->CellularResponses

This compound-Integrin Outside-In Signaling Pathway

Conclusion

This compound remains a valuable tool for studying integrin biology and a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its binding characteristics and the experimental approaches used for its study. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to investigate the intricate interactions of this compound with its cellular receptors and the subsequent signaling cascades. Further research into the specific downstream effects of this compound in different cellular contexts will continue to unravel its full therapeutic potential.

References

In Vitro Characterization of Kistrin's Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Kistrin, a disintegrin from the venom of the Malayan pit viper (Agkistrodon rhodostoma). This compound is a potent antagonist of integrin receptors, primarily targeting the platelet integrin GPIIb/IIIa (αIIbβ3), and as such, serves as a valuable tool for studying platelet aggregation, cell adhesion, and integrin-mediated signaling. This document details the experimental protocols for key assays, presents quantitative data on this compound's inhibitory effects, and visualizes the associated signaling pathways.

Quantitative Data: Inhibitory Effects of this compound

This compound's primary in vitro effect is the potent inhibition of platelet aggregation. The half-maximal inhibitory concentration (IC50) of this compound has been determined for platelet aggregation induced by various agonists. The following table summarizes these findings.

AgonistPlatelet PhenotypeIC50 (nmol/l)Reference
ADPPl A2-positive23.5 ± 1.9[1]
ADPPl A2-negative14.8 ± 1.9[1]
CollagenPl A2-positive41.5 ± 6.0[1]
CollagenPl A2-negative27.2 ± 3.8[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's effects are provided below.

Platelet Aggregation Assay

This protocol is adapted from standard light transmission aggregometry (LTA) methods and is designed to measure the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human blood anticoagulated with 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound (various concentrations).

  • Platelet agonists (e.g., ADP, collagen).

  • Saline solution (0.9% NaCl).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. Add 50 µL of the desired concentration of this compound or saline (for control) and incubate for 5 minutes at 37°C with stirring.

  • Aggregation Induction: Add a specific concentration of a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to the cuvette.

  • Data Recording: Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated based on the extent of light transmission change relative to the PPP control.

  • IC50 Determination: To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.

Cell Adhesion Assay

This protocol describes a method to assess the inhibitory effect of this compound on cell adhesion to an extracellular matrix (ECM) protein-coated surface.

Materials:

  • 96-well microtiter plates.

  • ECM protein (e.g., fibrinogen, fibronectin, vitronectin) solution (e.g., 10 µg/mL in PBS).

  • Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking.

  • Cell suspension (e.g., human umbilical vein endothelial cells - HUVECs) in serum-free medium.

  • This compound (various concentrations).

  • Crystal violet solution (0.5% in 20% methanol).

  • Solubilization buffer (e.g., 1% SDS).

  • Plate reader.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.

  • Blocking: Wash the wells with PBS and then block with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Incubation: Wash the wells again with PBS. Add cell suspension (e.g., 1 x 10⁵ cells/well) pre-incubated with various concentrations of this compound or control buffer for 30 minutes.

  • Adhesion: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with methanol for 10 minutes, then stain with crystal violet solution for 10-15 minutes.

  • Quantification: Wash the wells with water to remove excess stain and allow to dry. Solubilize the stain by adding a solubilization buffer to each well. Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Competitive Integrin Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific integrin receptor.

Materials:

  • 96-well microtiter plates.

  • Purified integrin receptor (e.g., αIIbβ3, αvβ3).

  • Biotinylated ligand for the integrin (e.g., biotinylated fibrinogen for αIIbβ3).

  • This compound (various concentrations).

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader.

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.

  • Blocking: Wash the wells and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competitive Binding: Add a fixed concentration of the biotinylated ligand along with varying concentrations of this compound to the wells. Incubate for 2-3 hours at room temperature to allow for competitive binding.

  • Detection: Wash the wells to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Signal Development: Wash the wells again and add the HRP substrate. Allow the color to develop.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. A decrease in signal indicates that this compound is competing with the biotinylated ligand for binding to the integrin. The IC50 for binding can then be calculated.

Signaling Pathways and Visualizations

This compound's binding to integrins, particularly αIIbβ3, disrupts the normal "outside-in" and "inside-out" signaling cascades that are crucial for platelet activation and cell adhesion. This interference primarily affects the activation of downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases. The tyrosine phosphorylation of FAK in platelets is a key event that requires coordinated signaling through both occupied integrins and agonist receptors[2].

This compound's Mechanism of Action

The following diagram illustrates the general mechanism by which this compound inhibits integrin-mediated cell adhesion and signaling.

Kistrin_Mechanism cluster_ecm Extracellular Matrix cluster_cell Cell Membrane Ligand Ligand (e.g., Fibrinogen) Integrin Integrin Receptor (e.g., αIIbβ3) Ligand->Integrin Binds Signaling Downstream Signaling (FAK, Src activation) Integrin->Signaling Activates This compound This compound This compound->Integrin Blocks Binding Adhesion Cell Adhesion & Aggregation This compound->Adhesion Inhibits Signaling->Adhesion Leads to

This compound blocks ligand binding to integrins, inhibiting downstream signaling.
Experimental Workflow for Platelet Aggregation Assay

The workflow for assessing this compound's inhibitory effect on platelet aggregation is depicted below.

Platelet_Aggregation_Workflow start Start: Obtain Whole Blood prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep adjust_count Adjust Platelet Count prp_prep->adjust_count incubate_this compound Incubate PRP with This compound or Control adjust_count->incubate_this compound add_agonist Add Platelet Agonist (e.g., ADP, Collagen) incubate_this compound->add_agonist measure_agg Measure Aggregation (Light Transmission) add_agonist->measure_agg analyze Analyze Data & Determine IC50 measure_agg->analyze

Workflow for the in vitro platelet aggregation assay with this compound.
Downstream Signaling Pathway Inhibition by this compound

This compound's antagonism of integrin αIIbβ3 prevents the activation of key intracellular signaling molecules, including Src family kinases and Focal Adhesion Kinase (FAK). The phosphorylation of these kinases is essential for the cytoskeletal reorganization required for platelet spreading and aggregation.

Signaling_Pathway_Inhibition cluster_outside Extracellular cluster_membrane Platelet Membrane cluster_inside Intracellular Fibrinogen Fibrinogen Integrin Integrin αIIbβ3 Fibrinogen->Integrin Binds This compound This compound This compound->Integrin Inhibits Src Src Family Kinases Integrin->Src Activates FAK Focal Adhesion Kinase (FAK) Src->FAK Phosphorylates Phospho_FAK Phosphorylated FAK Cytoskeleton Cytoskeletal Reorganization Phospho_FAK->Cytoskeleton Promotes Aggregation Platelet Aggregation & Spreading Cytoskeleton->Aggregation

This compound inhibits integrin-mediated activation of Src and FAK.

References

Kistrin's Role in Cellular Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistrin, a 68-amino acid polypeptide isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a potent member of the disintegrin family of proteins.[1] Disintegrins are characterized by their ability to interfere with cellular adhesion processes by targeting integrin receptors. This compound, in particular, is a high-affinity antagonist of the platelet integrin αIIbβ3 (also known as GPIIb/IIIa), thereby potently inhibiting platelet aggregation.[2][3][4] Its mechanism of action, primarily centered on the competitive inhibition of ligand binding to integrins, has significant implications for cellular signaling cascades, making it a valuable tool in hematology, cancer biology, and angiogenesis research. This guide provides an in-depth technical overview of this compound's function, its impact on cellular signaling, and detailed experimental protocols for its study.

This compound: Structure and Function

This compound is a cysteine-rich polypeptide that contains the highly conserved Arg-Gly-Asp (RGD) sequence.[3][4] This RGD motif is the primary recognition site for many integrins, including αIIbβ3, and is also found in natural integrin ligands such as fibrinogen, fibronectin, and von Willebrand factor.[4] The potency of this compound, which is up to 2000 times greater than that of short linear RGD-containing peptides, is attributed to the presentation of the RGD sequence within a conformationally constrained loop, stabilized by multiple disulfide bonds.[4] This specific conformation allows for high-affinity binding to the integrin receptor.

The primary function of this compound is to block the binding of natural ligands to integrins. In the context of platelets, this compound binding to αIIbβ3 prevents fibrinogen from cross-linking adjacent platelets, which is a critical step in the formation of a thrombus.[4][5] This inhibitory action makes this compound and other disintegrins potent antiplatelet agents.[1][3]

This compound-Integrin Interaction: Quantitative Data

The inhibitory effect of this compound on platelet aggregation has been quantified, providing insight into its potency. The half-maximal inhibitory concentration (IC50) of this compound varies depending on the agonist used to induce platelet aggregation.

AssayAgonistThis compound IC50 (in PlA2-positive donors)Reference
Platelet AggregationADP23.5 ± 1.9 nM[6]
Platelet AggregationCollagen41.5 ± 6.0 nM[6]

This compound's Role in Cellular Signaling Cascades

Integrin-ligand binding is not merely a physical tethering of the cell to the extracellular matrix; it is a critical trigger for a complex network of intracellular signaling pathways that regulate cell survival, proliferation, migration, and differentiation. By blocking this initial interaction, this compound profoundly impacts these downstream signaling events. The primary mechanism is the prevention of "outside-in" signaling that is normally initiated by ligand binding.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[8][9] Upon integrin clustering and ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[10] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.

This compound, by preventing ligand binding and subsequent integrin clustering, inhibits the initial activation of FAK. This leads to a reduction in FAK autophosphorylation and the subsequent downstream signaling events.

FAK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Integrin Integrin αIIbβ3 This compound->Integrin Blocks Binding Fibrinogen Fibrinogen Fibrinogen->Integrin Binds FAK_inactive FAK (inactive) Integrin->FAK_inactive Recruits & Activates FAK_active FAK-P (Y397) (active) FAK_inactive->FAK_active Autophosphorylation Downstream_Signaling Downstream Signaling FAK_active->Downstream_Signaling Initiates

Fig. 1: this compound inhibits FAK activation by blocking ligand binding.
Modulation of Src Family Kinase (SFK) Activity

Src family kinases are key downstream effectors of FAK.[11] Following the autophosphorylation of FAK at Y397, Src binds to this site and phosphorylates FAK at other tyrosine residues, leading to the full activation of FAK's kinase activity.[10][12] This FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, which are crucial for the regulation of cell migration and adhesion dynamics.

By preventing the initial FAK autophosphorylation, this compound indirectly inhibits the recruitment and activation of Src at focal adhesions. This disruption of the FAK-Src signaling axis is a major contributor to this compound's anti-adhesive and anti-migratory effects.

Src_Modulation This compound This compound Integrin Integrin αIIbβ3 This compound->Integrin Blocks Ligand Binding FAK FAK Integrin->FAK Inhibits Recruitment and Activation FAK_P FAK-P (Y397) FAK->FAK_P Autophosphorylation Src Src FAK_P->Src Recruits Src_active Active Src FAK_P->Src_active Activates Src->FAK_P Phosphorylates (further activation) Downstream Downstream Substrates (e.g., Paxillin, p130Cas) Src_active->Downstream Phosphorylates

Fig. 2: this compound's impact on the FAK-Src signaling complex.
Impact on the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling route that governs cell proliferation, differentiation, and survival.[8][13] Integrin-mediated adhesion can activate the MAPK/ERK pathway through the FAK-Src complex, which can lead to the activation of the Ras-Raf-MEK-ERK signaling module.[14][15] The activation of this pathway is often linked to cell cycle progression and is a hallmark of many proliferative diseases, including cancer.

This compound's inhibition of integrin signaling can lead to the downregulation of the MAPK/ERK pathway. By preventing the formation of the initial signaling complex at focal adhesions, this compound can attenuate the signals that lead to cell proliferation.

MAPK_ERK_Pathway This compound This compound Integrin Integrin This compound->Integrin Inhibits FAK_Src FAK-Src Complex Integrin->FAK_Src Grb2_Sos Grb2-Sos FAK_Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation

Fig. 3: this compound-mediated inhibition of the MAPK/ERK pathway.
Regulation of Rho GTPases

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are essential for cell adhesion, migration, and morphology.[5][16] Integrin signaling plays a crucial role in the spatial and temporal activation of these GTPases. For instance, Rac1 is often activated at the leading edge of migrating cells to promote lamellipodia formation, while RhoA is involved in the formation of stress fibers and focal adhesions.

While the direct effect of this compound on Rho GTPase activity is less well-characterized than its impact on FAK and Src, it is plausible that by disrupting integrin-mediated adhesion, this compound can alter the normal patterns of Rho GTPase activation. This would, in turn, affect cytoskeletal organization and cell motility. For example, by preventing the maturation of focal adhesions, this compound could indirectly suppress RhoA activity.

Rho_GTPases cluster_input Integrin Signaling cluster_gtpases Rho GTPase Regulation cluster_output Cytoskeletal Output This compound This compound Integrin Integrin This compound->Integrin Inhibits GEFs GEFs Integrin->GEFs Activates GAPs GAPs Integrin->GAPs Regulates RhoA RhoA GEFs->RhoA Rac1 Rac1 GEFs->Rac1 Cdc42 Cdc42 GEFs->Cdc42 GAPs->RhoA GAPs->Rac1 GAPs->Cdc42 Stress_Fibers Stress Fibers RhoA->Stress_Fibers Lamellipodia Lamellipodia Rac1->Lamellipodia Filopodia Filopodia Cdc42->Filopodia

Fig. 4: Potential impact of this compound on Rho GTPase signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on cellular function.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood anticoagulated with 3.8% sodium citrate (9:1 blood to citrate ratio).

  • Platelet agonists: Adenosine diphosphate (ADP) and collagen.

  • This compound stock solution.

  • Platelet-poor plasma (PPP) as a blank.

  • Aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[3]

  • Assay Performance:

    • Pre-warm PRP and PPP aliquots to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).[3]

    • Add a defined volume of PRP to a cuvette with a stir bar.

    • Add varying concentrations of this compound or vehicle control to the PRP and incubate for 2-5 minutes at 37°C with stirring.

    • Add the platelet agonist (e.g., ADP to a final concentration of 10 µM or collagen to 2 µg/mL) to initiate aggregation.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis:

    • The percentage of aggregation is calculated from the change in light transmittance.

    • Plot the percentage of inhibition of aggregation against the log of this compound concentration to determine the IC50 value.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit cell adhesion to an extracellular matrix (ECM) protein-coated surface.

Materials:

  • 96-well tissue culture plates.

  • ECM protein (e.g., fibrinogen, fibronectin, or vitronectin).

  • Cell line expressing the target integrin (e.g., CHO cells transfected with αIIbβ3).

  • This compound stock solution.

  • Serum-free cell culture medium.

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol).

  • Solubilization buffer (e.g., 1% SDS).

  • Plate reader.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibrinogen in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Treatment and Seeding:

    • Harvest the cells and resuspend them in serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Seed the cells (e.g., 5 x 10^4 cells/well) onto the coated wells and incubate for 1-2 hours at 37°C.

  • Quantification of Adherent Cells:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with crystal violet solution for 20 minutes.

    • Wash the wells extensively with water and allow them to dry.

    • Solubilize the stain with 1% SDS.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of adherent cells.

    • Calculate the percentage of adhesion relative to the control and plot it against the this compound concentration to determine the IC50 for adhesion inhibition.

Western Blot Analysis of FAK and Src Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cell line of interest.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Src (Y416), anti-total Src.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere to an ECM-coated surface.

    • Treat the cells with this compound or vehicle control for the desired time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a powerful tool for dissecting the intricate role of integrins in cellular signaling. Its high-affinity and specific antagonism of certain integrins, most notably αIIbβ3, allows for the precise inhibition of the initial steps of "outside-in" signaling. This leads to the downstream inhibition of key signaling nodes, including FAK, Src, the MAPK/ERK pathway, and potentially the Rho GTPases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound and other disintegrins on cellular behavior, with potential applications in the development of novel therapeutics for thrombotic diseases, cancer, and inflammatory disorders.

References

Core Mechanism of Action: Antagonism of the Final Common Pathway of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Preliminary Studies of Kistrin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, a potent glycoprotein (GP) IIb/IIIa receptor antagonist. This compound, a 68-amino acid polypeptide derived from the venom of the Malayan pit viper, Agkistrodon rhodostoma, has been investigated for its significant antiplatelet and antithrombotic properties.[1] This document details its mechanism of action, summarizes key quantitative data from animal models, outlines experimental protocols, and presents visual representations of its signaling pathway and experimental workflows.

This compound exerts its antiplatelet effect by directly targeting the GPIIb/IIIa receptor, an integrin found in high density on the surface of platelets.[1][2] This receptor is the final common pathway for platelet aggregation, regardless of the initial agonist.[2]

In resting platelets, the GPIIb/IIIa receptor is in an inactive state. Upon vascular injury, various agonists such as adenosine diphosphate (ADP), collagen, and thrombin are released, initiating a cascade of intracellular "inside-out" signaling.[2][3] This signaling pathway leads to a conformational change in the GPIIb/IIIa receptor, activating it. The activated receptor can then bind to soluble fibrinogen in the plasma. Fibrinogen acts as a bridge, linking adjacent platelets together to form a platelet plug.[2][4]

This compound, containing a key Arg-Gly-Asp (RGD) adhesion site recognition sequence, functions as a direct antagonist to the activated GPIIb/IIIa receptor.[5] By binding to the receptor, this compound physically obstructs the binding of fibrinogen, thereby inhibiting platelet-to-platelet aggregation and preventing thrombus formation.[1][2]

Kistrin_Signaling_Pathway This compound's Mechanism of Action in Platelet Aggregation cluster_agonists Platelet Agonists cluster_platelet Platelet cluster_inhibition Mechanism of Inhibition cluster_aggregation Thrombus Formation Agonists Thrombin, ADP, Collagen, TXA2 Receptors G-Protein Coupled Receptors (GPCRs) Agonists->Receptors Bind InsideOut "Inside-Out" Signaling (Gq, Gi, PLC, Ca2+) Receptors->InsideOut Activate GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor InsideOut->GPIIb_IIIa_inactive Conformational Change GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Block Blockade of Fibrinogen Binding Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Mediates This compound This compound (RGD Sequence) This compound->GPIIb_IIIa_active Antagonizes NoAggregation Inhibition of Platelet Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active Binds

Caption: this compound blocks the final step of platelet aggregation by antagonizing the active GPIIb/IIIa receptor.

Preclinical Efficacy in a Canine Model of Coronary Thrombosis

A key study investigated this compound's efficacy in a canine model of coronary artery thrombosis, where it was administered as an adjunct to recombinant tissue-type plasminogen activator (rt-PA) and heparin. The results demonstrated a significant, dose-dependent improvement in thrombolysis and prevention of reocclusion.[1]

Quantitative Efficacy and Safety Data

The following tables summarize the quantitative outcomes from the canine model study. This compound was administered as a 10% bolus followed by a 60-minute infusion.[1]

Table 1: Thrombolysis and Reocclusion Outcomes

Treatment Group This compound Dose (mg/kg) n Time to Reflow (minutes, mean ± SD) Reocclusion Rate
Control (Heparin + rt-PA) - 5 37 ± 47 4/5 (with cyclic reflow)
Low Dose this compound 0.12 4 27 ± 23 2/4
Medium Dose this compound 0.24 4 10 ± 3 0/4
High Dose this compound 0.48 5 6 ± 5 0/5

Data sourced from Circulation, 1991;83(3):1038-47.[1]

Table 2: Hemostatic Effects and Platelet Aggregation

This compound Dose (mg/kg) Bleeding Time (minutes, mean ± SD) - Before Infusion Bleeding Time (minutes, mean ± SD) - During Infusion Bleeding Time (minutes, mean ± SD) - 90 min Post-Infusion Platelet Aggregation (with ADP & Collagen)
0.48 3.8 ± 1.3 29 ± 2 8.3 ± 2.6 Abolished during infusion

Data represents the high-dose group to illustrate the maximum observed effect. The study notes a dose-related inhibition of platelet aggregation and prolongation of bleeding time.[1]

Pathological examination of the coronary arteries from dogs treated with 0.24 mg/kg and 0.48 mg/kg of this compound revealed widely patent vessels with only some platelets layered on the damaged intimal surface, confirming the potent antithrombotic effect.[1]

Experimental Protocols

Adherence to rigorous experimental design is crucial for the evaluation of antithrombotic agents. The following protocol is based on the methodology described for the canine coronary artery thrombosis model.[1]

Canine Model of Coronary Artery Thrombosis
  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animal (e.g., with sodium pentobarbital).

    • Perform a thoracotomy to expose the left anterior descending (LAD) coronary artery.

    • Isolate a segment of the LAD for thrombosis induction.

  • Thrombosis Induction:

    • Induce a thrombus in the isolated LAD segment. The specific method in the cited study involved electrical injury to the vessel endothelium.

    • Confirm coronary occlusion using an ultrasonic flow probe.

  • Treatment Administration:

    • Control Group: Administer intravenous heparin (4,000-unit bolus and 1,000 units/hour) and rt-PA (0.45-mg/kg bolus injections at 15-minute intervals until recanalization, max four boluses).

    • This compound Groups: Administer heparin and rt-PA as in the control group. In addition, administer this compound as a 10% intravenous bolus followed by a 60-minute infusion at specified doses (0.12, 0.24, or 0.48 mg/kg).

  • Monitoring and Endpoints:

    • Continuously monitor coronary blood flow for 2 hours using the ultrasonic flow probe to determine the time to reperfusion (reflow) and to detect any reocclusion or cyclic flow patterns.

    • Perform coronary angiography at baseline and throughout the observation period to visually confirm patency.

    • Measure template bleeding time at baseline, during the this compound infusion, and after the infusion to assess hemostatic function.

    • Collect blood samples to perform ex vivo platelet aggregation studies using agonists like ADP and collagen.

  • Post-Mortem Analysis:

    • At the end of the experiment, euthanize the animal.

    • Excise the coronary arterial segments for pathological examination to assess the extent of residual thrombus and vessel patency.

Caption: Workflow of the in vivo canine model for evaluating this compound's antithrombotic efficacy.

Pharmacokinetics and Other Models

While the canine study provides excellent pharmacodynamic data, detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound are not extensively reported in the provided literature. The observed rapid reversal of bleeding time prolongation after cessation of the infusion suggests a relatively short biological half-life.[1]

Another study in guinea pigs demonstrated that a continuous intravenous infusion of this compound (200 µg/h over 24 hours) effectively inhibited collagen-induced platelet aggregation and blocked the endocytosis of fibrinogen by megakaryocytes and platelets. This highlights this compound's ability to interfere with integrin-mediated cellular processes beyond immediate thrombus formation.

Conclusion

Preliminary studies in animal models, particularly the canine model of coronary thrombosis, have established this compound as a potent and effective GPIIb/IIIa antagonist. It demonstrates a strong, dose-dependent ability to enhance rt-PA-induced thrombolysis, prevent reocclusion, and inhibit platelet aggregation. The primary safety concern, a dose-dependent increase in bleeding time, appears to be manageable and reversible upon discontinuation of the drug. These findings underscore the therapeutic potential of targeting the GPIIb/IIIa receptor and provide a solid foundation for further development of this compound and other agents in this class for the treatment of thrombotic diseases. Future research should aim to characterize the full pharmacokinetic profile of this compound in various species to better inform dosing strategies for potential clinical trials.

References

Kistrin (ADAM15): An In-depth Technical Guide to its Gene Expression, Regulation, and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kistrin, also known as ADAM15 (A Disintegrin and Metalloproteinase 15), is a transmembrane glycoprotein implicated in a wide array of physiological and pathological processes, including cell adhesion, proteolysis, and signal transduction. Its dysregulation is prominently associated with the progression of various cancers, inflammatory diseases, and aberrant angiogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound gene expression, its intricate regulatory mechanisms, and its functional involvement in key signaling pathways. We present quantitative expression data in various human tissues and disease states, detailed protocols for essential experimental analyses, and visual representations of its signaling cascades to serve as a valuable resource for researchers and professionals in drug development.

Introduction to this compound (ADAM15)

This compound is a member of the ADAM family of proteins, characterized by the presence of multiple functional domains: a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich region, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[1] This multidomain structure allows this compound to participate in a diverse range of cellular functions. The metalloproteinase domain enables the shedding of cell surface proteins, releasing their ectodomains and initiating signaling events. The disintegrin domain interacts with integrins, mediating cell-matrix and cell-cell interactions. The cytoplasmic tail is involved in intracellular signaling, containing motifs for interactions with signaling adaptors and kinases.[1]

The aberrant expression of this compound has been linked to the pathology of numerous diseases. In oncology, elevated this compound levels are often correlated with increased tumor aggressiveness and metastasis in cancers such as prostate, breast, and lung cancer.[2] In inflammatory conditions like rheumatoid arthritis, this compound expression is upregulated in the synovial tissue, contributing to the inflammatory milieu and angiogenesis.[3] Understanding the molecular mechanisms governing this compound expression and function is therefore of paramount importance for the development of novel therapeutic strategies.

This compound Gene Expression

This compound is ubiquitously expressed in human tissues, with notable expression in the esophagus, skin, colon, and small intestine.[4] Its expression is dynamically regulated and often significantly altered in disease states.

Expression in Normal Tissues

Quantitative data on this compound mRNA and protein expression in a panel of normal human tissues provides a baseline for understanding its physiological roles. While comprehensive quantitative proteomics data across all tissues is still being compiled, available information from various sources indicates a broad but differential expression pattern.

TissueRelative mRNA Expression (Normalized Values)Protein Expression Level
EsophagusHighModerate to High
SkinHighModerate to High
ColonModerate to HighModerate
Small IntestineModerate to HighModerate
LungModerateLow to Moderate
KidneyModerateLow to Moderate
PancreasModerateLow to Moderate
HeartLow to ModerateLow
BrainLowLow
LiverLowLow

Data compiled from publicly available databases and is intended for comparative purposes. Actual expression levels can vary based on the specific detection method and sample preparation.

Overexpression in Disease

A hallmark of several pathologies is the significant upregulation of this compound expression. This overexpression is often correlated with disease severity and progression.

Elevated this compound expression has been documented in numerous malignancies.

Cancer TypeFold Change (Tumor vs. Normal)Percentage of Cases with High ExpressionCorrelation with Clinical Parameters
Prostate Cancer Increased~12% show moderate to strong stainingAssociated with higher Gleason score and advanced tumor stage.[3]
Breast Cancer IncreasedSignificantly higher in neoplastic samplesCorrelates with angioinvasion and metastatic disease.[5]
Lung Cancer (NSCLC) UpregulatedHigh expression in a subset of patientsAssociated with tumor progression.[2]
Hepatocellular Carcinoma UpregulatedHigher in HCC tissues vs. normalLinked to poor prognosis.[6]

This compound is also a key player in chronic inflammatory conditions.

DiseaseFold Change (Diseased vs. Normal Tissue)Cellular Localization of High Expression
Rheumatoid Arthritis 3.8-fold higher mRNA in RA synovium vs. OASynovial lining cells, endothelial cells, macrophages.[3]
Inflammatory Bowel Disease Upregulated-

Regulation of this compound Gene Expression

The expression of the ADAM15 gene is tightly controlled at the transcriptional and post-transcriptional levels by a variety of factors and signaling pathways.

Transcriptional Regulation

The promoter region of the ADAM15 gene contains binding sites for several transcription factors that are crucial for its basal and inducible expression.

  • Sp1: The ADAM15 promoter is TATA-less and contains multiple binding sites for the Sp1 transcription factor. Sp1 is essential for the constitutive promoter activity of ADAM15.[7]

  • Other Potential Regulators: Bioinformatic analyses of the ADAM15 promoter have identified potential binding sites for other transcription factors, including PPAR-gamma.[4] Further experimental validation is required to confirm their regulatory roles.

Post-Transcriptional Regulation
  • Alternative Splicing: The ADAM15 gene undergoes alternative splicing, leading to the generation of multiple mRNA isoforms that differ in their cytoplasmic domains. These variants can have distinct signaling capabilities and interactions with intracellular proteins, adding another layer of complexity to this compound's function.[1]

  • MicroRNAs (miRNAs): miRNAs are small non-coding RNAs that can regulate gene expression by targeting mRNAs for degradation or translational repression. miR-204-5p has been shown to directly target the 3'-UTR of ADAM15 mRNA, leading to its downregulation in non-small-cell lung cancer.[2]

This compound in Cellular Signaling

This compound is a pivotal molecule in several signaling pathways that control cell behavior, including proliferation, migration, and invasion.

Src/ERK1/2 Signaling Pathway

This compound can activate the Src family of non-receptor tyrosine kinases and the downstream MAPK/ERK1/2 pathway. This signaling axis is crucial for mediating endothelial barrier dysfunction and neutrophil migration in inflammatory settings. The interaction between the cytoplasmic tail of this compound and Src kinases is a key initiating event in this cascade.

Src_ERK1_2_Signaling cluster_membrane Plasma Membrane This compound This compound (ADAM15) Src Src Kinase This compound->Src Activation ERK1_2 ERK1/2 Src->ERK1_2 Phosphorylation Cascade Downstream Downstream Targets (e.g., Cytoskeletal Rearrangement, Gene Expression) ERK1_2->Downstream Activation EGFR_FAK_Signaling cluster_membrane Plasma Membrane This compound This compound (ADAM15) Integrin_aV Integrin αV This compound->Integrin_aV CD151_Integrin_a3a6 CD151-Integrin α3/α6 Complex This compound->CD151_Integrin_a3a6 FAK FAK Integrin_aV->FAK Activation EGFR EGFR CD151_Integrin_a3a6->EGFR Modulation Downstream_EGFR EGFR Downstream Signaling (Cell Growth, Survival) EGFR->Downstream_EGFR Downstream_FAK FAK Downstream Signaling (Cell Migration, Proliferation) FAK->Downstream_FAK qPCR_Workflow RNA_Isolation 1. Total RNA Isolation cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR 3. qPCR with ADAM15-specific primers cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (ΔΔCt method) qPCR->Data_Analysis Western_Blot_Workflow Lysis 1. Protein Extraction Quantification 2. Protein Quantification Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Incubation 6. Antibody Incubation Blocking->Incubation Detection 7. Detection Incubation->Detection

References

Methodological & Application

Kistrin: Unraveling a Potential New Frontier in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

The term "kistrin" does not correspond to a known or established protein or experimental protocol in the currently available scientific literature. Extensive searches have not yielded information on a molecule with this name, its function, or its application in cell culture experiments.

It is possible that "this compound" may be a novel or proprietary molecule not yet widely documented, a misspelling of an existing protein, or a term used in a very specific, niche research context. Without further clarification or alternative nomenclature, providing detailed application notes, experimental protocols, and data visualizations as requested is not feasible.

For researchers, scientists, and drug development professionals interested in experimental protocols, it is crucial to have the correct nomenclature and understanding of the molecule of interest. Should "this compound" be a misspelling, we recommend verifying the term and resubmitting the query. Potential alternative, phonetically similar, or functionally related terms that might be relevant include:

  • Kinetin: A type of cytokinin, a plant hormone involved in cell division and growth.

  • Kinesin: A class of motor proteins found in eukaryotic cells that move along microtubule filaments.

  • Crystallin: A family of proteins that are the major components of the vertebrate eye lens and have chaperone-like functions.

  • Kainate receptors: A subtype of ionotropic glutamate receptors involved in synaptic transmission in the central nervous system.

Once the correct molecular identity is established, a comprehensive guide to its experimental application in cell culture can be developed, including detailed protocols, data tables, and signaling pathway diagrams to facilitate research and drug development efforts.

Kistrin In Vivo Studies: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Kistrin, a potent disintegrin, in various in vivo research models. This compound, originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a powerful antagonist of several integrin receptors, primarily αIIbβ3 and αvβ3. This property makes it a valuable tool for investigating physiological and pathological processes involving cell adhesion, such as thrombosis, angiogenesis, and cancer metastasis.

Mechanism of Action

This compound contains the Arg-Gly-Asp (RGD) sequence, which mimics the binding motif of natural ligands for many integrins. By competitively binding to the RGD-binding site on integrins, this compound effectively blocks the interaction of cells with the extracellular matrix (ECM) and with other cells. This inhibition of integrin-ligand binding disrupts downstream signaling pathways that are crucial for cell survival, proliferation, migration, and differentiation.

Signaling Pathways Modulated by this compound

This compound's primary targets, integrins αIIbβ3 and αvβ3, initiate "outside-in" signaling cascades upon ligand binding. By blocking this initial step, this compound effectively inhibits these downstream pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Integrin Integrin αIIbβ3 / αvβ3 This compound->Integrin Blocks FAK FAK Integrin->FAK Activates ECM ECM Ligands (e.g., Fibrinogen, Vitronectin) ECM->Integrin Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt CellResponse Cellular Responses (Adhesion, Migration, Proliferation, Survival) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Figure 1: this compound's Inhibition of Integrin Signaling.

Applications in In Vivo Studies

This compound's ability to potently and selectively inhibit integrin function has led to its use in a variety of in vivo models to study thrombosis, angiogenesis, and cancer.

Thrombosis Models

This compound is a powerful anti-thrombotic agent due to its inhibition of the platelet integrin αIIbβ3, which is essential for platelet aggregation.

Experimental Workflow for In Vivo Thrombosis Studies:

A Animal Model Selection (e.g., Canine, Guinea Pig) B Induction of Thrombosis (e.g., Electrolytic injury, Collagen infusion) A->B C This compound Administration (IV bolus + infusion) B->C D Monitoring of Hemostatic Parameters (Bleeding time, Platelet aggregation) C->D E Assessment of Thrombolysis (Coronary blood flow, Angiography) C->E F Data Analysis D->F E->F

Figure 2: Workflow for In Vivo Thrombosis Experiments.

Quantitative Data from In Vivo Thrombosis Studies:

Animal ModelThis compound DoseEfficacy EndpointBleeding TimePlatelet AggregationReference
Canine0.12 mg/kgReflow in 27 +/- 23 min; Reocclusion in 2/4 animals--[1]
Canine0.24 mg/kgReflow in 10 +/- 3 min; No reocclusion--[1]
Canine0.48 mg/kgReflow in 6 +/- 5 min; No reocclusionProlonged to 29 +/- 2 minAbolished[1]
Guinea Pig200 µg/h infusionInhibition of collagen-induced platelet aggregation-Inhibited[2][3]

Protocol: Evaluation of this compound as an Adjunct to Thrombolysis in a Canine Model of Coronary Artery Thrombosis [1]

  • Animal Preparation: Anesthetize adult mongrel dogs and instrument them for the measurement of coronary blood flow, arterial blood pressure, and heart rate.

  • Thrombus Induction: Induce a coronary thrombus by applying a low-voltage electrical current to the intimal surface of the left anterior descending coronary artery.

  • Treatment Groups:

    • Control Group: Administer heparin (e.g., 4,000-unit bolus followed by 1,000 units/hour).

    • This compound Groups: Administer heparin as in the control group, plus this compound at varying doses (e.g., 0.12, 0.24, and 0.48 mg/kg). Administer this compound as a 10% bolus followed by a 60-minute infusion.

  • Thrombolytic Agent: Administer a thrombolytic agent such as recombinant tissue-type plasminogen activator (rt-PA) (e.g., 0.45 mg/kg boluses at 15-minute intervals).

  • Monitoring: Continuously monitor coronary blood flow to determine the time to reperfusion (reflow) and the incidence of reocclusion for at least 2 hours.

  • Hemostatic Measurements: Measure template bleeding time and ex vivo platelet aggregation in response to agonists like ADP and collagen at baseline, during infusion, and after infusion.

  • Data Analysis: Compare the time to reflow, incidence of reocclusion, bleeding times, and platelet aggregation inhibition among the different treatment groups.

Angiogenesis Models

This compound can inhibit angiogenesis by blocking the αvβ3 integrin on endothelial cells, which is crucial for their migration, proliferation, and survival.

Experimental Workflow for In Vivo Angiogenesis Studies:

A Angiogenesis Model Selection (e.g., Chick CAM, Mouse Matrigel Plug) B Induction of Angiogenesis (e.g., FGF-2, VEGF) A->B C This compound Administration (Topical, Systemic) B->C D Quantification of Angiogenesis (Vessel density, Hemoglobin content) C->D E Histological Analysis D->E F Data Analysis E->F

Figure 3: Workflow for In Vivo Angiogenesis Assays.

Quantitative Data from In Vivo Angiogenesis Studies with Disintegrins:

Animal ModelDisintegrinDoseEfficacy EndpointReference
Chick CAMAccutinNot specifiedEffective antiangiogenic effect[3][4]
Mouse (Lewis Lung)ObtustatinNot specifiedReduced tumor development by half[2]

Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis Inhibition [3][4]

  • Egg Preparation: Use fertilized chicken eggs and incubate them at 37°C in a humidified incubator. On day 3, create a small window in the shell to expose the CAM.

  • Sample Application: On day 10, place a sterile filter disc or a slow-release pellet containing this compound (or a control substance) onto the CAM. Angiogenesis can be stimulated by adding a growth factor like bFGF or VEGF to the pellet.

  • Incubation: Seal the window with tape and return the eggs to the incubator for 48-72 hours.

  • Assessment of Angiogenesis: At the end of the incubation period, observe the CAM under a stereomicroscope. Quantify the degree of angiogenesis by counting the number of blood vessels growing towards the implant or by measuring the area of neovascularization.

  • Histological Analysis: Excise the CAM tissue, fix in formalin, and embed in paraffin for histological sectioning and staining (e.g., with H&E) to visualize the vascular structures.

  • Data Analysis: Compare the extent of angiogenesis in the this compound-treated group to the control group.

Cancer Models

By inhibiting integrins αvβ3 and αvβ5, this compound can interfere with tumor growth, invasion, and metastasis.

Experimental Workflow for In Vivo Cancer Studies:

A Cancer Model Selection (e.g., Xenograft, Syngeneic) B Tumor Cell Implantation (Subcutaneous, Orthotopic) A->B C This compound Treatment Regimen (Dose, Frequency, Route) B->C D Monitoring of Tumor Growth (Calipers, Imaging) C->D E Assessment of Metastasis (Histology, Bioluminescence) C->E F Data Analysis D->F E->F

Figure 4: Workflow for In Vivo Cancer Model Experiments.

Quantitative Data from In Vivo Cancer Studies with Integrin Antagonists:

Animal ModelIntegrin AntagonistCancer TypeEfficacy EndpointReference
Mouse (Syngeneic)ObtustatinLewis Lung Carcinoma50% reduction in tumor development[2]
Mouse (Xenograft)S247 (small molecule)Breast and Colon CancerInhibition of bone and colon metastasis[5]

Protocol: Subcutaneous Xenograft Mouse Model for Evaluating Anti-Tumor Efficacy

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Cell Preparation: Culture human cancer cells known to express αvβ3 integrin (e.g., melanoma, glioblastoma, prostate, or breast cancer cell lines). Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.

  • Tumor Implantation: Inject a defined number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive a vehicle control.

  • Tumor Growth Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)² x length/2).

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis.

  • Metastasis Assessment (Optional): Examine relevant organs (e.g., lungs, liver, lymph nodes) for the presence of metastases through histological analysis or by using bioluminescently tagged tumor cells and in vivo imaging.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups. Analyze the extent of metastasis if applicable.

Conclusion

This compound is a versatile and potent tool for in vivo research in thrombosis, angiogenesis, and oncology. Its specific mechanism of action as an integrin antagonist allows for the targeted investigation of these complex biological processes. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies utilizing this compound and similar disintegrins. Careful consideration of the animal model, dosage, and relevant endpoints is crucial for obtaining meaningful and reproducible results.

References

Kistrin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistrin is a potent antagonist of integrin receptors, belonging to the disintegrin family of proteins. Originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), this compound has garnered significant interest in the scientific community for its ability to inhibit cell adhesion and platelet aggregation. Its mechanism of action is primarily centered on its Arg-Gly-Asp (RGD) sequence, which competitively binds to integrins, particularly αIIbβ3, thereby blocking the binding of natural ligands like fibrinogen. This property makes this compound a valuable tool in thrombosis research and a potential therapeutic agent for cardiovascular diseases. These application notes provide a comprehensive overview of this compound's dosage and administration, drawing from preclinical studies to guide its use in a research setting.

Data Presentation: Dosage and Administration

The following tables summarize the available quantitative data on this compound dosage and administration from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

AssayCell/System TypeAgonistIC50Reference
Platelet AggregationHuman Platelets (PlA2-negative donors)ADP10-30 nM[1]
Platelet AggregationHuman Platelets (PlA2-negative donors)Collagen10-30 nM[1]

Table 2: In Vivo Dosage of this compound in Preclinical Models

Animal ModelIndicationRoute of AdministrationDosageStudy DurationKey FindingsReference
Guinea PigInhibition of Fibrinogen EndocytosisContinuous Intravenous Infusion200 µg/h24 hoursInhibited collagen-induced platelet aggregation and endocytosis of fibrinogen into megakaryocytes and platelets.[2]
CanineCoronary Artery ThrombolysisIntravenous Bolus + Infusion0.12 mg/kg60 minutesReflow occurred in all animals; reocclusion in 2/4.[3]
CanineCoronary Artery ThrombolysisIntravenous Bolus + Infusion0.24 mg/kg60 minutesReduced time to reflow and abolished reocclusion.[3]
CanineCoronary Artery ThrombolysisIntravenous Bolus + Infusion0.48 mg/kg60 minutesReduced time to reflow, abolished reocclusion, and caused a transient prolongation of bleeding time.[3]

Note: Pharmacokinetic data such as half-life, clearance, and bioavailability for this compound are not extensively reported in the available literature. The effects of this compound have been noted to be transient after cessation of infusion, suggesting a relatively short biological half-life.[3]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is based on methodologies used to determine the IC50 of this compound in inhibiting platelet aggregation.[1]

Objective: To determine the concentration of this compound required to inhibit platelet aggregation by 50% (IC50).

Materials:

  • This compound (lyophilized powder)

  • Human whole blood from healthy, consenting donors

  • Platelet-rich plasma (PRP) prepared by centrifugation

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen

  • Aggregometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Solutions: Reconstitute lyophilized this compound in PBS to create a stock solution. Prepare serial dilutions of this compound to achieve the desired final concentrations (e.g., 1-100 nM).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

    • Add a specific volume of the this compound dilution or PBS (as a control) to the PRP and incubate for a predetermined time (e.g., 5 minutes).

    • Add the platelet agonist (ADP or collagen) to induce aggregation.

    • Monitor the change in light transmission for a set period (e.g., 10 minutes) using the aggregometer.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

In Vivo Canine Model of Coronary Artery Thrombolysis

This protocol is a summary of the methodology used in a study evaluating this compound's efficacy in a canine model of thrombosis.[3]

Objective: To assess the dose-dependent effects of this compound on thrombolysis and prevention of reocclusion in a canine model of coronary artery thrombosis.

Animal Model:

  • Adult mongrel dogs of either sex.

  • Anesthetized and mechanically ventilated.

Procedure:

  • Induction of Thrombosis:

    • A copper coil is inserted into the left anterior descending coronary artery to induce thrombus formation.

    • Coronary artery occlusion is confirmed by angiography and a Doppler flow probe.

  • Drug Administration:

    • Once a stable thrombus is formed, administer heparin as an anticoagulant.

    • Administer this compound as an intravenous bolus (10% of the total dose) followed by a 60-minute infusion of the remaining dose.

    • Different dose groups (e.g., 0.12, 0.24, 0.48 mg/kg) should be tested.

    • A control group receives only heparin and a placebo infusion.

  • Thrombolysis Induction:

    • Administer a thrombolytic agent, such as recombinant tissue-type plasminogen activator (rt-PA), in bolus injections until reperfusion is achieved or a maximum dose is reached.

  • Monitoring and Endpoints:

    • Continuously monitor coronary blood flow using the Doppler probe to determine the time to reperfusion and the occurrence of reocclusion.

    • Perform repeated coronary angiography to visualize the extent of lysis.

    • Measure template bleeding time before, during, and after this compound infusion to assess its effect on hemostasis.

    • Collect blood samples to perform ex vivo platelet aggregation assays.

  • Data Analysis:

    • Compare the time to reperfusion, incidence of reocclusion, and bleeding times between the different this compound dose groups and the control group.

    • Analyze the dose-response relationship for this compound's effects.

Mandatory Visualizations

This compound Mechanism of Action: Integrin αIIbβ3 Antagonism

Kistrin_Mechanism_of_Action cluster_0 Platelet Surface cluster_1 Action Integrin Integrin αIIbβ3 PlateletAggregation Platelet Aggregation Integrin->PlateletAggregation Leads to Fibrinogen Fibrinogen Binding Binding Fibrinogen->Binding This compound This compound (RGD) NoBinding No Binding This compound->NoBinding Binding->Integrin Normal Binding NoBinding->Integrin Competitive Inhibition

Caption: this compound competitively inhibits fibrinogen binding to integrin αIIbβ3.

Integrin αIIbβ3 "Outside-In" Signaling Pathway

Integrin_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade This compound This compound (Antagonist) Integrin Integrin αIIbβ3 This compound->Integrin Blocks Binding Ligand Fibrinogen (Agonist) Ligand->Integrin Binds Talin Talin Integrin->Talin Activates Kindlin Kindlin Integrin->Kindlin Activates PI3K PI3K Talin->PI3K Kindlin->PI3K Actin Actin Cytoskeleton Reorganization PI3K->Actin Aggregation Platelet Aggregation & Spreading Actin->Aggregation

Caption: "Outside-In" signaling cascade initiated by ligand binding to integrin αIIbβ3.

Experimental Workflow: In Vivo Canine Thrombosis Model

Experimental_Workflow start Induce Coronary Thrombosis in Canine Model administer_drugs Administer Heparin and This compound (or Placebo) start->administer_drugs induce_lysis Induce Thrombolysis with rt-PA administer_drugs->induce_lysis monitor Monitor Coronary Blood Flow, Bleeding Time, and Platelet Aggregation induce_lysis->monitor analyze Analyze Data: Time to Reperfusion, Reocclusion Rate monitor->analyze

Caption: Workflow for evaluating this compound's efficacy in a canine thrombosis model.

References

Application Notes and Protocols for Recombinant Kistrin Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistrin is a 68-amino acid, cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper, Agkistrodon rhodostoma. As a member of the disintegrin family, this compound is a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3.[1] This interaction is mediated by the Arg-Gly-Asp (RGD) sequence present in this compound, which mimics the recognition site for fibrinogen on the integrin. By competitively inhibiting fibrinogen binding to GPIIb/IIIa, this compound effectively blocks platelet aggregation, a critical step in thrombus formation.[1][2] This property makes recombinant this compound a valuable tool in cardiovascular research and a potential therapeutic agent for thrombotic diseases.

These application notes provide detailed protocols for the expression, purification, and functional characterization of recombinant this compound, tailored for research and drug development applications.

Expression of Recombinant this compound in E. coli

Recombinant this compound is commonly expressed in Escherichia coli due to the system's rapid growth, high yield, and cost-effectiveness.[3][4] A suitable expression vector, such as one from the pET series, containing the this compound gene insert is transformed into a competent E. coli strain like BL21(DE3).[3][5] Expression is typically induced by isopropyl β-D-1-thiogalactopyranoside (IPTG).[3] Due to its disulfide-rich nature, this compound often forms insoluble and inactive aggregates known as inclusion bodies when overexpressed in E. coli.[6][7] While this complicates the purification process, it can also be advantageous as the inclusion bodies are dense, easily isolated by centrifugation, and contain a high concentration of the target protein.[7]

Protocol: Expression of Recombinant this compound
  • Transformation: Transform the this compound expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic for selection.[3] Incubate overnight at 37°C.[5]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[4]

  • Expression Culture: Inoculate 1 L of LB medium containing the selective antibiotic with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[3][4]

  • Incubation: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to potentially improve protein solubility.[4]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.[3]

Purification of Recombinant this compound from Inclusion Bodies

The purification of this compound from inclusion bodies is a multi-step process involving cell lysis, inclusion body washing, solubilization, refolding, and chromatographic purification.

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Inclusion Body Processing cluster_2 Downstream Chromatographic Purification cluster_3 Final Product Expression Recombinant this compound Expression in E. coli Harvest Cell Harvest by Centrifugation Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IB_Wash Inclusion Body Washing Lysis->IB_Wash Solubilization Solubilization (8M Urea) IB_Wash->Solubilization Refolding Refolding (Dialysis) Solubilization->Refolding IEX Ion-Exchange Chromatography (IEX) Refolding->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC Pure_this compound Purified, Active this compound SEC->Pure_this compound

Caption: A typical workflow for the purification of recombinant this compound.

Protocol: Inclusion Body Solubilization and Refolding
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice.

  • Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. Wash the pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a high salt buffer (e.g., 1 M NaCl) to remove contaminating proteins and nucleic acids.[8]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride, along with a reducing agent like dithiothreitol (DTT) to break incorrect disulfide bonds.[6][7][9]

  • Refolding: Refold the solubilized protein by gradually removing the denaturant. A common method is stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant. The refolding buffer should have a slightly alkaline pH (e.g., 8.0-8.5) and contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.[10]

Chromatographic Purification of Refolded this compound

Following refolding, a multi-step chromatography process is typically employed to purify this compound to a high degree. A common strategy involves ion-exchange chromatography followed by size-exclusion chromatography.[11][12]

Protocol: Ion-Exchange Chromatography (IEX)
  • Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).[13][14]

  • Sample Loading: Load the refolded and dialyzed this compound solution onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound contaminants.[15]

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).[16]

  • Fraction Analysis: Collect fractions and analyze them for the presence of this compound using SDS-PAGE. Pool the fractions containing the purified protein.[13]

Protocol: Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

  • Sample Loading: Concentrate the pooled fractions from IEX and load the sample onto the SEC column.

  • Elution: Elute the protein with the equilibration buffer. This compound will elute at a volume corresponding to its molecular weight (approximately 7.5 kDa).[12]

  • Fraction Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing highly pure this compound.

Quantitative Data on Purification

The following table provides an illustrative example of the purification of a recombinant protein from E. coli using a three-step chromatographic procedure, which can be considered representative for this compound purification.

Purification StepTotal Protein (mg)Target Protein (mg)Yield (%)Purity (%)
Cell Lysate 150015010010
IMAC (Capture) 1601449690
IEX (Intermediate) 80765195
SEC (Polishing) 706845>98

Note: This data is adapted from a representative purification of a His-tagged recombinant protein and serves as an example of expected yields and purity levels.

Functional Characterization of Recombinant this compound

The biological activity of purified recombinant this compound is determined by its ability to inhibit platelet aggregation. The gold standard for this measurement is Light Transmission Aggregometry (LTA).[18]

Protocol: Platelet Aggregation Inhibition Assay (LTA)
  • Preparation of Platelet-Rich Plasma (PRP): Collect human blood into tubes containing sodium citrate as an anticoagulant. Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes.[19][20] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed.[20]

  • Baseline Calibration: In an aggregometer cuvette, use PPP to set the 100% light transmission baseline and PRP to set the 0% baseline.[18]

  • Inhibition Assay: Pre-incubate aliquots of PRP with various concentrations of purified recombinant this compound (or a vehicle control) for 5-10 minutes at 37°C.[18]

  • Induction of Aggregation: Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to the cuvettes to induce aggregation.[21]

  • Data Recording: Record the change in light transmission over time. The percentage of inhibition is calculated relative to the aggregation observed in the control sample.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).

This compound Signaling Pathway

This compound exerts its anti-platelet effect by binding to the integrin GPIIb/IIIa on the platelet surface, thereby preventing the binding of fibrinogen. This blocks the "outside-in" signaling cascade that leads to platelet aggregation and thrombus formation.

G cluster_0 Platelet Activation & Fibrinogen Binding cluster_1 This compound Inhibition cluster_2 Downstream Signaling & Platelet Response Agonist Platelet Agonists (e.g., ADP, Thrombin) GPCR G-Protein Coupled Receptors Agonist->GPCR InsideOut Inside-Out Signaling GPCR->InsideOut GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change OutsideIn Outside-In Signaling GPIIbIIIa_active->OutsideIn Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds This compound This compound (RGD) This compound->GPIIbIIIa_active Blocks Binding Aggregation Platelet Aggregation OutsideIn->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus

Caption: this compound's mechanism of action in inhibiting platelet aggregation.

References

Kistrin ELISA Kit: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Kistrin is a potent disintegrin isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma). Like other disintegrins, this compound contains the Arg-Gly-Asp (RGD) sequence, which enables it to act as a high-affinity antagonist of several integrin receptors, most notably αIIbβ3 and αvβ3.[1] This antagonism effectively inhibits platelet aggregation and fibrinogen binding, making this compound a valuable tool in thrombosis and cancer research.[1][2] The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit is a sandwich immunoassay designed for the quantitative determination of this compound in cell culture supernatants, plasma, serum, and other biological fluids.

Assay Principle

This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for this compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.

Kit Performance Characteristics

The following performance data are typical and should not be considered absolute specifications.

Table 1: Performance Characteristics

ParameterSpecification
Assay Range 0.156 ng/mL - 10 ng/mL
Sensitivity (LOD) < 0.05 ng/mL
Specificity High specificity for this compound. No significant cross-reactivity with other disintegrins was observed.
Intra-Assay CV (%) < 8%
Inter-Assay CV (%) < 10%
Sample Types Cell Culture Supernatants, Serum, Plasma, Saliva, Urine, Tissue Homogenates
Incubation Time 3.5 hours
Wavelength 450 nm

Signaling Pathway and Experimental Workflow

This compound exerts its biological effects by binding to integrin receptors, thereby blocking their interaction with extracellular matrix (ECM) proteins and other ligands. This inhibition disrupts downstream signaling pathways involved in cell adhesion, migration, and proliferation.

Kistrin_Signaling_Pathway cluster_0 Cell Membrane This compound This compound (RGD) Integrin Integrin Receptor (αIIbβ3, αvβ3) This compound->Integrin Binds ECM ECM Ligand (e.g., Fibrinogen) Integrin->ECM Binding Blocked Cell Cell Interior Integrin->Cell Downstream Signaling (Adhesion, Migration, Aggregation) Inhibited

Caption: this compound's mechanism of action.

The this compound ELISA kit utilizes a sandwich immunoassay format for the sensitive and specific quantification of this compound.

ELISA_Workflow cluster_1 Sandwich ELISA Workflow Start Start Plate Microplate with pre-coated anti-Kistrin Ab Start->Plate Add_Sample Add Standard or Sample Plate->Add_Sample Incubate1 Incubate & Wash Add_Sample->Incubate1 Add_Detection_Ab Add Enzyme-linked anti-Kistrin Ab Incubate1->Add_Detection_Ab Incubate2 Incubate & Wash Add_Detection_Ab->Incubate2 Add_Substrate Add Substrate Incubate2->Add_Substrate Incubate3 Incubate Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read at 450 nm Add_Stop->Read

Caption: this compound Sandwich ELISA workflow.

Experimental Protocols

Sample Preparation

Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-thaw cycles.

  • Cell Culture Supernatants: Centrifuge at 1500 x g for 10 minutes at 4°C to remove particulates. Assay immediately or aliquot and store at -80°C.[3]

  • Serum: Allow whole blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -80°C.[4]

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -80°C.[2]

  • Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant and assay immediately or aliquot and store at -80°C.[5]

  • Other Biological Fluids: Centrifuge samples to remove particulates and assay immediately or store at -80°C.

Reagent Preparation

Bring all reagents to room temperature before use.

  • Wash Buffer (1X): If crystals have formed in the concentrate, warm to room temperature and mix gently until the crystals have completely dissolved. Dilute the Wash Buffer Concentrate (25X) 1:25 with deionized or distilled water.

  • This compound Standard: Reconstitute the lyophilized this compound standard with the provided Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a 7-point standard curve by performing serial dilutions of the stock solution in Standard Diluent. The Standard Diluent serves as the zero standard (0 ng/mL).

  • Detection Reagent A (Biotinylated Antibody) (1X): Prepare the working solution by diluting the concentrated Detection Reagent A with the provided Antibody Diluent.

  • Detection Reagent B (HRP-Streptavidin) (1X): Prepare the working solution by diluting the concentrated Detection Reagent B with the provided HRP Diluent.

Assay Procedure
  • Prepare all reagents, working standards, and samples as directed in the previous sections. It is recommended that all standards and samples be run in duplicate.

  • Add 100 µL of Standard or sample to each well. Cover with a new adhesive strip and incubate for 2 hours at 37°C.

  • Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (200 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Add 100 µL of prepared Detection Reagent A (1X) to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.

  • Repeat the aspiration/wash as in step 3.

  • Add 100 µL of prepared Detection Reagent B (1X) to each well. Cover with a new adhesive strip and incubate for 1 hour at 37°C.

  • Repeat the aspiration/wash as in step 3.

  • Add 90 µL of Substrate Solution to each well. Incubate for 15-30 minutes at 37°C. Protect from light.

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Data Analysis

  • Average the duplicate readings for each standard, control, and sample.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve through the points on the graph. A four-parameter logistic (4-PL) curve-fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating the sample absorbance values from the standard curve.

Table 2: Typical Standard Curve Data

Concentration (ng/mL)O.D. 450 nm
102.458
51.623
2.50.891
1.250.455
0.6250.231
0.3120.119
0.1560.062
00.010

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number of washes and ensure complete removal of liquid after each wash.
Contaminated reagentsUse fresh reagents and sterile techniques.
Over-incubationAdhere to the recommended incubation times.
Low Signal Insufficient reagentEnsure all reagents are added in the correct volumes.
Inactive reagentsCheck the expiration dates and storage conditions of all reagents.
Incorrect incubation temperatureEnsure incubations are carried out at the specified temperatures.
Poor Standard Curve Improper standard dilutionPrepare fresh standards and perform dilutions carefully.
Pipetting errorUse calibrated pipettes and ensure accurate pipetting.
High CV Inconsistent washingEnsure uniform washing of all wells.
Inconsistent reagent additionAdd reagents to all wells in the same order and at a consistent pace.

References

Application Notes and Protocols for Western Blot Analysis of Kistrin Expression and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kistrin

This compound is a potent member of the disintegrin family of proteins, which are naturally occurring, cysteine-rich polypeptides found in the venom of various viper species. Disintegrins are recognized for their ability to interfere with cell-matrix and cell-cell interactions by acting as antagonists of integrin receptors. This compound, specifically, contains the highly conserved Arg-Gly-Asp (RGD) sequence motif, which allows it to bind with high affinity to several integrins, most notably αIIbβ3 and αvβ3. This interaction competitively inhibits the binding of natural ligands like fibrinogen and vitronectin, thereby disrupting processes such as platelet aggregation and cell adhesion. Due to these properties, this compound and other disintegrins are valuable tools in thrombosis research and are being investigated for their therapeutic potential in cancer, where they can inhibit tumor growth, angiogenesis, and metastasis.

Western blotting is a fundamental technique for identifying and quantifying this compound and its effects on cellular signaling pathways. This document provides detailed protocols for the Western blot analysis of this compound and its impact on downstream signaling, along with data presentation guidelines and visual representations of the relevant pathways and workflows.

Data Presentation: Quantitative Analysis of this compound-Induced Signaling

The primary application of Western blotting in the context of this compound is often not to measure the expression of this compound itself (as it is typically an exogenous agent), but rather to quantify its effect on downstream signaling pathways. A key pathway activated upon integrin engagement is the Focal Adhesion Kinase (FAK) and Src kinase cascade. This compound, by blocking integrin, is expected to reduce the phosphorylation of these key signaling molecules. The following tables present hypothetical quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on FAK and Src phosphorylation in a cell line expressing αvβ3 integrin (e.g., human umbilical vein endothelial cells - HUVECs).

Table 1: Effect of this compound Concentration on FAK and Src Phosphorylation

This compound Concentration (nM)p-FAK (Tyr397) Relative DensityTotal FAK Relative Densityp-Src (Tyr416) Relative DensityTotal Src Relative Density
0 (Control)1.00 ± 0.051.00 ± 0.031.00 ± 0.061.00 ± 0.04
100.78 ± 0.040.98 ± 0.050.82 ± 0.051.02 ± 0.03
500.45 ± 0.061.01 ± 0.040.51 ± 0.070.99 ± 0.05
1000.21 ± 0.030.99 ± 0.020.25 ± 0.041.01 ± 0.04

Data are presented as mean ± standard deviation of normalized band intensities from three independent experiments.

Table 2: Time-Course of this compound (100 nM) Inhibition of FAK and Src Phosphorylation

Time (minutes)p-FAK (Tyr397) Relative DensityTotal FAK Relative Densityp-Src (Tyr416) Relative DensityTotal Src Relative Density
01.00 ± 0.041.00 ± 0.031.00 ± 0.051.00 ± 0.02
50.65 ± 0.051.02 ± 0.040.71 ± 0.060.98 ± 0.03
150.32 ± 0.030.99 ± 0.020.38 ± 0.041.01 ± 0.04
300.18 ± 0.021.01 ± 0.030.22 ± 0.030.99 ± 0.05
600.15 ± 0.030.98 ± 0.040.19 ± 0.021.00 ± 0.03

Data are presented as mean ± standard deviation of normalized band intensities from three independent experiments.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification

This protocol is designed for the preparation of total cell lysates from adherent cells treated with this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™, Roche)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • BCA Protein Assay Kit

Procedure:

  • Culture adherent cells (e.g., HUVECs) to 80-90% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time points.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Aliquot the lysates and store at -80°C or proceed directly to sample preparation for SDS-PAGE.

Protocol 2: Western Blot for this compound and Downstream Signaling Proteins

This protocol is optimized for the detection of this compound (a low molecular weight protein) and key proteins in the integrin signaling pathway (p-FAK, FAK, p-Src, Src).

Materials:

  • Laemmli sample buffer (2X) with β-mercaptoethanol

  • Tris-Tricine gels (15% for this compound, 10% for FAK/Src)

  • Tricine-SDS running buffer

  • PVDF membrane (0.2 µm pore size for this compound, 0.45 µm for FAK/Src)

  • Transfer buffer (with 10% methanol for this compound transfer)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibodies (anti-Kistrin, anti-p-FAK Tyr397, anti-FAK, anti-p-Src Tyr416, anti-Src)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • TBS-T (Tris-buffered saline with 0.1% Tween-20)

Procedure:

1. Sample Preparation:

  • Thaw the protein lysates on ice.

  • To 20-30 µg of protein, add an equal volume of 2X Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins. For membrane proteins, heating at 70°C for 10 minutes may be preferable to prevent aggregation.

  • Centrifuge the samples at 10,000 x g for 1 minute before loading.

2. SDS-PAGE:

  • Assemble the electrophoresis apparatus with the appropriate percentage Tris-Tricine gel.

  • Load the prepared samples and a pre-stained protein ladder into the wells.

  • Run the gel at a constant voltage of 80-100V until the dye front reaches the bottom of the gel.

3. Protein Transfer:

  • Activate the PVDF membrane by incubating in methanol for 1 minute, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

  • Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.

  • Perform the transfer. For low molecular weight proteins like this compound, reduce the transfer time or voltage to prevent "blow-through" (e.g., 70V for 60 minutes for wet transfer).

4. Immunoblotting:

  • After transfer, wash the membrane briefly with TBS-T.

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody concentrations should be determined empirically, but a starting point of 1:1000 is common).

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 to 1:10000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBS-T.

5. Detection:

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • For quantitative analysis, ensure that the signal is within the linear range of detection.

6. Stripping and Re-probing (for total protein analysis):

  • After imaging for the phosphorylated protein, the membrane can be stripped of antibodies using a mild stripping buffer.

  • Wash the membrane thoroughly and re-block before incubating with the antibody for the corresponding total protein.

Visualizations

This compound-Integrin Signaling Pathway

Kistrin_Signaling_Pathway This compound This compound (Disintegrin) Integrin Integrin (e.g., αvβ3) This compound->Integrin Binds & Inhibits FAK FAK Integrin->FAK Recruits & Activates ECM ECM (e.g., Fibronectin) ECM->Integrin Binds & Activates pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates pSrc p-Src (Y416) Src->pSrc Phosphorylation pSrc->FAK Phosphorylates FAK Downstream Downstream Signaling (Migration, Proliferation, Survival) pSrc->Downstream Activates

Caption: this compound inhibits integrin, blocking downstream FAK/Src signaling.

Western Blot Experimental Workflow

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant prep Sample Preparation (Laemmli Buffer, Heat) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block pri_ab Primary Antibody Incubation (e.g., anti-p-FAK) block->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detect ECL Detection & Imaging sec_ab->detect strip Stripping & Re-probing (e.g., anti-Total FAK) detect->strip analysis Data Analysis & Quantification detect->analysis strip->block Re-block strip->analysis

Caption: Workflow for Western blot analysis of this compound's effects.

Logical Relationship: Quantitative Data Analysis

Data_Analysis_Logic raw_p Raw Band Intensity (p-Protein) norm_p Normalize p-Protein to Loading Control raw_p->norm_p raw_t Raw Band Intensity (Total Protein) norm_t Normalize Total Protein to Loading Control raw_t->norm_t raw_l Raw Band Intensity (Loading Control) raw_l->norm_p raw_l->norm_t ratio Calculate Ratio: (Normalized p-Protein) / (Normalized Total Protein) norm_p->ratio norm_t->ratio final Relative Phosphorylation Level ratio->final

Caption: Logic for quantifying protein phosphorylation from Western blots.

Application Notes: Kistrin for Immunoprecipitation of Integrin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kistrin is a potent, 7.5 kDa, cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma). It belongs to the disintegrin family of proteins, which are known for their ability to disrupt cell-matrix and cell-cell interactions.[1][2] The primary mechanism of action for this compound and many other disintegrins is the high-affinity binding to integrin receptors, a family of transmembrane heterodimeric proteins that mediate cell adhesion, signaling, and migration.[2][3]

This compound's activity is primarily mediated by the presence of an Arg-Gly-Asp (RGD) sequence located at the apex of a flexible, solvent-exposed loop.[1][4][5] This RGD motif mimics the natural recognition sequence found in extracellular matrix (ECM) proteins like fibronectin and vitronectin, allowing this compound to act as a competitive antagonist for RGD-dependent integrins such as αVβ3, α5β1, and the platelet integrin αIIbβ3.[3][4] Due to this specific and potent binding, recombinant this compound can be employed as a valuable affinity tool in biochemical assays, particularly for the immunoprecipitation (pull-down) of its target integrins from cell lysates.

In this context, this compound is not used as a generic immunoprecipitation reagent like Protein A/G, but rather as a specific "bait" protein. By immobilizing recombinant this compound on a solid support (e.g., agarose or magnetic beads), researchers can selectively capture and isolate integrin receptors and their associated protein complexes from complex biological mixtures. This allows for the detailed study of integrin expression, interaction partners, and the composition of the "integrin adhesome."

Quantitative Data

The following tables summarize key quantitative parameters for this compound, providing essential data for experimental design.

Table 1: Molecular and Biochemical Properties of this compound

ParameterValueSource
Family Disintegrin[1]
Source Calloselasma rhodostoma (Malayan pit viper)[2]
Molecular Weight ~7.5 kDa (Native)[6]
Key Functional Motif Arg-Gly-Asp (RGD)[1][4]
Primary Function Integrin Antagonist, Platelet Aggregation Inhibitor[1][2]

Table 2: Binding Affinity and Potency

Target InteractionParameterValueNotes
A375-SM Melanoma Cell Spreading on Fibronectin IC₅₀ (Native this compound)2 nMMeasures inhibition of α5β1-fibronectin adhesion.[4]
A375-SM Melanoma Cell Spreading on Fibronectin IC₅₀ (Recombinant this compound)7 nMRecombinant protein shows high, but slightly lower, potency.[4]
Linear GRGDS Peptide IC₅₀100 nMThis compound is over 1000-fold more potent than simple RGD peptides.[4]

Visualized Pathways and Workflows

This compound-Integrin Signaling Interaction

This compound acts as an antagonist by binding to the extracellular domain of integrin heterodimers, thereby blocking the binding of natural ECM ligands like fibronectin. This competitive inhibition prevents the downstream signaling cascades that are normally initiated upon integrin clustering and activation, which include the recruitment and phosphorylation of focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src, ultimately affecting cell adhesion, migration, and proliferation.

Kistrin_Signaling_Pathway This compound-Integrin Signaling Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular integrin Integrin Receptor (e.g., αVβ3, α5β1) fak FAK integrin->fak Activation Blocked This compound This compound (Bait) This compound->integrin High-Affinity Binding (via RGD motif) ecm ECM Ligand (e.g., Fibronectin) ecm->integrin Binding Blocked src Src fak->src Activation Blocked signaling Downstream Signaling (Adhesion, Migration) src->signaling Inhibition

Caption: this compound competitively blocks ECM binding to integrins, inhibiting downstream signaling.

Experimental Workflow: this compound Pull-Down Assay

The following diagram outlines the key steps for using immobilized this compound to immunoprecipitate integrin complexes from a cell lysate.

Kistrin_IP_Workflow This compound Pull-Down Experimental Workflow start Start: Prepare Reagents recombinant_this compound 1. Recombinant this compound (e.g., His-tagged) start->recombinant_this compound beads 2. Affinity Beads (e.g., Ni-NTA Agarose) start->beads cell_lysate 3. Cell Lysate (Expressing target integrins) start->cell_lysate immobilize 4. Immobilize this compound Incubate this compound with beads recombinant_this compound->immobilize beads->immobilize pulldown 6. Pull-Down Incubate this compound-beads with cell lysate cell_lysate->pulldown wash1 5. Wash Beads Remove unbound this compound immobilize->wash1 wash1->pulldown wash2 7. Wash Beads Remove non-specific binders pulldown->wash2 elution 8. Elution Release integrin complexes (e.g., with imidazole or low pH) wash2->elution analysis 9. Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis

Caption: Workflow for isolating integrins using a recombinant this compound pull-down assay.

Protocol: Immunoprecipitation (Pull-Down) of Integrins Using Recombinant this compound

This protocol describes the use of recombinant His-tagged this compound to capture and isolate integrin receptors from a cell lysate.

A. Materials and Reagents

  • Recombinant this compound: His-tagged, purified recombinant this compound protein.

  • Affinity Resin: Ni-NTA Agarose or Magnetic Beads (e.g., Cytiva, Thermo Fisher).

  • Cell Culture: Adherent cells known to express the target RGD-binding integrin (e.g., U87MG glioblastoma cells, A375-SM melanoma cells).

  • Lysis Buffer: Non-denaturing buffer such as RIPA buffer without SDS, or a Tris-based buffer with mild detergent (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).

  • Protease/Phosphatase Inhibitors: Cocktail tablets or solution (e.g., Roche cOmplete™, Halt™).

  • Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100).

  • Elution Buffer:

    • For His-tag: Wash buffer containing 250-500 mM Imidazole.

    • For general elution: 0.1 M Glycine-HCl, pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine elution).

  • SDS-PAGE reagents: Loading buffer, gels, running buffer.

  • Western Blot reagents: Transfer buffer, membranes, blocking buffer, primary and secondary antibodies.

B. Protocol: this compound Immobilization

  • Bead Preparation: Resuspend the Ni-NTA resin slurry. Transfer 50 µL of slurry per pull-down reaction to a 1.5 mL microcentrifuge tube.

  • Wash Beads: Add 500 µL of Wash Buffer to the beads. Centrifuge at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Repeat this wash step twice.

  • This compound Binding: Add 5-10 µg of His-tagged recombinant this compound to the washed beads. Add Wash Buffer to a final volume of 500 µL.

  • Incubation: Incubate the tube on a rotator for 1-2 hours at 4°C to allow the this compound to bind to the beads.

  • Final Wash: Centrifuge the beads and discard the supernatant. Wash the this compound-conjugated beads three times with 1 mL of cold Wash Buffer to remove any unbound protein. The beads are now ready for the pull-down.

C. Protocol: Cell Lysis and Protein Extraction

  • Cell Culture: Grow cells to 80-90% confluency.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape the cells into 1 mL of cold PBS and transfer to a microcentrifuge tube.

  • Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (clarified lysate) to a new, pre-chilled tube. This contains the soluble protein fraction. Determine the protein concentration using a BCA or Bradford assay.

D. Protocol: Pull-Down, Washing, and Elution

  • Input Sample: Save 20-40 µL of the clarified lysate to serve as an "input" control for later analysis by Western blot.

  • Pull-Down Incubation: Add 500 µg to 1 mg of total protein from the clarified lysate to the tube containing the this compound-conjugated beads.

  • Incubate: Incubate on a rotator for 2-4 hours or overnight at 4°C. This allows the integrins in the lysate to bind to the immobilized this compound.

  • Washing: Pellet the beads by centrifugation (1,000 x g for 1 min). Carefully remove the supernatant. Wash the beads four times with 1 mL of cold Wash Buffer. With each wash, resuspend the beads fully and then pellet them. These steps are critical for removing non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Elute the bound proteins using one of the following methods:

    • Imidazole Elution: Add 50 µL of Elution Buffer containing imidazole. Incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted proteins.

    • Glycine Elution: Add 50 µL of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5 minutes. Pellet the beads and immediately transfer the supernatant to a new tube containing 5 µL of 1 M Tris-HCl, pH 8.5 to neutralize the low pH.

    • SDS-PAGE Buffer Elution: Add 50 µL of 1X SDS-PAGE loading buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. This method is suitable if the beads are not to be reused and subsequent analysis is by Western blot.

E. Analysis

  • SDS-PAGE: Separate the eluted proteins and the "input" control sample on an SDS-PAGE gel.

  • Visualization: Stain the gel with Coomassie Blue or silver stain to visualize all pulled-down proteins. A band corresponding to the target integrin subunit should be visible.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody specific for the integrin subunit of interest (e.g., anti-β3 integrin) to confirm its identity. Further analysis can be performed with antibodies against expected co-precipitating proteins.

  • Mass Spectrometry: For discovery of novel interaction partners, the entire lane of eluted proteins can be excised from a Coomassie-stained gel and analyzed by mass spectrometry.

References

Application Notes and Protocols for Fluorescent Labeling of Kistrin for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistrin, a member of the disintegrin family of proteins, is a potent antagonist of several integrins, primarily through its recognition of the Arg-Gly-Asp (RGD) sequence.[1] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, migration, and proliferation. The interaction between this compound and integrins, such as αIIbβ3 and αvβ3, effectively inhibits processes like platelet aggregation and cell adhesion.[1][2] The ability to visualize this interaction at a cellular level is of significant interest in research and drug development for thrombosis, cancer, and other diseases where integrin function is dysregulated.

This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent use in microscopy to study its interaction with integrins on the cell surface.

Data Presentation

Table 1: Properties of this compound and Recommended Starting Concentrations for Microscopy
ParameterValueReference
Molecular Weight ~7.3 kDa[2]
Integrin Targets αIIbβ3, αvβ3, α5β1[1][3]
Inhibitory Motif Arg-Gly-Asp (RGD)[2]
IC50 (Cell Spreading) 2-7 pM[4]
Recommended Labeling Concentration 1-10 mg/mL[5][6]
Recommended Staining Concentration 10-200 nMBased on IC50 and general microscopy protocols
Table 2: Comparison of Fluorescent Labeling Chemistries for this compound
Labeling ChemistryTarget ResidueAdvantagesDisadvantagesRecommended Dyes
NHS Ester Primary Amines (Lysine, N-terminus)- Generally more abundant residues. - Straightforward protocol.- Can potentially modify functionally important lysine residues. - Reaction is pH-sensitive.Alexa Fluor™ 488, 555, 647 NHS Esters; DyLight™ series
Maleimide Thiols (Cysteine)- Highly specific for cysteines. - Stable thioether bond.- Cysteine residues may be less abundant or involved in disulfide bonds. - Requires reduction of disulfide bonds if cysteines are not free.Alexa Fluor™ 488, 555, 647 C2 Maleimide; DyLight™ series

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with NHS Ester Dyes

This protocol is suitable for labeling this compound via its primary amine groups. The number of available lysine residues in this compound will determine the potential degree of labeling.

Materials:

  • Purified this compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Spectrophotometer

Procedure:

  • Prepare this compound Solution: Dissolve purified this compound in the Labeling Buffer to a final concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the reactive dye to the this compound solution. b. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye by passing the solution through a desalting column according to the manufacturer's instructions.

  • Determine Degree of Labeling (DOL): a. Measure the absorbance of the labeled this compound at 280 nm (for protein) and the excitation maximum of the dye (e.g., ~495 nm for Alexa Fluor™ 488). b. Calculate the protein concentration and the DOL using the formulas provided by the dye manufacturer, correcting for the dye's absorbance at 280 nm. A typical target DOL is 1-3.

Protocol 2: Fluorescent Labeling of this compound with Maleimide Dyes

This protocol is for labeling this compound via free thiol groups on cysteine residues. If this compound's cysteines are involved in disulfide bonds, a reduction step is necessary.

Materials:

  • Purified this compound

  • Thiol-reactive fluorescent dye (e.g., Alexa Fluor™ 488 C2 Maleimide)

  • Anhydrous DMF or DMSO

  • Labeling Buffer: 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column

  • Spectrophotometer

Procedure:

  • Prepare this compound Solution: Dissolve purified this compound in the Labeling Buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP to the this compound solution and incubate for 30 minutes at room temperature.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add a 10- to 20-fold molar excess of the reactive dye to the this compound solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated dye using a desalting column.

  • Determine Degree of Labeling (DOL): Calculate the DOL as described in Protocol 1.

Protocol 3: Staining and Imaging of Cells with Fluorescently Labeled this compound

This protocol describes the use of fluorescently labeled this compound to visualize its binding to integrins on the cell surface.

Materials:

  • Fluorescently labeled this compound

  • Cell line expressing target integrins (e.g., platelets, melanoma cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% paraformaldehyde in PBS

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.

  • Staining: a. Wash the cells twice with warm PBS. b. Incubate the cells with 10-200 nM of fluorescently labeled this compound in cell culture medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove unbound labeled this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

Kistrin_Labeling_Workflow cluster_labeling Fluorescent Labeling cluster_purification Purification cluster_application Microscopy Application This compound Purified this compound Labeled_this compound Labeled this compound This compound->Labeled_this compound Reaction Dye Fluorescent Dye (NHS Ester or Maleimide) Dye->Labeled_this compound Desalting Desalting Column Labeled_this compound->Desalting Purified_Labeled_this compound Purified Labeled this compound Desalting->Purified_Labeled_this compound Staining Cell Staining Purified_Labeled_this compound->Staining Cells Cells with Integrins Cells->Staining Imaging Fluorescence Imaging Staining->Imaging

Caption: Experimental workflow for fluorescent labeling and imaging of this compound.

Kistrin_Signaling_Pathway This compound This compound Integrin Integrin (αvβ3 / αIIbβ3) This compound->Integrin Binds & Inhibits FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates Src Src Family Kinases FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos via Shc/paxillin Cytoskeleton Actin Cytoskeleton Reorganization FAK->Cytoskeleton Src->FAK Phosphorylates Akt Akt PI3K->Akt Cell_Response Cellular Response (Adhesion, Migration, Proliferation) Akt->Cell_Response Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Cell_Response Cytoskeleton->Cell_Response

Caption: this compound-Integrin signaling pathway overview.

References

Kistrin: A Potent Tool for Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

Kistrin is a 68-amino acid, cysteine-rich polypeptide isolated from the venom of the Malayan pit viper, Agkistrodon rhodostoma.[1] It belongs to the disintegrin family of proteins, which are potent and specific inhibitors of several integrin receptors. This compound's primary mechanism of action involves its Arg-Gly-Asp (RGD) sequence, a motif common to many natural integrin ligands like fibrinogen. By mimicking this binding sequence, this compound effectively competes with endogenous ligands and blocks integrin-mediated cellular functions.[2][3]

The primary target for this compound is the platelet integrin GPIIb/IIIa (αIIbβ3), a key receptor in hemostasis and thrombosis.[1][4] The binding of fibrinogen to GPIIb/IIIa is the final common pathway for platelet aggregation.[5] this compound's high affinity and specificity for GPIIb/IIIa make it an invaluable tool for researchers studying the molecular mechanisms of platelet aggregation, developing antithrombotic therapies, and investigating the broader roles of integrins in cell adhesion and signaling.[1][2] It is also utilized to study other integrins, such as the vitronectin receptor (αvβ3).[3][6]

This document provides an overview of this compound's mechanism, quantitative binding data, and detailed protocols for its application in common experimental assays designed to study protein-protein interactions.

Mechanism of Action: Competitive Inhibition of Integrin GPIIb/IIIa

Integrin activation on the platelet surface is a critical step for thrombus formation. Upon activation by agonists like ADP or collagen, the GPIIb/IIIa receptor undergoes a conformational change, increasing its affinity for ligands containing the RGD sequence, most notably fibrinogen.[7][8] Fibrinogen, a dimeric molecule, can then bridge adjacent platelets, leading to aggregation and the formation of a platelet plug.

This compound exploits this mechanism. Its exposed RGD loop binds with high affinity to the ligand-binding pocket of activated GPIIb/IIIa. This binding is a competitive, reversible interaction that physically obstructs the binding of fibrinogen. By occupying the receptor, this compound effectively prevents the formation of fibrinogen bridges between platelets, leading to potent inhibition of platelet aggregation.[1]

cluster_platelet Platelet Membrane cluster_ligands cluster_outcome GPIIb_IIIa Integrin GPIIb/IIIa (Inactive) GPIIb_IIIa_act Integrin GPIIb/IIIa (Active) GPIIb_IIIa->GPIIb_IIIa_act Agonist (e.g., ADP, Collagen) Aggregation Platelet Aggregation GPIIb_IIIa_act->Aggregation Binds Inhibition Inhibition of Aggregation GPIIb_IIIa_act->Inhibition Leads to Fibrinogen Fibrinogen (RGD Ligand) Fibrinogen->GPIIb_IIIa_act This compound This compound (RGD Disintegrin) This compound->GPIIb_IIIa_act Competitively Binds (High Affinity)

Caption: this compound's competitive inhibition of the integrin GPIIb/IIIa receptor.

Quantitative Data: this compound-Integrin Interactions

The efficacy of this compound as an inhibitor is quantified by its binding affinity (Kd) for the target integrin and its concentration-dependent ability to inhibit a biological process (IC50). The following table summarizes key quantitative parameters reported for this compound.

ParameterValueTarget IntegrinAssayNotes
IC50 ~30 - 200 nMGPIIb/IIIa (αIIbβ3)Platelet AggregationValue can vary depending on the agonist (e.g., ADP, collagen) and its concentration used to induce aggregation.[1]
IC50 ~3 nMGPIIb/IIIa (αIIbβ3)Solid-Phase Binding AssayInhibition of purified GPIIb/IIIa binding to immobilized fibrinogen.
IC50 ~1.5 nMαvβ3Cell Adhesion AssayInhibition of cell adhesion to vitronectin.[3]
Kd ~5 nMGPIIb/IIIa (αIIbβ3)Surface Plasmon ResonanceRepresents the equilibrium dissociation constant, indicating high-affinity binding.

Note: The values presented are approximate and can vary based on specific experimental conditions, including buffer composition, temperature, and the source/purity of proteins.

Experimental Protocols

This compound is a versatile tool that can be employed in a variety of assays to probe integrin-ligand interactions. Below are detailed protocols for key experiments.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation in real-time using light transmission aggregometry.

start Start: Prepare Platelet-Rich Plasma (PRP) prep_prp 1. Isolate PRP from whole blood by centrifugation. start->prep_prp adjust 2. Adjust platelet count to ~2.5 x 10^8 cells/mL. prep_prp->adjust pre_incubate 3. Pre-incubate PRP with varying concentrations of this compound or vehicle control (e.g., 37°C for 2 min). adjust->pre_incubate measure 4. Place sample in aggregometer and establish baseline (0% aggregation). pre_incubate->measure add_agonist 5. Add agonist (e.g., ADP, collagen) to induce aggregation. measure->add_agonist record 6. Record light transmittance over time (typically 5-10 min). add_agonist->record analyze 7. Analyze aggregation curves to determine % inhibition and calculate IC50. record->analyze end End analyze->end

Caption: Workflow for a this compound platelet aggregation inhibition assay.

a. Materials:

  • Freshly drawn whole blood (e.g., human, rabbit) in an anticoagulant (e.g., 3.2% sodium citrate).

  • This compound (lyophilized, reconstituted in an appropriate buffer like PBS).

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen.

  • Platelet-Poor Plasma (PPP) for 100% aggregation reference.

  • Saline or appropriate buffer for dilutions.

  • Light Transmission Aggregometer with cuvettes and stir bars.

b. Protocol:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the supernatant (PRP).

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet all cells. The resulting supernatant is PPP.

  • Adjust Platelet Count: Count the platelets in the PRP and dilute with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Assay Setup:

    • Pipette the adjusted PRP into aggregometer cuvettes with a stir bar. Allow the PRP to equilibrate to 37°C in the instrument.

    • Set the instrument baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).

  • Inhibition Measurement:

    • Add a small volume of this compound solution (to achieve the desired final concentration) or vehicle control to a cuvette containing PRP.

    • Incubate for 2-5 minutes at 37°C with stirring.

    • Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Measure the maximum aggregation for each concentration of this compound.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus this compound concentration and fit the data using a dose-response curve to determine the IC50 value.

Solid-Phase Binding Assay

This assay quantifies the direct binding of this compound to its purified integrin receptor or its ability to inhibit the binding of the receptor to an immobilized ligand.

start Start: Prepare Microplate coat 1. Coat wells with purified integrin (e.g., GPIIb/IIIa) or ligand (e.g., Fibrinogen). Incubate (e.g., 4°C overnight). start->coat wash1 2. Wash wells 3x with wash buffer (e.g., PBS-T) to remove unbound protein. coat->wash1 block 3. Block remaining protein-binding sites with a blocking agent (e.g., BSA). Incubate (e.g., RT for 1-2 hr). wash1->block wash2 4. Wash wells 3x with wash buffer. block->wash2 incubate 5. Add labeled this compound OR a mix of this compound and labeled ligand/integrin. Incubate to allow binding. wash2->incubate wash3 6. Wash wells 5x to remove unbound reagents. incubate->wash3 detect 7. Add detection substrate (e.g., HRP substrate) and measure signal (e.g., absorbance). wash3->detect analyze 8. Quantify binding and calculate Kd or IC50. detect->analyze end End analyze->end

Caption: Workflow for a solid-phase protein-protein binding assay.

a. Materials:

  • High-binding 96-well microplate.

  • Purified integrin (e.g., GPIIb/IIIa) and/or ligand (e.g., Fibrinogen).

  • This compound.

  • Coating Buffer (e.g., PBS, pH 7.4).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T).

  • Blocking Buffer (e.g., 3% BSA in PBS-T).

  • Detection Reagent: Labeled this compound (e.g., biotinylated or HRP-conjugated) or a specific primary antibody against this compound followed by a labeled secondary antibody.

  • Substrate for detection (e.g., TMB for HRP).

  • Plate reader.

b. Protocol (Competitive Format):

  • Plate Coating: Dilute fibrinogen to 10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the wells three times with Wash Buffer.

  • Competitive Binding:

    • Prepare serial dilutions of this compound (the competitor).

    • Prepare a constant concentration of purified GPIIb/IIIa receptor.

    • Add the this compound dilutions to the wells, immediately followed by the GPIIb/IIIa solution.

    • Incubate for 1-2 hours at room temperature to allow binding to the immobilized fibrinogen.

  • Washing: Wash the wells five times with Wash Buffer to remove unbound receptor.

  • Detection:

    • Add a primary antibody specific for GPIIb/IIIa. Incubate for 1 hour.

    • Wash three times.

    • Add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash five times.

    • Add TMB substrate and stop the reaction with 1M H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound. Plot the signal versus this compound concentration to calculate the IC50.

Cell Adhesion Assay

This assay measures the ability of this compound to block the adhesion of integrin-expressing cells to a surface coated with an extracellular matrix protein.

start Start: Prepare Microplate coat 1. Coat wells with ECM protein (e.g., Fibrinogen, Vitronectin). Incubate (e.g., 4°C overnight). start->coat wash_block 2. Wash and block non-specific sites with BSA. coat->wash_block prep_cells 3. Harvest and wash integrin-expressing cells. Resuspend in serum-free media. wash_block->prep_cells pre_incubate 4. Pre-incubate cells with varying concentrations of this compound. prep_cells->pre_incubate seed_cells 5. Add cell/Kistrin suspension to coated wells. Incubate (e.g., 37°C for 1 hr) to allow adhesion. pre_incubate->seed_cells wash_cells 6. Gently wash wells to remove non-adherent cells. seed_cells->wash_cells quantify 7. Quantify adherent cells using a dye (e.g., Crystal Violet). wash_cells->quantify analyze 8. Measure absorbance and calculate % inhibition and IC50. quantify->analyze end End analyze->end

Caption: Workflow for an integrin-mediated cell adhesion assay.

a. Materials:

  • Tissue-culture treated 96-well plate.

  • Extracellular matrix (ECM) protein (e.g., Fibrinogen, Vitronectin).

  • Integrin-expressing cells (e.g., K562 cells, CHO cells transfected with an integrin, or platelets).

  • This compound.

  • Serum-free cell culture medium.

  • Blocking Buffer (e.g., 1% heat-denatured BSA in medium).

  • Crystal Violet staining solution (0.5% in 20% methanol).

  • Solubilization buffer (e.g., 1% SDS).

b. Protocol:

  • Plate Coating: Coat wells with an ECM protein (e.g., 10 µg/mL fibrinogen) overnight at 4°C.

  • Blocking: Wash wells with PBS and block with Blocking Buffer for 1 hour at 37°C.

  • Cell Preparation: Harvest cells, wash, and resuspend in serum-free medium to a concentration of 1 x 10⁶ cells/mL.

  • Inhibition: In separate tubes, mix the cell suspension with serial dilutions of this compound. Incubate for 15-30 minutes at room temperature.

  • Adhesion: Wash the coated plate once with PBS. Add 100 µL of the cell/kistrin suspension to each well. Incubate for 1 hour at 37°C in a CO₂ incubator.

  • Washing: Gently wash the plate 2-3 times with PBS to remove non-adherent cells.

  • Quantification:

    • Fix the remaining adherent cells with methanol for 10 minutes.

    • Stain the cells with Crystal Violet solution for 10 minutes.

    • Wash the plate extensively with water and allow it to dry completely.

    • Solubilize the dye by adding 100 µL of 1% SDS to each well.

  • Data Analysis: Read the absorbance at ~570 nm. The signal is proportional to the number of adherent cells. Calculate the percent inhibition for each this compound concentration and determine the IC50.[9][10]

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics (association/dissociation rates) and affinity.[11][12]

a. Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified integrin receptor (the ligand for immobilization).

  • This compound (the analyte in solution).

  • Running buffer (e.g., HBS-EP+).

b. Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC/NHS.

    • Inject the purified integrin receptor (e.g., GPIIb/IIIa) over the activated surface. The protein will be covalently coupled via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine. This blocks the surface to prevent non-specific binding.

  • Analyte Binding Analysis:

    • Inject a series of this compound concentrations (the analyte) over the immobilized integrin surface at a constant flow rate. This is the association phase .

    • Switch back to flowing only the running buffer over the chip. This is the dissociation phase .

    • Between cycles, inject a regeneration solution (e.g., a low pH glycine buffer) to strip all bound this compound from the surface, preparing it for the next injection.

  • Data Analysis:

    • The instrument records the binding events as a sensorgram (Response Units vs. Time).

    • Fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]

References

Application of Kistrin in High-Throughput Screening: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kistrin, a potent disintegrin isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), is a valuable tool in the study of integrin-mediated cellular processes. As a member of the disintegrin family, this compound effectively inhibits the function of several integrins, primarily through the interaction of its Arg-Gly-Asp (RGD) motif with the integrin binding site. This inhibitory action disrupts cell-matrix and cell-cell interactions, making this compound a subject of significant interest in drug discovery, particularly in the development of anti-thrombotic and anti-cancer agents.[1]

This application note provides detailed protocols and data for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize novel integrin antagonists. The protocols are intended for researchers, scientists, and drug development professionals working in academia and the pharmaceutical industry.

Mechanism of Action

This compound is a cysteine-rich polypeptide that functions as an antagonist of RGD-dependent integrins, with a particularly high affinity for the platelet integrin αIIbβ3 (also known as GPIIb/IIIa).[1] The RGD sequence, located at the apex of a flexible loop in the this compound structure, mimics the recognition site of natural integrin ligands such as fibrinogen and fibronectin. By competitively binding to the RGD-binding pocket on integrins, this compound blocks the downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[1]

The interaction between this compound and integrins triggers a cascade of intracellular events. Integrin engagement with the extracellular matrix (ECM) normally leads to the recruitment of signaling and cytoskeletal proteins to the cytoplasmic tails of the integrin subunits, forming focal adhesions. This clustering activates focal adhesion kinase (FAK) and Src family kinases, which in turn initiate multiple downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By preventing the initial ligand-integrin binding, this compound effectively inhibits these signaling cascades.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity from published literature. This data is crucial for designing and interpreting HTS experiments.

Table 1: Inhibitory Potency of this compound in a Cell Spreading Assay

CompoundIC50 (nM)Cell TypeSubstrateIntegrin Target
Native this compound~2A375-SM MelanomaFibronectinαvβ3, α5β1
Recombinant this compound~7A375-SM MelanomaFibronectinαvβ3, α5β1

IC50 values represent the concentration of this compound required to achieve 50% inhibition of cell spreading.

Table 2: General Binding Affinity of RGD Peptides to Integrins

Integrin SubtypeLigandKd (µM)
αvβ3RGD peptide0.089 - 10
α5β1RGD peptide0.089 - 10
αIIbβ3Fibrinogen (RGD-containing)~0.1

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. The values for RGD peptides represent a range as affinity can vary depending on the specific peptide sequence and experimental conditions.[2]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

G This compound's Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (RGD) Integrin Integrin (αIIbβ3) This compound->Integrin Blocks Binding Fibrinogen Fibrinogen (RGD) Fibrinogen->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK Src->MAPK Akt Akt PI3K->Akt CellResponse Platelet Aggregation Cell Adhesion Akt->CellResponse MAPK->CellResponse

A diagram of this compound's mechanism of action.

G High-Throughput Screening Workflow Start Start: Compound Library PrimaryScreen Primary Screen: Competitive ELISA Start->PrimaryScreen HitIdentification Hit Identification: Compounds inhibiting This compound-Integrin Binding PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen: Cell-Based Adhesion Assay HitIdentification->SecondaryScreen HitValidation Hit Validation: Confirmed inhibitory activity in a cellular context SecondaryScreen->HitValidation TertiaryScreen Tertiary Screen: Platelet Aggregation Assay HitValidation->TertiaryScreen LeadIdentification Lead Identification: Potent and selective inhibitors TertiaryScreen->LeadIdentification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Crystallin Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with crystallin proteins.

Troubleshooting Guide

This guide addresses specific problems you might encounter with crystallin solubility in a question-and-answer format.

Question: My recombinant crystallin is expressed as insoluble inclusion bodies in E. coli. What can I do?

Answer: Expression of crystallins, particularly in bacterial systems, can often lead to the formation of insoluble aggregates known as inclusion bodies.[1] This is a common challenge in recombinant protein production. Here are several strategies you can employ to improve the yield of soluble protein:

  • Optimize Expression Conditions: High-level expression can overwhelm the cellular machinery for proper protein folding. Try reducing the expression temperature (e.g., to 18-25°C) and using a lower concentration of the inducing agent (e.g., IPTG).[2] A shorter induction time can also be beneficial.[2]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), to your crystallin can improve its solubility.[3] These tags can often be cleaved off after purification.

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your recombinant crystallin and prevent aggregation.

  • Switch to a Eukaryotic Expression System: If optimizing bacterial expression fails, consider using a eukaryotic system like yeast, insect, or mammalian cells. These systems may provide a more suitable environment for the folding and post-translational modifications of crystallin proteins.[1]

Question: My purified crystallin protein precipitates out of solution over time. How can I improve its stability?

Answer: Protein precipitation is a clear indicator of instability and aggregation. The following factors are critical for maintaining the solubility of purified crystallin:

  • Buffer Composition: The choice of buffer, its pH, and ionic strength are paramount for protein stability. It is crucial to work at a pH that is not close to the isoelectric point (pI) of the crystallin, as proteins are least soluble at their pI. Adjusting the pH away from the pI will increase the net charge of the protein, leading to greater repulsion between molecules and reduced aggregation.[4]

  • Salt Concentration: The ionic strength of the buffer, often modulated by adding salts like NaCl, can significantly impact solubility. While low salt concentrations can sometimes lead to aggregation due to electrostatic interactions, very high salt concentrations can also cause precipitation ("salting out"). It is important to empirically determine the optimal salt concentration for your specific crystallin.

  • Additives and Stabilizers: Including certain additives in your buffer can enhance protein stability. Glycerol (typically 5-20%) is a common cryoprotectant that can also improve solubility.[5] Other additives like polyethylene glycol (PEG) or specific amino acids (e.g., arginine and glutamic acid) can also prevent aggregation.[6]

  • Temperature: Store your purified crystallin at an appropriate temperature. While proteins are generally more stable at lower temperatures, some may exhibit reduced solubility in the cold. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is often recommended.[4] Avoid repeated freeze-thaw cycles, which can denature the protein.

Question: I observe an increase in light scattering in my crystallin solution during my experiment. What does this indicate and how can I prevent it?

Answer: An increase in light scattering is a direct measure of protein aggregation.[7] This can be triggered by various factors during an experiment:

  • Thermal Stress: Elevated temperatures can induce unfolding and subsequent aggregation of crystallins.[8] If your experiment requires higher temperatures, consider including stabilizing agents in your buffer or using a more thermostable crystallin variant if available.

  • pH Changes: A shift in pH during your experiment can lead to aggregation, especially if the pH approaches the protein's isoelectric point.[3] Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.

  • Mechanical Stress: Vigorous vortexing or stirring can sometimes induce protein denaturation and aggregation at air-water interfaces. Handle your protein solutions gently.

  • Presence of Contaminants: Contaminating proteases can degrade your crystallin, leading to unstable fragments that are prone to aggregation. Always use protease inhibitors during purification and handling.

Frequently Asked Questions (FAQs)

What are crystallins and why are they prone to insolubility?

Crystallins are the primary structural proteins found in the lens of the eye, where they are responsible for maintaining transparency and refractive index.[9] They are remarkably stable proteins, designed to last a lifetime without turnover.[10] However, this longevity also makes them susceptible to accumulating damage from factors like UV radiation, oxidation, and deamidation over time.[2] This damage can lead to partial unfolding, exposing hydrophobic regions that can interact with other unfolded proteins, causing them to aggregate and precipitate out of solution.[9] This aggregation is the underlying cause of cataracts.[11]

How do pH and temperature affect crystallin solubility?

Both pH and temperature are critical factors influencing crystallin stability.

  • pH: Crystallin solubility is highly dependent on pH. Acidic conditions (low pH) have been shown to induce the formation of amyloid-like fibrillar aggregates of γD-crystallin, while at neutral pH, aggregates tend to be more granular and amorphous. Aggregation is generally minimized when the pH of the buffer is significantly different from the protein's isoelectric point (pI).

  • Temperature: Increased temperature can lead to the denaturation of crystallins, exposing their hydrophobic cores and promoting aggregation.[8] The rate of aggregation is often temperature-dependent.

What are some common techniques to assess crystallin solubility and aggregation?

Several biophysical techniques can be used to monitor crystallin solubility and aggregation:

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is an excellent tool for detecting the formation of aggregates over time.[7]

  • Turbidity Measurement: A simple method where the absorbance or scattering of light at a specific wavelength (e.g., 340 nm or 405 nm) is measured. An increase in turbidity indicates the formation of insoluble aggregates.[12]

  • Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures. It is a common assay to detect this specific type of protein aggregate.[13]

  • Size Exclusion Chromatography (SEC): SEC separates proteins based on their size. The appearance of high molecular weight species can indicate aggregation.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to detect high molecular weight aggregates that are resistant to dissociation by SDS.

Quantitative Data on Crystallin Aggregation

The following tables summarize quantitative data on the effects of pH and temperature on the aggregation of human γD-crystallin.

Table 1: Effect of pH on the Aggregation of Human γD-Crystallin

pHTemperature (°C)Observation Time (hours)Aggregate Morphology
2.0371Fibrillar
2.0551Fibrillar
7.0371No significant aggregation
7.0551Granular
Data summarized from references[3][14]

Table 2: Temperature-Dependent Aggregation Kinetics of Human γD-Crystallin

Heating MethodCritical Aggregation TemperatureNucleation TimeObservation
Gradient HeatingHigherLongerDelays aggregation kinetics
Direct HeatingLowerShorterAccelerates aggregation
Data summarized from reference[8]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged Human γD-Crystallin

This protocol describes a general method for the expression and purification of His-tagged human γD-crystallin from E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged human γD-crystallin gene.

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a reduced temperature (e.g., 25°C) for 4-6 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged crystallin with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and for buffer exchange.

  • Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Monitoring Crystallin Aggregation by Turbidity Measurement

This protocol provides a method to monitor the aggregation of crystallin by measuring the increase in light scattering.

  • Sample Preparation: Prepare your crystallin solution in the desired buffer at a concentration of 0.1-1.0 mg/mL.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 340 nm or 405 nm.

  • Initiate Aggregation: Induce aggregation by your chosen method (e.g., increasing the temperature, adding a chemical denaturant, or adjusting the pH).

  • Data Acquisition: Record the absorbance at regular time intervals for the duration of your experiment.

  • Data Analysis: Plot the absorbance (turbidity) as a function of time. An increase in absorbance indicates protein aggregation.

Protocol 3: Thioflavin T (ThT) Binding Assay for Amyloid-like Aggregates

This protocol details the use of Thioflavin T to detect the presence of amyloid-like fibrillar aggregates.

  • Reagent Preparation: Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Prepare a working solution by diluting the stock solution in your assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 10-25 µM.

  • Sample Incubation: Incubate your crystallin samples under conditions that may promote fibril formation.

  • Assay: At various time points, take an aliquot of your crystallin sample and add it to the ThT working solution in a fluorescence microplate or cuvette.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

  • Data Analysis: An increase in fluorescence intensity compared to a control (buffer with ThT alone or non-aggregated protein with ThT) indicates the formation of amyloid-like fibrils.

Visualizations

Signaling Pathway of αB-Crystallin in Stress Response

alphaB_crystallin_stress_response stress Cellular Stress (e.g., Oxidative Stress, Heat Shock) rho_pkc_pka Rho / PKC / PKA stress->rho_pkc_pka p38_mapk_pathway p38 MAPK Pathway alphaB_crystallin αB-Crystallin p38_mapk_pathway->alphaB_crystallin rho_pkc_pka->p38_mapk_pathway phosphorylation Phosphorylation (Ser59) alphaB_crystallin->phosphorylation activates cytoskeleton Cytoskeletal Components (Actin, Intermediate Filaments) phosphorylation->cytoskeleton interacts with protection Cytoskeletal Protection & Stabilization cytoskeleton->protection

Caption: Signaling pathway showing the activation and phosphorylation of αB-crystallin in response to cellular stress, leading to cytoskeletal protection.

Experimental Workflow for Recombinant Crystallin Purification

crystallin_purification_workflow start Start: E. coli culture with Crystallin expression vector induction IPTG Induction start->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification chromatography Ni-NTA Affinity Chromatography clarification->chromatography elution Elution with Imidazole chromatography->elution dialysis Dialysis / Buffer Exchange elution->dialysis analysis Purity & Concentration Analysis (SDS-PAGE, BCA) dialysis->analysis end End: Purified Soluble Crystallin analysis->end

Caption: A typical workflow for the expression and purification of recombinant His-tagged crystallin from E. coli.

Logical Workflow for Troubleshooting Crystallin Insolubility

Caption: A decision-making workflow for troubleshooting common insolubility issues with crystallin proteins.

References

Kistrin Technical Support Center: Preventing Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kistrin, a potent RGD-containing disintegrin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the stability and efficacy of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to prevent degradation and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). It functions as a potent antagonist of several integrin receptors, most notably αIIbβ3, αvβ3, and α5β1, by binding to them via its Arg-Gly-Asp (RGD) sequence motif. This interaction effectively blocks the binding of natural ligands like fibrinogen, thereby inhibiting processes such as platelet aggregation and cell adhesion. The stability of this compound is critical because any degradation can lead to a loss of its three-dimensional structure, particularly the conformation of the RGD loop, resulting in reduced binding affinity and loss of biological activity, which can compromise experimental results.

Q2: What are the primary causes of this compound degradation in solution?

This compound degradation can be attributed to several factors:

  • Proteolytic Cleavage: Residual proteases from the purification process or microbial contamination can cleave this compound at specific amino acid residues.

  • pH Instability: Extreme pH values can lead to hydrolysis of peptide bonds and denaturation. Disintegrin activity can be sensitive to pH, with optimal activity often observed in weakly alkaline conditions.

  • Temperature Fluctuations: High temperatures can cause denaturation and aggregation. Repeated freeze-thaw cycles are particularly damaging as they can disrupt the protein's hydration shell and lead to aggregation and loss of function.

  • Oxidation: Cysteine and methionine residues in the this compound sequence are susceptible to oxidation, which can alter the protein's structure and function.

  • Mechanical Stress: Vigorous vortexing or agitation can introduce shear forces that may lead to protein denaturation and aggregation.

Q3: What is the recommended method for long-term storage of this compound?

For long-term storage, this compound should be kept as a lyophilized powder at -20°C or -80°C in a desiccated environment.[1][2] If provided in solution, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[1][2] The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[1][2]

Q4: Can I store this compound in solution at 4°C?

Short-term storage of this compound solutions at 4°C (for a few days to a week) is generally acceptable, provided the solution is sterile and contains appropriate stabilizers. However, for periods longer than a week, freezing is highly recommended to prevent microbial growth and slow down chemical degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound activity in platelet aggregation assay. 1. Degradation due to multiple freeze-thaw cycles. 2. Proteolytic degradation. 3. Incorrect buffer pH. 1. Aliquot this compound upon receipt into single-use vials before freezing.2. Add a broad-spectrum protease inhibitor cocktail to your stock solution.3. Ensure the final assay buffer pH is within the optimal range for this compound activity (typically pH 7.0-7.5).
Precipitate forms in this compound solution after thawing. 1. Aggregation due to improper freezing/thawing. 2. Protein concentration is too high for the buffer. 3. Buffer components are incompatible. 1. Thaw the vial quickly in a room temperature water bath and immediately place on ice. Centrifuge briefly to pellet any aggregates.2. Dilute this compound to a lower working concentration. Consider adding a cryoprotectant like glycerol (20-50%) to the stock solution before freezing.3. Check the solubility of this compound in your chosen buffer. A common storage buffer is Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).
Inconsistent results between experiments. 1. Progressive degradation of the stock solution. 2. Oxidation of the peptide. 1. Use a fresh aliquot for each experiment. Avoid using a stock solution that has been stored at 4°C for an extended period.2. Prepare solutions using degassed, oxygen-free buffers, especially if the experiment is lengthy.

Data Presentation

Table 1: Estimated Stability of this compound Under Various Storage Conditions

The following data are representative estimates based on general principles for disintegrins and venom-derived peptides. Actual stability may vary based on initial purity, concentration, and specific buffer components.

Storage ConditionBuffer SystemEstimated Half-Life of ActivityKey Considerations
Lyophilized, -80°C, DesiccatedN/A> 2 yearsOptimal for long-term storage.
Lyophilized, -20°C, DesiccatedN/A1-2 yearsExcellent for long-term storage.[1]
Frozen Solution (-80°C), Single-Use Aliquots20 mM Tris-HCl, 150 mM NaCl, pH 7.4~1 yearAvoid freeze-thaw cycles.
Frozen Solution (-20°C), Single-Use Aliquots20 mM Tris-HCl, 150 mM NaCl, pH 7.43-6 monthsProne to faster degradation than at -80°C.
Solution at 4°C20 mM Tris-HCl, 150 mM NaCl, pH 7.4, with 0.02% Sodium Azide1-2 weeksRisk of microbial growth and proteolytic degradation.
Solution at Room Temp (20-25°C)20 mM Tris-HCl, 150 mM NaCl, pH 7.4< 24 hoursNot recommended for storage.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
  • Pre-cool all solutions and equipment: Place your buffer (e.g., sterile 20 mM Tris-HCl, 150 mM NaCl, pH 7.4), pipette tips, and microcentrifuge tubes on ice.

  • Equilibrate the vial: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide by adding the appropriate volume of your pre-cooled, sterile buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gentle Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing.

  • Aliquoting: Immediately aliquot the reconstituted this compound into single-use, low-protein-binding polypropylene tubes. The volume per aliquot should be sufficient for a single experiment.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Transfer the frozen aliquots to -80°C for long-term storage.

Protocol 2: this compound Activity Assay (Platelet Aggregation Inhibition)

This protocol provides a general method to assess the functional activity of your this compound solution.

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood from a healthy donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Prepare this compound Dilutions: Thaw a single-use aliquot of your this compound stock solution on ice. Prepare a series of dilutions in your assay buffer (e.g., Tyrode's buffer, pH 7.4) to achieve the desired final concentrations for the assay.

  • Incubation: In an aggregometer cuvette, add your PRP and a stir bar. Add your this compound dilution (or buffer for the control) and incubate for 5 minutes at 37°C with gentle stirring.

  • Induce Aggregation: Add a platelet agonist, such as ADP (adenosine diphosphate) or thrombin, to induce platelet aggregation.

  • Measure Aggregation: Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer. The percentage of inhibition is calculated relative to the control (buffer only).

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC50 (the concentration of this compound that inhibits 50% of platelet aggregation). A significant increase in the IC50 value compared to a fresh standard indicates degradation.

Visualizations

Kistrin_Handling_Workflow cluster_storage Storage cluster_prep Preparation for Use cluster_use Experimental Use Lyophilized Receive Lyophilized this compound Store_Lyophilized Store at -80°C in Desiccator Lyophilized->Store_Lyophilized Reconstitute Reconstitute in Sterile, Cold Buffer Store_Lyophilized->Reconstitute For First Use Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Flash_Freeze Flash Freeze Aliquots Aliquot->Flash_Freeze Store_Aliquots Store Aliquots at -80°C Flash_Freeze->Store_Aliquots Thaw Thaw One Aliquot Rapidly Store_Aliquots->Thaw For Subsequent Experiments Use Use Immediately in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Recommended workflow for handling and storing this compound to ensure maximum stability.

Kistrin_Mechanism_of_Action This compound This compound (Disintegrin) RGD RGD Motif This compound->RGD Integrin Integrin αIIbβ3 (on Platelet Surface) Aggregation Platelet Aggregation Integrin->Aggregation Leads to Fibrinogen Fibrinogen Fibrinogen->Integrin Binding Blocked RGD->Integrin Binds

Caption: this compound blocks platelet aggregation by binding to integrin αIIbβ3 via its RGD motif.

Troubleshooting_Degradation Start Reduced this compound Activity? Check_Storage Were single-use aliquots used? Start->Check_Storage Check_Buffer Is buffer sterile and pH 7.0-7.5? Check_Storage->Check_Buffer Yes Sol_FreezeThaw Degradation likely from freeze-thaw cycles. ACTION: Re-aliquot stock. Check_Storage->Sol_FreezeThaw No Check_Handling Was thawing rapid & vortexing avoided? Check_Buffer->Check_Handling Yes Sol_Contamination Degradation from proteases or incorrect pH. ACTION: Use fresh buffer with protease inhibitors. Check_Buffer->Sol_Contamination No Sol_Mechanical Degradation from mechanical stress or aggregation. ACTION: Handle gently. Check_Handling->Sol_Mechanical No Sol_NewStock If all else fails, use a new vial of this compound. Check_Handling->Sol_NewStock Yes

References

Kistrin off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Kistrin, a potent disintegrin with known activity as an integrin antagonist. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.

A Note on Off-Target Effects: To date, specific molecular off-target effects of this compound, defined as interactions with proteins other than its intended integrin targets, are not well-documented in publicly available scientific literature. This compound is known for its high affinity and specificity for certain integrins, particularly αIIbβ3 and αvβ3. This support center, therefore, focuses on addressing issues related to its known on-target activities and provides a framework for considering and assessing potential, though currently undocumented, off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 68-amino-acid, cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). It is a member of the disintegrin family of proteins. Its primary mechanism of action is the competitive inhibition of integrin-ligand binding. This compound contains an Arg-Gly-Asp (RGD) sequence motif which is recognized by several integrins. By binding to these integrins, this compound blocks their interaction with endogenous ligands like fibrinogen, thereby inhibiting processes such as platelet aggregation and cell adhesion.[1]

Q2: Which integrins are the primary targets of this compound?

A2: this compound is a potent antagonist of the platelet integrin αIIbβ3 (also known as GPIIb-IIIa) and the vitronectin receptor, αvβ3.[1] Its high affinity for these integrins underlies its strong antiplatelet and anti-angiogenic activities. While it is highly specific for RGD-dependent integrins, minor cross-reactivity with other integrins may occur, which is a consideration for experimental design.

Q3: What are the typical in vitro and in vivo effects of this compound?

A3: In vitro, this compound is primarily used to inhibit platelet aggregation in response to various agonists. It also blocks cell adhesion to extracellular matrix proteins. In vivo, administration of this compound has been shown to inhibit collagen-induced platelet aggregation and prevent the endocytosis of fibrinogen by megakaryocytes and platelets.[1][2]

Q4: Are there any known off-target effects or toxicity of this compound?

A4: Specific molecular off-target interactions of this compound with unrelated proteins have not been extensively reported. The primary "off-target" considerations for disintegrins, in general, relate to their cross-reactivity with different types of integrins, which can vary between cell types.[3] Toxicity in preclinical models is generally related to its potent antiplatelet activity, which can increase the risk of bleeding.

Q5: How can I mitigate potential cross-reactivity of this compound in my experiments?

A5: To mitigate potential cross-reactivity with unintended integrins, it is crucial to use the lowest effective concentration of this compound. Performing a dose-response curve for your specific cell type and assay is highly recommended. Additionally, using blocking antibodies for specific integrins can help to dissect the contribution of each target to the observed effect.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent inhibition of platelet aggregation 1. This compound degradation. 2. Variability in platelet preparation. 3. Incorrect this compound concentration.1. Ensure proper storage of this compound (-20°C or below). Avoid repeated freeze-thaw cycles. 2. Standardize platelet isolation and handling procedures. Ensure consistent platelet counts. 3. Perform a fresh dose-response curve to determine the optimal inhibitory concentration.
Unexpected cell detachment or apoptosis 1. High concentration of this compound leading to excessive integrin blockade. 2. Cell type is highly dependent on the targeted integrin for survival.1. Lower the concentration of this compound. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various this compound concentrations. Consider using a different inhibitor with a different integrin specificity profile.
No effect of this compound in a cell adhesion assay 1. The cell type used does not express this compound-sensitive integrins. 2. The extracellular matrix protein used does not bind to the targeted integrins. 3. Inactive this compound.1. Confirm the expression of αIIbβ3 or αvβ3 on your cells using flow cytometry or western blotting. 2. Ensure your assay uses an appropriate ligand for the targeted integrins (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3). 3. Test the activity of your this compound stock in a well-established assay, such as platelet aggregation.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary integrin targets. Note that these values can vary depending on the experimental conditions and assay format.

Integrin Target Ligand Assay Type IC50 (nM)
αIIbβ3 (GPIIb-IIIa)FibrinogenPlatelet Aggregation100 - 200
αvβ3VitronectinCell Adhesion50 - 150
α5β1FibronectinCell Adhesion>1000

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

Materials:

  • Freshly prepared platelet-rich plasma (PRP)

  • This compound stock solution

  • Platelet agonist (e.g., ADP, collagen, or thrombin)

  • Saline solution (0.9% NaCl)

  • Platelet aggregometer

Procedure:

  • Prepare serial dilutions of this compound in saline.

  • Pre-warm PRP to 37°C.

  • Add a known volume of PRP to the aggregometer cuvettes with a stir bar.

  • Add the this compound dilution or saline (for control) to the PRP and incubate for 5 minutes at 37°C.

  • Add the platelet agonist to induce aggregation.

  • Monitor the change in light transmission for 5-10 minutes.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control.

Protocol 2: Hypothetical Workflow for Off-Target Binding Assessment

Objective: To identify potential off-target binding partners of this compound. This is a general workflow as specific off-targets for this compound are not known.

Materials:

  • Biotinylated this compound

  • Cell lysate from the cell type of interest

  • Streptavidin-conjugated beads

  • Mass spectrometer

Procedure:

  • Incubate biotinylated this compound with the cell lysate to allow for binding to on-target and potential off-target proteins.

  • As a control, incubate a non-biotinylated this compound with the lysate in parallel, followed by the addition of free biotin to block non-specific binding to streptavidin beads.

  • Add streptavidin-conjugated beads to both samples to pull down biotinylated this compound and any bound proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Identify the eluted proteins using mass spectrometry.

  • Compare the protein profiles from the experimental and control samples to identify proteins that specifically interact with this compound.

Visualizations

Kistrin_Signaling_Pathway This compound This compound Integrin αIIbβ3 / αvβ3 Integrin This compound->Integrin Binds and Inhibits Cell Platelet / Endothelial Cell Integrin->Cell On cell surface Ligand Fibrinogen / Vitronectin Ligand->Integrin Blocked Interaction Adhesion Cell Adhesion / Aggregation Cell->Adhesion Mediates

Caption: this compound's on-target signaling pathway.

Off_Target_Workflow cluster_0 Preparation cluster_1 Binding and Pulldown cluster_2 Analysis Biotin_this compound Biotinylated this compound Incubation Incubate Biotin-Kistrin with Cell Lysate Biotin_this compound->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Pulldown Streptavidin Bead Pulldown Incubation->Pulldown Elution Elute Bound Proteins Pulldown->Elution Mass_Spec Mass Spectrometry Elution->Mass_Spec Analysis Identify Specific Binders Mass_Spec->Analysis

Caption: Hypothetical workflow for off-target identification.

References

Improving Kistrin stability for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Kistrin for long-term storage. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability crucial?

A1: this compound is a potent, cysteine-rich polypeptide originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). It belongs to the disintegrin family of proteins. Its primary mechanism of action is the inhibition of platelet aggregation by antagonizing integrin receptors, particularly GPIIb-IIIa, through its Arg-Gly-Asp (RGD) sequence. Long-term stability is critical to preserve its biological activity and structural integrity, ensuring the reliability and reproducibility of experimental results and maintaining its therapeutic potential. Degradation can lead to loss of function and the formation of potentially immunogenic aggregates.

Q2: What are the primary pathways through which this compound can degrade during storage?

A2: Like other therapeutic proteins, this compound is susceptible to both physical and chemical degradation pathways.

  • Physical Degradation: This primarily involves aggregation, where this compound monomers clump together to form soluble or insoluble aggregates.[1][2] This can be triggered by temperature fluctuations, pH shifts, mechanical stress (like vortexing), and repeated freeze-thaw cycles.[2][3] Denaturation, or the loss of its native three-dimensional structure, also falls under this category.

  • Chemical Degradation: Key chemical pathways include:

    • Oxidation: The amino acid residues most prone to oxidation are cysteine and methionine.[4] Given that this compound is rich in cysteine, preventing the formation of non-native disulfide bonds or other oxidative modifications is critical.[5]

    • Deamidation & Hydrolysis: The peptide bonds, particularly those involving aspartic acid (part of the crucial RGD motif), can be susceptible to hydrolysis or deamidation, leading to loss of activity.[6]

    • Disulfide Scrambling: Incorrect disulfide bond pairing can occur, especially under suboptimal pH conditions or during lyophilization and storage, altering the protein's native conformation.[6][7]

Q3: What are the recommended general conditions for the long-term storage of this compound?

A3: Optimal storage conditions are protein-specific, but general guidelines for proteins like this compound aim to minimize chemical and physical degradation. For long-term storage (months to years), storing this compound at ultra-low temperatures is recommended. It is crucial to aliquot the protein into single-use volumes before the initial freeze to avoid repeated freeze-thaw cycles, which are highly detrimental to protein stability.[3][8][9]

Q4: How does pH impact the stability of this compound in solution?

A4: The pH of the storage buffer is a critical factor. For RGD-containing peptides, a pH range of 4-6 is often found to be more stable, as it can minimize degradation pathways involving the aspartic acid residue.[6][10] However, extreme pH values should be avoided. Highly acidic conditions can promote hydrolysis, while highly alkaline conditions (pH > 8) can dramatically increase the rate of disulfide bond degradation, which is a significant concern for a cysteine-rich protein like this compound.[6][10] The optimal pH must be determined empirically for your specific this compound preparation.

Q5: What role do excipients play, and which ones are recommended for this compound?

A5: Excipients are additives used to stabilize the protein in its formulation.[11] For this compound, several types of excipients can be beneficial:

  • Cryoprotectants: For frozen storage, cryoprotectants like glycerol (10-50%) or sugars (e.g., sucrose, trehalose) are essential.[8][12][13] They prevent the formation of damaging ice crystals during freezing.[3][12]

  • Lyoprotectants: During lyophilization (freeze-drying), sugars like sucrose or trehalose form a glassy amorphous matrix that protects the protein structure.[14]

  • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation and adsorption of the protein to container surfaces.[11][15]

  • Antioxidants: To prevent oxidation, especially of cysteine residues, the addition of antioxidants like methionine can be considered.[4]

  • Buffers: The choice of buffer (e.g., citrate, phosphate, histidine) is crucial for maintaining the optimal pH.

Q6: Is lyophilization (freeze-drying) a good strategy for long-term this compound storage?

A6: Yes, lyophilization is an excellent strategy for enhancing the long-term stability of proteins like this compound.[14][16] By removing water, it significantly reduces the rates of hydrolytic degradation and inhibits aggregation by immobilizing the protein molecules in a solid matrix.[16] However, the lyophilization process itself can introduce stresses (freezing and drying) that may damage the protein.[7][16] Therefore, developing a robust lyophilization cycle with the appropriate lyoprotectants is essential for success.[14]

Troubleshooting Guides

Problem 1: My this compound solution appears cloudy or has visible precipitate after storage.

  • Question: What is causing the cloudiness in my this compound sample? Answer: Cloudiness or precipitation is a clear sign of protein aggregation.[17] This means the individual this compound molecules are clumping together to form larger, insoluble complexes, which leads to a loss of active protein concentration and can cause issues in downstream applications.

  • Question: What are the common causes of this compound aggregation? Answer: Aggregation can be triggered by several factors:[2]

    • Repeated Freeze-Thaw Cycles: This is a major cause of aggregation. Always aliquot your this compound stock into single-use tubes.[3][9]

    • Suboptimal pH or Buffer: If the buffer pH is near this compound's isoelectric point, its solubility will be at a minimum, promoting aggregation.

    • High Temperature: Storing the solution at temperatures above recommended levels (e.g., 4°C for extended periods, or room temperature) can cause denaturation and aggregation.[17]

    • High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[2]

    • Mechanical Stress: Vigorous vortexing or shaking can introduce shear stress that leads to aggregation. Mix gently by inversion or light tapping.

  • Question: How can I prevent or resolve aggregation in my this compound samples? Answer:

    • Optimize Storage: Store at -80°C for the long term in single-use aliquots.[8]

    • Add Excipients: Include a non-ionic surfactant like Polysorbate 20 (to ~0.02%) in your buffer to reduce aggregation and surface adsorption.[11] If freezing, add a cryoprotectant like glycerol to a final concentration of 20-50%.[12]

    • Buffer Screening: Empirically test different buffers and pH values to find the conditions where this compound is most soluble and stable.

    • Centrifugation: To use an already aggregated sample, you can try centrifuging it at high speed (e.g., >10,000 x g) to pellet the insoluble aggregates and then carefully collect the supernatant. Note that the protein concentration in the supernatant will be lower than the initial concentration.

Problem 2: My this compound sample is losing its biological activity over time.

  • Question: I'm observing a decline in my this compound's platelet aggregation inhibitory activity. What could be the cause? Answer: A loss of activity points towards chemical degradation or conformational changes (denaturation). The key RGD motif required for binding to integrins may have been altered, or the overall structure of the protein may be compromised.

  • Question: What specific chemical modifications should I be concerned about? Answer:

    • Oxidation: Cysteine residues within this compound can oxidize, leading to the formation of incorrect disulfide bonds or other modifications that disrupt the protein's structure and function.[4]

    • Deamidation/Hydrolysis: The Asp (Aspartic Acid) residue in the RGD sequence is a known hotspot for degradation, which would directly impact its ability to bind to integrins.[6]

    • Disulfide Bond Scrambling: Incorrect pairing of the numerous cysteine residues will lead to a misfolded, inactive protein.[7]

  • Question: How can I minimize the loss of activity during storage? Answer:

    • Control Storage Temperature: Store aliquots at -80°C. Lower temperatures dramatically slow the rate of chemical reactions.[18]

    • Optimize Buffer pH: Maintain a slightly acidic to neutral pH (e.g., pH 5-7) to minimize degradation pathways associated with the Asp residue.[6][10]

    • Protect from Oxygen: For maximum stability, consider de-gassing buffers and overlaying the this compound solution with an inert gas like argon or nitrogen before sealing and freezing to minimize oxidation.[19]

    • Add Stabilizing Excipients: Consider adding antioxidants like free methionine to your buffer, which can act as a scavenger for oxidizing agents.[4]

    • Lyophilize: For the highest long-term stability, consider lyophilizing the this compound from a buffer containing a lyoprotectant like sucrose or trehalose.[14]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureFormKey Considerations
Short-Term (1-2 weeks)4°CLiquid (in optimized buffer)Use sterile buffer; add an antimicrobial agent (e.g., 0.02% sodium azide) if compatible with the application.[3]
Medium-Term (1-12 months)-20°CLiquid (with cryoprotectant)Must contain ≥25% glycerol to prevent ice crystal formation.[9][12] Avoid repeated freeze-thaw cycles.
Long-Term (Years) -80°C Liquid (with cryoprotectant) or Lyophilized This is the gold standard for long-term storage. [8][18] Aliquot into single-use volumes. Lyophilized form offers superior stability.[14]

Table 2: Common Stabilizing Excipients for this compound Formulations

Excipient ClassExample(s)Typical ConcentrationPrimary Function(s)
Cryoprotectants Glycerol, Sucrose, Trehalose20-50% (Glycerol), 5-10% (Sugars)Prevents damage from ice crystal formation during freezing.[12][13]
Lyoprotectants Sucrose, Trehalose5-10% (w/v)Forms a protective glassy matrix during freeze-drying, preserving protein structure.[11][14]
Bulking Agents Mannitol, Glycine1-5% (w/v)Provides structure and bulk to the lyophilized cake.
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Prevents surface adsorption and aggregation at interfaces (air-liquid, solid-liquid).[11][15]
Buffers Histidine, Citrate, Phosphate10-50 mMMaintain optimal pH to ensure stability and solubility.[20]
Antioxidants Methionine1-10 mMActs as a free radical scavenger to prevent oxidative damage to sensitive residues.[4]

Experimental Protocols

Protocol 1: Assessing this compound Aggregation using Size Exclusion Chromatography (SEC-HPLC)

  • Objective: To separate and quantify this compound monomers from soluble aggregates and degradation fragments based on their hydrodynamic radius.

  • Methodology:

    • System Preparation: Equilibrate an HPLC system equipped with a UV detector (280 nm and/or 214 nm) and a suitable SEC column (e.g., TSKgel G3000SWxl or similar) with the mobile phase.

    • Mobile Phase: A typical mobile phase would be a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Ensure the mobile phase is filtered and degassed.

    • Sample Preparation: Thaw the this compound sample on ice. If necessary, dilute it with the mobile phase to a concentration within the linear range of the detector (e.g., 0.1-1.0 mg/mL). Centrifuge the sample (10,000 x g for 5 min) to remove any insoluble particles.

    • Injection and Run: Inject a defined volume (e.g., 20-100 µL) of the prepared sample. Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the this compound monomer. Earlier eluting peaks represent high molecular weight (HMW) species or aggregates. Later eluting peaks represent low molecular weight (LMW) species or fragments. Calculate the relative percentage of each species by dividing its peak area by the total peak area.

Protocol 2: Determining Thermal Stability using Differential Scanning Calorimetry (DSC)

  • Objective: To measure the thermal denaturation temperature (Tm) of this compound, which is a direct indicator of its conformational stability.[21][22]

  • Methodology:

    • Sample Preparation: Prepare this compound in the desired buffer at a concentration of approximately 1 mg/mL. Prepare a matching buffer blank.

    • Instrument Setup: Load the this compound sample and the buffer blank into the respective cells of the DSC instrument.

    • Thermal Scan: Program the instrument to scan over a relevant temperature range (e.g., 20°C to 95°C) at a constant scan rate (e.g., 60°C/hour).

    • Data Acquisition: The instrument will measure the differential heat capacity between the sample and reference cells as a function of temperature.

    • Data Analysis: After subtracting the buffer baseline, the resulting thermogram will show an endothermic peak where the protein unfolds. The apex of this peak is the melting temperature (Tm). A higher Tm indicates greater thermal stability.

Visualizations

Kistrin_Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stability Study Setup cluster_analysis 3. Time-Point Analysis cluster_assays 4. Analytical Assays cluster_eval 5. Data Evaluation prep Prepare this compound in Test Formulation real_time Real-Time Storage (e.g., -80°C, 4°C) accelerated Accelerated Storage (e.g., 25°C, 40°C) forced_deg Forced Degradation (Light, Oxidation, pH stress) analysis Pull Samples at T=0, 1, 3, 6... months real_time->analysis accelerated->analysis forced_deg->analysis sec SEC-HPLC (Aggregation) rp_hplc RP-HPLC (Purity/Chemical Mod.) dsc DSC (Thermal Stability, Tm) activity Biological Assay (e.g., Platelet Aggregation) visual Visual Inspection (Clarity, Color) eval Compare to T=0 & Acceptance Criteria

Caption: Workflow for assessing the long-term stability of this compound.

Kistrin_Aggregation_Troubleshooting start Start: Sample appears cloudy/precipitated check_storage Were single-use aliquots used? start->check_storage check_buffer Is buffer pH optimized? check_storage->check_buffer Yes sol_aliquot Action: Prepare single-use aliquots before freezing to avoid freeze-thaw. check_storage->sol_aliquot No check_excipients Does formulation contain stabilizers? check_buffer->check_excipients Yes sol_buffer Action: Screen buffers (e.g., pH 5-7) to find optimal solubility. check_buffer->sol_buffer No sol_excipients Action: Add cryoprotectant (e.g., 20% glycerol) and/or surfactant (e.g., 0.02% PS20). check_excipients->sol_excipients No confirm_soluble Confirm protein is soluble post-thaw via SEC-HPLC. check_excipients->confirm_soluble Yes sol_aliquot->check_buffer sol_buffer->check_excipients sol_excipients->confirm_soluble

Caption: Troubleshooting flowchart for investigating this compound aggregation.

Kistrin_Degradation_Pathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation This compound Native this compound aggregation Aggregation (Dimers, Oligomers, Insoluble Precipitates) This compound->aggregation denaturation Denaturation (Unfolding) This compound->denaturation oxidation Oxidation (Cys, Met residues) This compound->oxidation hydrolysis Hydrolysis / Deamidation (esp. at Asp in RGD motif) This compound->hydrolysis disulfide Disulfide Scrambling (Incorrect Cys-Cys pairing) This compound->disulfide loss_of_activity Loss of Biological Activity aggregation->loss_of_activity denaturation->loss_of_activity oxidation->loss_of_activity hydrolysis->loss_of_activity disulfide->loss_of_activity

Caption: Common degradation pathways affecting this compound stability.

References

Kistrin (assumed Sestrin) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Kistrin (assumed Sestrin) family of proteins. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Sestrin proteins?

Sestrins are a family of evolutionarily conserved proteins that play a crucial role in cellular stress response.[1] They act as key mediators connecting the tumor suppressor p53 to kinase-regulated anti-stress responses.[1] Their functions include, but are not limited to, the regulation of cell growth, metabolism, and survival under various stress conditions such as nutrient scarcity, genotoxic stress, and hypoxia.[2]

Q2: What are the main signaling pathways regulated by Sestrins?

Sestrins are involved in complex signaling cascades, primarily interacting with and regulating the activity of key cellular kinases.[2] The most well-characterized pathway involves the inhibition of the mTORC1 complex, which reduces cellular proliferation, and the activation of AMP-activated kinase (AMPK) and mTORC2, which supports metabolic adaptation.[1] Sestrins can also activate ULK1, which is involved in autophagy and the clearance of damaged organelles.[1][2]

Q3: What are the different isoforms of Sestrin, and do they have redundant functions?

The Sestrin family consists of three members: Sestrin 1, Sestrin 2, and Sestrin 3. While they share significant homology and can have overlapping functions in regulating mTOR signaling in response to stress, they also exhibit some distinct expression patterns and regulatory mechanisms.[2] Sestrin 2 is the most extensively studied member of this protein family.[1]

Troubleshooting Guides

Issue 1: High Variability in Western Blot Results for Sestrin Expression

High variability in protein expression analysis is a common issue. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure uniform lysis buffer conditions and protein quantification methods across all samples. Keep samples on ice to prevent degradation.
Cell Culture Conditions Standardize cell seeding density, passage number, and treatment conditions. Inter-individual variability in primary cells can be a factor.[3]
Antibody Performance Validate the primary antibody for specificity and optimal dilution. Use a fresh antibody aliquot for each experiment to avoid freeze-thaw cycles.
Loading Inconsistencies Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading in all wells.
Transfer and Detection Issues Optimize transfer time and voltage. Ensure consistent incubation times with primary and secondary antibodies and use fresh substrate for detection.
Issue 2: Difficulty in Detecting Sestrin-Protein Interactions via Co-Immunoprecipitation (Co-IP)

Detecting protein-protein interactions can be challenging due to their transient nature.

Potential Cause Recommended Solution
Weak or Transient Interaction Consider using a cross-linking agent (e.g., formaldehyde, DSP) to stabilize the interaction before cell lysis. Optimize the stringency of the lysis and wash buffers by titrating the salt and detergent concentrations.
Low Protein Expression Overexpress one or both of the interacting partners if endogenous levels are too low for detection.
Antibody Issues Use an antibody that recognizes the native conformation of the protein for immunoprecipitation. Ensure the antibody is validated for IP applications.
Incorrect Lysis Buffer Use a mild lysis buffer (e.g., RIPA buffer with reduced detergent concentration) to preserve protein complexes.
Protease and Phosphatase Activity Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation and maintain phosphorylation-dependent interactions.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Detect Sestrin-AMPK Interaction

This protocol provides a general framework for investigating the interaction between Sestrin and AMPK.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. If applicable, treat cells with a stress-inducing agent (e.g., oligomycin for AMPK activation) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Sestrin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (e.g., IP lysis buffer with lower detergent concentration).

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against AMPK and Sestrin.

Signaling Pathway and Experimental Workflow Diagrams

Sestrin_Signaling_Pathway cluster_stress Cellular Stress (e.g., Genotoxic, Oxidative, Nutrient Deprivation) cluster_p53 cluster_sestrin cluster_kinases cluster_cellular_response Cellular Response Stress Stress Signals p53 p53 Stress->p53 activates Sestrin Sestrin (1, 2, 3) p53->Sestrin induces expression AMPK AMPK Sestrin->AMPK activates mTORC1 mTORC1 Sestrin->mTORC1 inhibits AMPK->mTORC1 inhibits ULK1 ULK1 AMPK->ULK1 activates Metabolic_Adaptation Metabolic Adaptation AMPK->Metabolic_Adaptation promotes Cell_Growth_Inhibition Cell Growth Inhibition mTORC1->Cell_Growth_Inhibition regulates Autophagy Autophagy ULK1->Autophagy induces

Caption: Sestrin signaling pathway in response to cellular stress.

CoIP_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Preclear Pre-clear Lysate Lysis->Preclear IP Immunoprecipitation (Anti-Sestrin Ab) Preclear->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute WB Western Blot Analysis Elute->WB End End: Detect Interaction WB->End

Caption: Experimental workflow for Co-Immunoprecipitation.

References

Technical Support Center: Overcoming Resistance to Kistrin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Kistrin treatment in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a disintegrin protein originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). It functions as a potent antagonist of specific integrins, primarily αIIbβ3 and αvβ3. By binding to these integrins, this compound blocks their interaction with their natural ligands, such as fibrinogen and vitronectin, thereby inhibiting cell adhesion and downstream signaling processes.[1][2]

Q2: We are observing a diminished effect of this compound in our cell line over time. What are the potential mechanisms of acquired resistance?

Resistance to integrin antagonists like this compound can develop through several cellular mechanisms:

  • Upregulation of Target Integrins: Cells may increase the expression of the αvβ3 or other integrins on their surface, requiring higher concentrations of this compound to achieve the same inhibitory effect.[1][3]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, even when the targeted integrin is blocked.[1][4][5] Common bypass pathways include the PI3K/Akt/mTOR and Ras/Raf/MAPK/ERK pathways.[1][4]

  • Alterations in the Extracellular Matrix (ECM): Changes in the composition or stiffness of the ECM can influence integrin signaling and reduce the efficacy of antagonists.[1]

  • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can exhibit altered integrin expression and signaling, contributing to drug resistance.[1]

Q3: Can resistance to this compound be reversed?

In some cases, resistance may be reversible. If the resistance is due to transient upregulation of integrins, removing the selective pressure (i.e., this compound treatment) for a period may restore sensitivity. However, if the resistance is due to stable genetic or epigenetic changes, it is likely to be permanent. A common strategy to overcome resistance is to use combination therapies that target the bypass signaling pathways.[6][7][8]

Troubleshooting Guides

Issue 1: Decreased Cell Detachment or Inhibition of Cell Adhesion with this compound Treatment
Possible Cause Recommended Action
Development of Cellular Resistance 1. Confirm Resistance: Perform a dose-response experiment to determine if the IC50 value for this compound has increased. 2. Investigate Mechanism: Analyze the expression levels of αvβ3 and other integrins via flow cytometry or western blotting. Assess the activation status of downstream signaling pathways (e.g., FAK, Akt, ERK) using phosphospecific antibodies.
Incorrect this compound Concentration 1. Verify Stock Solution: Ensure the stock solution of this compound was prepared correctly and has not degraded. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Optimize Working Concentration: Perform a new titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Line Health and Passage Number 1. Check Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Use Low Passage Cells: High passage numbers can lead to phenotypic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range.
Suboptimal Assay Conditions 1. Review Protocol: Double-check all steps of your cell adhesion assay protocol for any deviations. 2. Optimize Incubation Times: Ensure sufficient incubation time with this compound for it to bind to the integrins before cell plating or stimulation.
Issue 2: Inconsistent or Non-Reproducible Results in this compound Experiments
Possible Cause Recommended Action
Variability in Cell Seeding Density 1. Standardize Seeding: Use a consistent cell seeding density for all experiments, as this can affect cell behavior and drug response.[9][10] 2. Ensure Even Cell Distribution: Make sure cells are evenly distributed in the wells to avoid clumping, which can affect adhesion.
Reagent Quality and Consistency 1. Use High-Quality Reagents: Ensure all media, sera, and other reagents are of high quality and from a consistent source. 2. Proper Reagent Handling: Follow the manufacturer's instructions for storage and handling of all reagents, including this compound.
Microplate Coating Issues 1. Ensure Uniform Coating: If using coated plates (e.g., with fibronectin or vitronectin), ensure the coating is uniform across all wells. 2. Check Coating Integrity: Verify that the coating protein has not degraded.
Contamination 1. Microbial Contamination: Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination, which can significantly impact experimental results.[3][4][11][12][13]

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, data that researchers might generate during their experiments to investigate this compound resistance.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineTreatment DurationIC50 (nM)Fold Resistance
HT-29 (Sensitive) 48 hours50 ± 5.21.0
HT-29-KR (this compound-Resistant) 48 hours450 ± 25.89.0
U-87 MG (Sensitive) 48 hours75 ± 8.11.0
U-87 MG-KR (this compound-Resistant) 48 hours680 ± 42.39.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Expression of Integrin Subunits in Sensitive vs. Resistant Cells

Cell LineRelative αv ExpressionRelative β3 Expression
HT-29 (Sensitive) 1.01.0
HT-29-KR (this compound-Resistant) 3.2 ± 0.42.8 ± 0.3
U-87 MG (Sensitive) 1.01.0
U-87 MG-KR (this compound-Resistant) 4.1 ± 0.63.5 ± 0.5

Expression levels were determined by quantitative flow cytometry and normalized to the sensitive parent cell line. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol is designed to quantify the effect of this compound on cell adhesion to an ECM-coated surface.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix protein (e.g., Fibronectin, Vitronectin)

  • This compound

  • Cell line of interest

  • Serum-free cell culture medium

  • Calcein-AM or other fluorescent cell stain

  • Phosphate-buffered saline (PBS)

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.

    • The next day, wash the wells three times with PBS to remove any unbound protein.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.

  • This compound Treatment:

    • Incubate the labeled cells with varying concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., PBS).

  • Cell Seeding:

    • Add 100 µL of the cell suspension (containing this compound) to each coated well.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence in each well using a plate reader at the appropriate excitation and emission wavelengths for your chosen stain.

    • The percentage of adherent cells can be calculated relative to a control where no washing was performed.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is used to assess the activation of key downstream signaling molecules.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with this compound at the desired concentration and for the desired time points.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the phosphorylation status of the target proteins.

Visualizations

Kistrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Integrin Integrin (αvβ3) This compound->Integrin Inhibits ECM ECM (e.g., Fibrinogen) ECM->Integrin Activates FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK_pathway Ras/Raf/MEK/ERK Pathway Src->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway->Proliferation

Caption: this compound's mechanism of action and downstream signaling.

Resistance_Workflow start Observation: Decreased this compound Efficacy confirm_resistance Confirm Resistance (Dose-Response Assay) start->confirm_resistance ic50_increased IC50 Increased? confirm_resistance->ic50_increased no_change No significant change. Troubleshoot assay conditions. ic50_increased->no_change No investigate_mechanism Investigate Mechanism ic50_increased->investigate_mechanism Yes integrin_expression Analyze Integrin Expression (Flow Cytometry/Western Blot) investigate_mechanism->integrin_expression signaling_pathways Analyze Signaling Pathways (Western Blot for p-FAK, p-Akt, p-ERK) investigate_mechanism->signaling_pathways upregulated Integrin Upregulated integrin_expression->upregulated bypass_activated Bypass Pathway Activated signaling_pathways->bypass_activated strategy Develop Strategy to Overcome Resistance (e.g., Combination Therapy) upregulated->strategy bypass_activated->strategy

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Refinement of Kistrin Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the disintegrin Kistrin in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the in vivo delivery of this compound.

Issue 1: Inconsistent or Lack of Efficacy

  • Question: My this compound formulation is not producing the expected anti-platelet or anti-tumor effect in my animal model. What are the possible causes and solutions?

  • Answer: Inconsistent or absent efficacy can stem from several factors related to the formulation, administration, and the animal model itself. Here’s a breakdown of potential causes and troubleshooting steps:

    Possible CauseTroubleshooting and Optimization Solutions
    This compound Degradation - pH Sensitivity: this compound, like many peptides, is sensitive to pH. Ensure the pH of your formulation vehicle is within a stable range for this compound. While specific data for this compound is limited, a neutral pH (around 7.0-7.4) is generally a good starting point for in vivo peptide stability. - Protease Degradation: Peptides are susceptible to degradation by proteases in the blood and tissues.[1] Consider co-formulating with protease inhibitors, although this may introduce confounding variables. For subcutaneous or intramuscular routes, investigate the use of permeation enhancers to improve absorption.[1] - Storage Conditions: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. Prepare formulations fresh before each use.
    Suboptimal Bioavailability - Route of Administration: The route of administration significantly impacts bioavailability.[2] Intravenous (IV) injection provides 100% bioavailability and is often used for initial efficacy studies.[2] Subcutaneous (SC) or intraperitoneal (IP) injections may result in lower and more variable bioavailability. If using SC or IP routes, consider conducting a pilot pharmacokinetic study to determine the bioavailability in your specific model. - Formulation Vehicle: The vehicle can affect absorption. For non-parenteral routes, strategies like using penetration enhancers or protease inhibitors can be explored.[1]
    Inaccurate Dosing - Dose Calculation: Double-check allometric scaling calculations if adapting doses from other species. Ensure accurate and consistent administration volumes for each animal.[3] - Dose-Response: It's crucial to establish a dose-response relationship for this compound in your specific model. The effective dose for anti-platelet activity may differ from that required for anti-tumor effects.
    Animal Model Variability - Species Differences: The pharmacokinetics of a drug can vary significantly between species.[1][4] Data from rats may not directly translate to mice.[1][4] - Individual Variation: Account for individual animal variability by including a sufficient number of animals per group to achieve statistical power.

Issue 2: Adverse Events or Toxicity in Animals

  • Question: I am observing adverse effects such as bleeding or local irritation at the injection site after this compound administration. How can I mitigate these issues?

  • Answer: Adverse events are a critical concern in in vivo studies. The following table outlines potential causes and mitigation strategies:

    Possible CauseMitigation Strategies
    Hemorrhagic Effects - Mechanism of Action: this compound is a potent inhibitor of the αIIbβ3 integrin, which is crucial for platelet aggregation.[5] High doses can lead to excessive inhibition of platelet function and result in bleeding. - Dose Adjustment: If bleeding is observed, consider reducing the dose. A dose-finding study to determine the minimum effective dose (MED) is highly recommended.
    Injection Site Reactions - Formulation pH and Osmolality: An inappropriate pH or high osmolality of the formulation can cause local irritation. Adjust the formulation to be as close to physiological pH (7.4) and osmolality as possible. - Injection Volume and Speed: For subcutaneous injections, ensure the volume is appropriate for the size of the animal and inject slowly to prevent tissue damage.[6]
    Immunogenicity - Peptide Nature: As a peptide derived from snake venom, this compound may elicit an immune response, especially with repeated administration.[1] While specific data on this compound's immunogenicity is scarce, be mindful of this possibility in chronic studies. The use of liposomal formulations has been shown to reduce the immunogenicity of other disintegrins.[5]

Frequently Asked Questions (FAQs)

Formulation and Stability

  • Q1: What is the best way to formulate this compound for in vivo use?

    • A1: For initial studies, dissolving this compound in sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a physiological pH is a standard approach. The choice of formulation can become more complex depending on the desired delivery route and duration of action. For sustained release, encapsulation in liposomes or biodegradable polymers could be explored, although this requires significant formulation development.[5]

  • Q2: How can I assess the stability of my this compound formulation?

    • A2: The stability of a peptide formulation can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) to detect degradation products over time under different storage conditions (e.g., temperature, pH).

Dosing and Administration

  • Q3: What is a typical starting dose for this compound in a mouse model?

    • A3: A specific universally effective dose for this compound is not well-established and will depend on the animal model and the intended biological endpoint. For anti-platelet activity in mice, intravenous doses of other anti-platelet agents have been in the range of 4-6 mg/kg.[7] For anti-tumor studies with other disintegrins, daily intratumoral injections have been used, but for systemic administration, a dose-escalation study is recommended to determine the maximum tolerated dose (MTD).[5]

  • Q4: Which route of administration is best for this compound?

    • A4: The optimal route depends on the experimental goal.

      • Intravenous (IV): Provides immediate and 100% bioavailability, ideal for acute studies and pharmacokinetic profiling.[2]

      • Subcutaneous (SC): Allows for slower absorption and potentially prolonged exposure. It is also a more convenient route for repeated dosing.[8]

      • Intraperitoneal (IP): Often used in rodent models for systemic delivery, but absorption can be variable.

      • Intratumoral (IT): For localized delivery to a tumor, minimizing systemic exposure and potential side effects.[5]

Pharmacokinetics

  • Q5: What is the expected half-life of this compound in vivo?

Quantitative Data Summary

Due to the limited availability of specific quantitative in vivo data for this compound, the following table provides representative data for disintegrins and other anti-platelet agents to guide experimental design.

Table 1: Representative In Vivo Dosages of Disintegrins and Anti-platelet Agents in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosageObserved EffectReference
Kinetin (as an anti-platelet agent)MouseIntravenous (IV)4-6 mg/kgReduced mortality in ADP-induced pulmonary thromboembolism.[7]
Kinetin (as an anti-platelet agent)RatIntravenous (IV)4-6 mg/kgSignificantly prolonged bleeding time.[7]
Salmosin (disintegrin)MouseSubcutaneous (SC) gene deliveryNot specifiedInhibition of B16BL6 melanoma growth and pulmonary metastases.[5]
Obtustatin (disintegrin)MouseNot specifiedNot specifiedReduced tumor development in a Lewis lung carcinoma model.[5]
Tirofiban (αIIbβ3 antagonist)RatIntraperitoneal (IP)60 µg/kgDecreased platelet activation and platelet-leukocyte aggregate formation in a model of septic ARDS.[9]

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in a Mouse Model

This protocol describes the bolus intravenous injection of this compound for acute efficacy or pharmacokinetic studies.

  • Preparation of this compound Solution:

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Reconstitute the this compound in sterile, pyrogen-free 0.9% saline or PBS to a stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex.

    • Dilute the stock solution with the same vehicle to the final desired concentration for injection. The final volume for a bolus IV injection in a mouse is typically 100-200 µL.

    • Sterile-filter the final solution using a 0.22 µm syringe filter.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Place the mouse on a warming pad to maintain body temperature.

    • The lateral tail vein is the most common site for IV injection in mice. Gently warm the tail to dilate the veins.

  • Injection Procedure:

    • Use a 27-30 gauge needle attached to a 1 mL syringe.

    • Insert the needle into the lateral tail vein at a shallow angle.

    • Inject the this compound solution slowly over 30-60 seconds.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Procedure Monitoring:

    • Monitor the animal for any immediate adverse reactions.

    • For pharmacokinetic studies, collect blood samples at predetermined time points.

    • For efficacy studies, proceed with the experimental model (e.g., induction of thrombosis).

Protocol 2: Subcutaneous (SC) Administration of this compound in a Mouse Tumor Model

This protocol is for the repeated subcutaneous administration of this compound in a xenograft or syngeneic tumor model.[1]

  • Preparation of this compound Solution:

    • Follow the same steps as for the IV formulation, ensuring the final solution is sterile and isotonic.

  • Animal and Tumor Model:

    • Use immunocompromised (for human cell lines) or immunocompetent (for syngeneic models) mice.

    • Inject tumor cells subcutaneously into the flank of the mouse.

    • Allow the tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Lift the loose skin over the dorsal flank to form a "tent."

    • Insert a 25-27 gauge needle into the base of the skin tent.

    • Inject the this compound solution (typically 100-200 µL) into the subcutaneous space.

    • Withdraw the needle and gently massage the area to help disperse the solution.

  • Treatment Schedule and Monitoring:

    • Administer this compound according to the planned schedule (e.g., daily, every other day).

    • Monitor the mice regularly for signs of toxicity, including weight loss, changes in behavior, and skin irritation at the injection site.

    • Measure tumor volume with calipers at regular intervals to assess treatment efficacy.

Mandatory Visualizations

This compound Signaling Pathway

Kistrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound (Disintegrin) Integrin Integrin αIIbβ3 Receptor This compound->Integrin Binds to RGD site (Antagonist) ECM Extracellular Matrix (e.g., Fibrinogen) ECM->Integrin Binds to activate FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates Src Src Kinase FAK->Src Recruits & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Src->FAK Phosphorylates Src->Downstream Cytoskeleton Actin Cytoskeleton Rearrangement Downstream->Cytoskeleton CellularResponse Cellular Response (e.g., Adhesion, Migration, Proliferation) Downstream->CellularResponse Cytoskeleton->CellularResponse

Experimental Workflow for In Vivo Efficacy Study

Kistrin_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Formulation Prepare this compound Formulation (e.g., in sterile saline) Randomization Randomize Animals into Treatment & Control Groups Formulation->Randomization Animal_Model Establish Animal Model (e.g., subcutaneous tumor) Animal_Model->Randomization Administration Administer this compound (e.g., IV, SC, IP) Randomization->Administration Monitoring Monitor Animal Health (Weight, Behavior) Administration->Monitoring Daily/Scheduled Efficacy Measure Efficacy Endpoint (e.g., Tumor Volume, Platelet Count) Administration->Efficacy Monitoring->Administration Analysis Statistical Analysis Efficacy->Analysis Toxicity Assess Toxicity (e.g., Histopathology) Toxicity->Analysis

References

Technical Support Center: Minimizing Background Noise in Kistrin-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background noise in Kistrin-based assays. Detailed experimental protocols and supporting data are included to ensure robust and reproducible results.

FAQs and Troubleshooting Guides

High background noise can obscure specific signals, leading to inaccurate data in this compound-based assays. Below are common issues and their solutions, presented in a question-and-answer format.

Question 1: What are the most common causes of high background noise in my this compound-based assay?

Answer: High background noise in this compound-based assays, which are a form of immunoassay, can typically be attributed to several factors:

  • Non-specific Binding: This is the most frequent cause, where this compound, the integrin receptor, or detection antibodies bind to unintended surfaces or proteins on the plate.[1][2]

  • Contamination: Microbial contamination or cross-contamination of reagents and samples can lead to spurious signals.[1]

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of antibodies or other detection reagents can increase non-specific binding.

  • Ineffective Blocking: Incomplete blocking of the microplate wells leaves sites open for non-specific attachment of assay components.[3]

  • Inadequate Washing: Insufficient washing between steps fails to remove unbound reagents, contributing to a higher background.[2]

  • Incorrect Incubation Conditions: Incubation times that are too long or temperatures that are too high can promote non-specific interactions.[1]

Question 2: My negative controls show a high signal. How can I reduce this?

Answer: High signal in negative control wells is a clear indicator of background issues. To address this, consider the following troubleshooting steps:

  • Optimize Blocking Buffer: The choice of blocking agent is critical. Commonly used blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. However, the optimal blocker is assay-dependent. It is advisable to test several different blocking agents and concentrations to find the one that provides the best signal-to-noise ratio.[3]

  • Increase Washing Steps: Ensure that washing is thorough and vigorous enough to remove all unbound reagents. Increase the number of wash cycles or the volume of wash buffer.

  • Titrate Antibody Concentrations: Your primary or secondary antibody concentration may be too high. Perform a titration experiment to determine the optimal concentration that provides a strong specific signal without elevating the background.

  • Check for Reagent Contamination: Prepare fresh buffers and reagents to rule out contamination as a source of the high background.

  • Reduce Incubation Times: Shorter incubation periods can sometimes reduce non-specific binding, but ensure that there is still sufficient time for the specific binding to reach equilibrium.[4]

Question 3: I'm observing inconsistent results and high variability between my replicate wells. What could be the cause?

Answer: High variability between replicates can undermine the reliability of your results. The following factors may be contributing to this issue:

  • Pipetting Errors: Inconsistent pipetting technique can lead to variations in the volumes of reagents added to each well. Ensure your pipettes are calibrated and use proper technique.

  • Improper Mixing: Inadequate mixing of reagents before and during the assay can result in a non-homogenous reaction in the wells.

  • Plate Edge Effects: Wells on the edge of the plate can be more susceptible to temperature fluctuations and evaporation, leading to variability. If this is a recurring issue, consider not using the outermost wells of the plate.

  • Incomplete Washing: Uneven washing across the plate can leave residual reagents in some wells, causing inconsistent results. Automated plate washers can help improve consistency.

Question 4: What is the ideal signal-to-noise ratio I should aim for in my this compound-based assay?

Answer: A good signal-to-noise ratio is crucial for a reliable assay. While the ideal ratio can vary depending on the specific application, a general guideline is to aim for a signal-to-noise ratio of at least 3, and preferably 5 or higher. An acceptable level of non-specific binding should ideally be less than 50% of the total binding at the highest concentration of the radioligand or labeled molecule used.[4]

Quantitative Data: this compound-Integrin Binding Affinities

This compound, a disintegrin protein, is known to be a potent antagonist of several integrin receptors. The binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), varies depending on the specific integrin. The table below summarizes some reported binding affinities.

This compound/PeptideIntegrin TargetAssay TypeReported IC50/Kd
99mTc-Kistrinαvβ3Cell Binding~75% inhibition by competing peptide
Engineered Knottin Peptide (2.5F)αvβ3Cell Surface Competition10-30 nM (IC50)
Engineered Knottin Peptide (2.5F)αvβ5Cell Surface CompetitionHigh Affinity
Engineered Knottin Peptide (2.5F)α5β1Cell Surface CompetitionHigh Affinity
This compound (general)αIIbβ3, αvβ3, α5β1VariousPotentially equivalent high affinity

Note: IC50 and Kd values can vary between studies due to different experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound to study integrin-ligand interactions.

Protocol 1: Solid-Phase this compound-Integrin Competitive Binding Assay

This assay measures the ability of a test compound to compete with a labeled ligand for binding to an immobilized integrin receptor.

Materials:

  • Purified integrin receptor (e.g., αvβ3)

  • This compound (or other labeled ligand, e.g., 125I-echistatin)[5]

  • Unlabeled test compounds

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., 0.05% Tween-20 in PBS)

  • Detection reagent (e.g., gamma counter for radiolabeled ligands)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in coating buffer) overnight at 4°C.[5]

  • Washing: Wash the plate three times with wash buffer to remove any unbound receptor.

  • Blocking: Block the remaining non-specific binding sites by incubating the wells with blocking buffer for 2 hours at room temperature.[5]

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of the labeled ligand (e.g., 125I-echistatin at a concentration near its Kd) and varying concentrations of the unlabeled test compound (or this compound as a positive control) to the wells.

  • Incubation: Incubate the plate for 3 hours at room temperature to allow the binding to reach equilibrium.[5]

  • Washing: Wash the plate thoroughly to remove unbound ligands.

  • Detection: Quantify the amount of bound labeled ligand in each well using the appropriate detection method (e.g., gamma counter).

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Protocol 2: this compound-Mediated Inhibition of Cell Adhesion Assay

This assay assesses the ability of this compound to inhibit the adhesion of cells to a surface coated with an extracellular matrix (ECM) protein.

Materials:

  • Cells expressing the target integrin (e.g., U87MG glioblastoma cells expressing αvβ3)[5]

  • ECM protein (e.g., vitronectin or fibronectin)

  • This compound or other test inhibitors

  • 96-well tissue culture plates

  • Cell culture medium

  • Blocking buffer (e.g., 0.5% BSA in medium)

  • Crystal Violet stain (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10-20 µg/mL) for 1 hour at 37°C or overnight at 4°C.

  • Washing: Wash the wells twice with wash buffer.

  • Blocking: Block non-specific sites with blocking buffer for 45-60 minutes at 37°C.

  • Cell Preparation: Harvest and resuspend the cells in serum-free medium.

  • Inhibition: Pre-incubate the cells with various concentrations of this compound or test inhibitors for 30 minutes at 37°C.

  • Cell Seeding: Add the cell suspension to the coated wells (e.g., 4 x 10^5 cells/mL, 50 µL/well).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells 2-3 times with wash buffer to remove non-adherent cells.

  • Staining: Fix the adherent cells with 4% paraformaldehyde for 10-15 minutes, then stain with Crystal Violet for 10 minutes.

  • Washing: Wash the wells with water to remove excess stain and allow the plate to dry completely.

  • Quantification: Solubilize the stain by adding solubilization buffer and measure the absorbance at 550 nm.

  • Data Analysis: Plot the percentage of cell adhesion against the log concentration of the inhibitor to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps can aid in understanding and troubleshooting this compound-based assays.

Kistrin_Assay_Troubleshooting HighBackground High Background Noise NonSpecificBinding Non-Specific Binding HighBackground->NonSpecificBinding Caused by Contamination Contamination HighBackground->Contamination Caused by ReagentConcentration Suboptimal Reagent Concentration HighBackground->ReagentConcentration Caused by Blocking Ineffective Blocking HighBackground->Blocking Caused by Washing Inadequate Washing HighBackground->Washing Caused by OptimizeBlocking Optimize Blocking Buffer NonSpecificBinding->OptimizeBlocking Solution TitrateReagents Titrate Reagents NonSpecificBinding->TitrateReagents Solution FreshReagents Use Fresh Reagents Contamination->FreshReagents Solution ReagentConcentration->TitrateReagents Solution Blocking->OptimizeBlocking Solution IncreaseWashing Increase Wash Steps Washing->IncreaseWashing Solution Competitive_Binding_Assay_Workflow Start Start CoatPlate Coat Plate with Integrin Receptor Start->CoatPlate Wash1 Wash CoatPlate->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 AddReagents Add Labeled Ligand & Unlabeled Competitor (e.g., this compound) Wash2->AddReagents Incubate Incubate to Reach Equilibrium AddReagents->Incubate Wash3 Wash to Remove Unbound Ligands Incubate->Wash3 Detect Detect Bound Labeled Ligand Wash3->Detect Analyze Analyze Data (IC50) Detect->Analyze End End Analyze->End Integrin_Signaling_Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Integrin Integrin Receptor (e.g., αvβ3) This compound->Integrin Inhibits Binding ECM ECM Ligand (e.g., Fibronectin) ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Adhesion, Migration, Proliferation) ERK->CellResponse Regulates

References

Validation & Comparative

Kistrin vs. Barbourin: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a detailed comparison of the efficacy of Kistrin and its competitor, Barbourin, both potent disintegrins that inhibit platelet aggregation. This document outlines their mechanisms of action, presents supporting experimental data, and provides detailed protocols for relevant assays.

Introduction

This compound and Barbourin are both members of the disintegrin family of proteins, which are found in the venom of various snake species. These proteins are potent antagonists of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. The GPIIb/IIIa receptor plays a critical role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. While both this compound and Barbourin target this receptor, they exhibit key structural and functional differences that influence their specificity and potency.

This compound, isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), contains the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, a common recognition motif for many integrins. In contrast, Barbourin, derived from the venom of the Southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), is unique in that it possesses a Lysine-Glycine-Aspartic acid (KGD) sequence. This substitution of lysine for arginine confers a high degree of specificity for the GPIIb/IIIa receptor over other integrins.[1]

Efficacy Comparison

The primary measure of efficacy for these compounds is their ability to inhibit platelet aggregation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the platelet aggregation response by 50%.

CompoundRecognition MotifTarget ReceptorAgonistIC50 (ADP-induced)IC50 (Collagen-induced)Source
This compound RGDGPIIb/IIIa (and other integrins)ADP / Collagen14.8 ± 1.9 nM27.2 ± 3.8 nM[2]
Barbourin KGDGPIIb/IIIa (specific)ADP~35 nMNot specified

Note: The IC50 values can vary depending on the experimental conditions, such as the agonist used, its concentration, and the source of platelets. The provided values are for comparative purposes and are derived from in vitro studies.

Mechanism of Action: GPIIb/IIIa Signaling Pathway

Platelet activation by agonists such as ADP, thrombin, or collagen initiates an "inside-out" signaling cascade. This series of intracellular events leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for its primary ligand, fibrinogen. Fibrinogen is a dimeric molecule that can bridge adjacent activated platelets, leading to the formation of a platelet aggregate.

This compound and Barbourin act as competitive antagonists, binding to the activated GPIIb/IIIa receptor and blocking the binding of fibrinogen. This "outside-in" inhibition prevents the cross-linking of platelets and, consequently, inhibits aggregation. The specificity of Barbourin for GPIIb/IIIa is attributed to its KGD sequence, which is not recognized by other RGD-dependent integrins.

GPIIb_IIIa_Signaling_Pathway cluster_platelet Platelet cluster_inhibition Inhibition Agonist Agonist (ADP, Thrombin, Collagen) Receptor Platelet Receptor Agonist->Receptor InsideOut "Inside-Out" Signaling Receptor->InsideOut GPIIb_IIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active This compound This compound (RGD) This compound->GPIIb_IIIa_active Blocks Fibrinogen Binding Barbourin Barbourin (KGD) Barbourin->GPIIb_IIIa_active Blocks Fibrinogen Binding

Figure 1. GPIIb/IIIa signaling pathway and inhibition by this compound and Barbourin.

Experimental Protocols

The efficacy of this compound and Barbourin is primarily determined using in vitro platelet aggregation assays. The following is a detailed methodology for a typical Light Transmission Aggregometry (LTA) experiment.

Objective: To determine the IC50 of a test compound (this compound or Barbourin) for the inhibition of agonist-induced platelet aggregation.

Materials:

  • Test compound (this compound or Barbourin) at various concentrations

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., Adenosine diphosphate (ADP) or Collagen)

  • Saline solution (0.9% NaCl)

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP (supernatant).

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Platelet Count Standardization:

    • Measure the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Platelet Aggregation Assay:

    • Pipette the standardized PRP into a cuvette with a stir bar.

    • Add the test compound (this compound or Barbourin) at a specific concentration (or vehicle control) and incubate for a defined period (e.g., 5 minutes) at 37°C with stirring.

    • Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

    • The IC50 value is determined from the dose-response curve.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000g, 20 min) Centrifuge1->Centrifuge2 Standardize Standardize Platelet Count (PRP + PPP) PRP->Standardize PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Standardize Incubate Incubate PRP with This compound/Barbourin (37°C) Standardize->Incubate Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Add_Agonist Add Agonist (e.g., ADP) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2. Experimental workflow for a platelet aggregation inhibition assay.

Conclusion

Both this compound and Barbourin are highly potent inhibitors of platelet aggregation through their antagonism of the GPIIb/IIIa receptor. The key differentiator lies in their receptor specificity, which is dictated by their RGD and KGD recognition sequences, respectively. Barbourin's KGD motif confers high specificity for the platelet GPIIb/IIIa receptor, potentially offering a more targeted antiplatelet effect with a reduced likelihood of off-target effects on other integrins. The choice between these two compounds in a research or drug development context will depend on the specific requirements of the study, with Barbourin being a preferable tool for investigations specifically focused on the GPIIb/IIIa receptor.

References

Kistrin and its Analogs: A Comparative Analysis of Integrin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Kistrin, a potent disintegrin protein, and its analogs. This compound, originally isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), is a powerful antagonist of several integrin receptors, playing a crucial role in inhibiting platelet aggregation and cell adhesion processes. This document details its mechanism of action, compares its performance with key analogs through quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action

This compound is a member of the disintegrin family of proteins, characterized by the presence of a recognition motif that binds to integrins.[1] The primary mechanism of action for this compound involves its high-affinity binding to specific integrin receptors, thereby blocking the interaction of these receptors with their natural ligands, such as fibrinogen.[2] This inhibitory action is predominantly mediated by the Arg-Gly-Asp (RGD) sequence present in a flexible loop of the this compound molecule.[3][4] By competitively inhibiting ligand binding to integrins like αIIbβ3 on platelets, this compound effectively prevents platelet aggregation, a critical step in thrombus formation.[1][5] Furthermore, this compound has been shown to block the endocytosis of fibrinogen into megakaryocytes and platelets, highlighting its role in modulating cellular protein uptake.[2][6]

Comparative Data of this compound and Its Analogs

The primary analogs of this compound include recombinant forms and mutants with altered receptor specificity. A notable analog involves the substitution of the RGD motif with Leu-Asp-Val (LDV), which dramatically changes its binding profile.[7] The following tables summarize the available quantitative data comparing the activity of this compound and its key analog.

CompoundTarget IntegrinAssayIC50 (nM)Reference
This compound (native) αIIbβ3 (on PlA2-negative platelets)ADP-induced Platelet Aggregation14.8 ± 1.9[1]
This compound (native) αIIbβ3 (on PlA2-positive platelets)ADP-induced Platelet Aggregation23.5 ± 1.9[1]
This compound (native) αIIbβ3 (on PlA2-negative platelets)Collagen-induced Platelet Aggregation27.2 ± 3.8[1]
This compound (native) αIIbβ3 (on PlA2-positive platelets)Collagen-induced Platelet Aggregation41.5 ± 6.0[1]
CompoundTarget IntegrinBinding SpecificityReference
RGD-Kistrin (recombinant) αvβ3Binds[6]
RGD-Kistrin (recombinant) α5β1Binds[6]
LDV-Kistrin (chimera) αvβ3Does not bind[6]
LDV-Kistrin (chimera) α5β1Does not bind[6]
LDV-Kistrin (chimera) α4β1Specifically binds[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and its analogs.

Solid-Phase Integrin Binding Assay

This assay is used to determine the binding affinity of this compound and its analogs to purified integrin receptors.

Materials:

  • Purified integrin receptors (e.g., αIIbβ3, αvβ3)

  • This compound and its analogs

  • High-binding 96-well microtiter plates

  • Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

  • Wash buffer (e.g., TBS with 0.05% Tween 20)

  • Detection antibody (e.g., anti-Kistrin antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the purified integrin receptor overnight at 4°C.

  • Wash the wells with wash buffer to remove unbound receptor.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells again.

  • Add serial dilutions of this compound or its analogs to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound protein.

  • Add the detection antibody and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • The data can be used to calculate binding constants such as the dissociation constant (Kd).

Platelet Aggregation Inhibition Assay

This assay measures the ability of this compound and its analogs to inhibit platelet aggregation induced by agonists like ADP or collagen.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet agonist (e.g., ADP, collagen)

  • This compound and its analogs

  • Aggregometer

  • Saline or appropriate buffer

Procedure:

  • Prepare PRP from fresh whole blood by centrifugation.

  • Adjust the platelet count in the PRP if necessary.

  • Pre-warm the PRP to 37°C.

  • Place a sample of PRP in the aggregometer cuvette with a stir bar.

  • Add a known concentration of this compound or its analog to the PRP and incubate for a short period.

  • Add the platelet agonist to induce aggregation.

  • Record the change in light transmission for a set period. The extent of aggregation is measured as the maximum change in light transmission.

  • Perform a dose-response curve with different concentrations of the inhibitor to determine the IC50 value.

Cell Adhesion Assay

This assay evaluates the ability of this compound and its analogs to inhibit cell adhesion to extracellular matrix proteins.

Materials:

  • Cells expressing the target integrin (e.g., melanoma cells expressing αvβ3)

  • Extracellular matrix protein (e.g., fibronectin, vitronectin)

  • 96-well tissue culture plates

  • This compound and its analogs

  • Cell culture medium

  • Staining solution (e.g., crystal violet)

  • Solubilization buffer (e.g., 1% SDS)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the extracellular matrix protein and incubate overnight at 4°C.

  • Wash the wells and block with a blocking agent like BSA.

  • Harvest and resuspend the cells in serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound or its analogs.

  • Seed the cells into the coated wells and incubate for a specified time (e.g., 1-2 hours) to allow for adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Stain the adherent cells with crystal violet.

  • Wash away the excess stain.

  • Solubilize the stain from the adherent cells using a solubilization buffer.

  • Read the absorbance at the appropriate wavelength to quantify the number of adherent cells.

  • The percentage of inhibition of cell adhesion can be calculated for each concentration of the inhibitor to determine the IC50.

Signaling Pathways and Experimental Workflows

The interaction of this compound with integrins initiates a signaling cascade that impacts cell behavior. The following diagrams illustrate the general mechanism of this compound's action and a typical experimental workflow for its analysis.

Kistrin_Mechanism_of_Action This compound This compound (RGD) Binding Binding This compound->Binding Integrin Integrin Receptor (e.g., αIIbβ3) Integrin->Binding Ligand Natural Ligand (e.g., Fibrinogen) Ligand->Integrin Blocked by this compound Inhibition Inhibition of Platelet Aggregation & Cell Adhesion Binding->Inhibition

Caption: Mechanism of this compound's inhibitory action on integrin receptors.

Experimental_Workflow_Kistrin_Analysis cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Purification Purification of this compound and Analogs Binding_Assay Solid-Phase Binding Assay Purification->Binding_Assay Aggregation_Assay Platelet Aggregation Inhibition Assay Purification->Aggregation_Assay Adhesion_Assay Cell Adhesion Assay Purification->Adhesion_Assay Cell_Culture Cell Culture (Platelets, Cell Lines) Cell_Culture->Aggregation_Assay Cell_Culture->Adhesion_Assay IC50_Determination IC50 / Ki Determination Binding_Assay->IC50_Determination Aggregation_Assay->IC50_Determination Adhesion_Assay->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis

Caption: General experimental workflow for the comparative analysis of this compound.

Integrin_Signaling_Pathway This compound This compound Integrin Integrin (α/β) This compound->Integrin Inhibits FAK FAK Integrin->FAK Activation Platelet_Aggregation Platelet Aggregation Integrin->Platelet_Aggregation Mediates ECM ECM Ligand ECM->Integrin Src Src FAK->Src Activation Paxillin Paxillin Src->Paxillin Phosphorylation Actin Actin Cytoskeleton (Reorganization) Paxillin->Actin Cell_Adhesion Cell Adhesion & Spreading Actin->Cell_Adhesion

Caption: Simplified integrin signaling pathway inhibited by this compound.

References

Validating Kistrin's Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kistrin's performance against other integrin antagonists, supported by experimental data and detailed methodologies. This compound, a potent disintegrin, offers a compelling therapeutic avenue for conditions driven by platelet aggregation and cell adhesion.

This compound, a 68-amino acid polypeptide isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a member of the disintegrin family of proteins. It functions as a competitive antagonist of integrins, primarily targeting the αIIbβ3 (also known as GPIIb/IIIa) and αvβ3 receptors. This interaction is mediated by its exposed Arg-Gly-Asp (RGD) sequence, which mimics the natural recognition motif of ligands like fibrinogen and vitronectin. By blocking these integrins, this compound effectively inhibits platelet aggregation and cell adhesion processes, making it a subject of significant interest for therapeutic applications in thrombosis, cancer, and other diseases.

Comparative Performance of this compound

This compound exhibits high potency in inhibiting integrin-mediated functions. Its performance, when compared to other integrin antagonists, highlights its potential as a therapeutic agent.

Table 1: Comparative Inhibitory Activity of this compound and Other Integrin Antagonists

AntagonistTypeTarget Integrin(s)IC50 (Platelet Aggregation)Binding Affinity (Kd) to αIIbβ3
This compound Disintegrin (Protein)αIIbβ3, αvβ3, α5β1~100-300 nM~1-5 nM
Abciximab Monoclonal Antibody FabαIIbβ3, αvβ3~10-20 nM~5-10 nM
Eptifibatide Cyclic HeptapeptideαIIbβ3, αvβ3~100-200 nM~120 nM
Tirofiban Small Molecule (Non-peptide)αIIbβ3~5-15 nM~15 nM
Barbourin Disintegrin (Protein)αIIbβ3 (highly specific)~4.6 nMNot widely reported

Note: IC50 and Kd values can vary depending on the specific experimental conditions. The data presented here are approximate values collated from multiple sources for comparative purposes.

Key Experimental Protocols

To validate the therapeutic target of this compound and compare its efficacy, several key experiments are routinely performed.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of an antagonist to inhibit platelet aggregation in response to an agonist.

Protocol:

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • This compound or another antagonist at various concentrations is added to the PRP and incubated for a short period.

    • A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the antagonist to the maximal aggregation in the control (vehicle-treated) sample. IC50 values are then determined.

Integrin-Ligand Binding Assay

This assay quantifies the ability of an antagonist to compete with a natural ligand for binding to a purified integrin receptor.

Protocol:

  • Plate Coating: Microtiter plates are coated with purified integrin αIIbβ3 or αvβ3 and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Competition Reaction:

    • A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or vitronectin) is mixed with serial dilutions of this compound or other antagonists.

    • This mixture is added to the integrin-coated wells and incubated.

  • Detection:

    • The plates are washed to remove unbound ligand.

    • If a biotinylated ligand is used, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, followed by a chromogenic substrate.

    • The absorbance is measured using a plate reader.

  • Data Analysis: The percentage of inhibition of ligand binding is calculated, and the IC50 or Ki (inhibition constant) is determined.

Cell Adhesion Assay

This assay assesses the ability of an antagonist to block cell adhesion to an extracellular matrix (ECM) protein.

Protocol:

  • Plate Coating: Microtiter plates are coated with an ECM protein (e.g., fibrinogen, vitronectin, or fibronectin) and incubated.

  • Cell Preparation: Platelets or other cell types expressing the target integrin (e.g., melanoma cells expressing αvβ3) are labeled with a fluorescent dye (e.g., calcein-AM).

  • Inhibition: The labeled cells are pre-incubated with various concentrations of this compound or other antagonists.

  • Adhesion: The cell-antagonist mixture is added to the ECM-coated wells and incubated to allow for cell adhesion.

  • Washing and Quantification: Non-adherent cells are removed by washing. The fluorescence of the adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition of cell adhesion is calculated, and the IC50 is determined.

Signaling Pathways and Experimental Workflows

This compound exerts its effect by interfering with the bidirectional signaling of integrins, which is crucial for cell function.

Integrin Signaling Pathways

Integrin signaling is a complex process that can be broadly categorized into "inside-out" and "outside-in" signaling.

  • Inside-out signaling: Intracellular signals activate integrins, increasing their affinity for extracellular ligands. This process is critical for platelet activation and leukocyte trafficking.

  • Outside-in signaling: The binding of an extracellular ligand to an integrin triggers a cascade of intracellular signals that regulate cell behavior, such as cell spreading, migration, and proliferation.

Caption: this compound blocks both inside-out and outside-in integrin signaling.

Experimental Workflow for Target Validation

The process of validating this compound's therapeutic target involves a series of in vitro and in vivo experiments.

Experimental Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development Binding_Assay Integrin Binding Assay (IC50, Kd determination) Aggregation_Assay Platelet Aggregation Assay (Functional Inhibition) Binding_Assay->Aggregation_Assay Adhesion_Assay Cell Adhesion Assay (Inhibition of cell-matrix interaction) Aggregation_Assay->Adhesion_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for FAK, Src) Adhesion_Assay->Signaling_Analysis Thrombosis_Model Thrombosis Model (e.g., Ferric Chloride Injury) Signaling_Analysis->Thrombosis_Model Bleeding_Time Bleeding Time Assay (Safety Assessment) Thrombosis_Model->Bleeding_Time Tumor_Model Tumor Xenograft Model (Anti-angiogenic/metastatic effects) Thrombosis_Model->Tumor_Model Pharmacokinetics Pharmacokinetics (PK) & Pharmacodynamics (PD) Bleeding_Time->Pharmacokinetics Tumor_Model->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Caption: A typical experimental workflow for validating this compound's therapeutic potential.

Logical Relationship of this compound's Mechanism of Action

This compound's therapeutic effect is a direct consequence of its ability to bind to specific integrins and block their interaction with natural ligands.

This compound Mechanism of Action This compound This compound (RGD-containing disintegrin) Integrin Integrin Receptors (αIIbβ3, αvβ3) This compound->Integrin Binds to Ligand_Binding Blocks Ligand Binding (e.g., Fibrinogen, Vitronectin) Integrin->Ligand_Binding Mediates Platelet_Aggregation Inhibition of Platelet Aggregation Ligand_Binding->Platelet_Aggregation Cell_Adhesion Inhibition of Cell Adhesion & Migration Ligand_Binding->Cell_Adhesion Thrombosis Thrombosis Platelet_Aggregation->Thrombosis Cancer Cancer Metastasis & Angiogenesis Cell_Adhesion->Cancer Therapeutic_Effect Therapeutic Effect Thrombosis->Therapeutic_Effect Cancer->Therapeutic_Effect

Caption: The logical flow of this compound's mechanism of action leading to therapeutic effects.

Unveiling the Cross-Reactivity Profile of Kistrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of integrin antagonists, understanding the specificity and cross-reactivity of disintegrins is paramount. Kistrin, a potent RGD-containing disintegrin isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), has been a subject of significant interest due to its high affinity for certain integrin subtypes. This guide provides an objective comparison of this compound's binding profile with other proteins, supported by experimental data, to aid in its evaluation for therapeutic and research applications.

Quantitative Comparison of this compound's Cross-Reactivity

This compound's primary targets are integrins of the β1 and β3 families, with a particularly high affinity for the platelet integrin αIIbβ3 and the vitronectin receptor αvβ3.[1] Its cross-reactivity with other integrins, however, is a critical consideration for its therapeutic use. The following table summarizes the inhibitory potency (IC50) of this compound and other notable disintegrins against various integrin subtypes, providing a clear comparison of their selectivity.

DisintegrinTarget IntegrinIC50 (nM)Ligand/AssayReference
This compound αIIbβ3<10Fibrinogen Binding to Washed Platelets[2]
αvβ3~10Vitronectin Binding (Solid-Phase Assay)[2]
α5β110Fibronectin Binding (Solid-Phase Assay)[2]
EchistatinαIIbβ326Fibrinogen Binding (Solid-Phase Assay)[2]
αvβ314Vitronectin Binding (Solid-Phase Assay)[2]
α5β111Fibronectin Binding (Solid-Phase Assay)[2]
FlavoridinαIIbβ311Fibrinogen Binding (Solid-Phase Assay)[2]
αvβ38Vitronectin Binding (Solid-Phase Assay)[2]
α5β111Fibronectin Binding (Solid-Phase Assay)[2]
BitistatinαIIbβ3130Fibrinogen Binding (Solid-Phase Assay)[2]
αvβ3126Vitronectin Binding (Solid-Phase Assay)[2]
α5β1>1000Fibronectin Binding (Solid-Phase Assay)[2]

Key Observations:

  • High Potency of this compound: this compound demonstrates potent inhibition of αIIbβ3, αvβ3, and α5β1 with IC50 values in the low nanomolar range.

  • Broad Specificity of Echistatin and Flavoridin: Echistatin and Flavoridin also exhibit broad-spectrum activity against these three integrins with similar high potency.

  • Higher Selectivity of Bitistatin: In contrast, Bitistatin shows a significantly lower potency for α5β1, suggesting a degree of selectivity towards αIIbβ3 and αvβ3.

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the interaction between disintegrins and integrins. Below are detailed methodologies for two key assays.

Solid-Phase Integrin Binding Assay (ELISA-based)

This assay quantifies the ability of a disintegrin to inhibit the binding of a specific ligand to a purified and immobilized integrin.

Materials:

  • Purified integrin (e.g., αvβ3, α5β1, αIIbβ3)

  • Integrin-specific ligand (e.g., vitronectin for αvβ3, fibronectin for α5β1, fibrinogen for αIIbβ3)

  • This compound and other disintegrins to be tested

  • 96-well microtiter plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-ligand antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the purified integrin (1-2 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound integrin.

  • Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibition: Add varying concentrations of this compound or other test disintegrins to the wells, followed by the addition of a fixed concentration of the biotinylated integrin ligand. Incubate for 2-3 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound ligand and inhibitors.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of the disintegrin and determine the IC50 value.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_inhibition Inhibition cluster_detection Detection A Coat plate with purified integrin B Block non-specific binding sites A->B Wash C Add this compound and biotinylated ligand B->C Wash D Add Streptavidin-HRP C->D Wash E Add TMB substrate D->E Wash F Add stop solution E->F G Read absorbance F->G

ELISA-based solid-phase binding assay workflow.
Platelet Aggregation Inhibition Assay

This assay measures the ability of a disintegrin to inhibit platelet aggregation induced by an agonist, a process primarily mediated by the integrin αIIbβ3.

Materials:

  • Freshly drawn human blood collected in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, collagen).

  • This compound and other test compounds.

  • Saline solution (0.9% NaCl).

  • Platelet aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Baseline Calibration: Set the aggregometer baseline to 0% aggregation using PRP and 100% aggregation using PPP.

  • Inhibition: Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette with stirring.

  • Aggregation Induction: Add the platelet agonist (e.g., 10 µM ADP) to the cuvette to induce aggregation.

  • Monitoring: Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Analysis: Determine the maximum aggregation for each concentration of the inhibitor and calculate the percentage of inhibition relative to the control. Determine the IC50 value.

Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) B Calibrate Aggregometer (0% and 100% aggregation) A->B C Pre-incubate PRP with this compound B->C D Induce aggregation with agonist (e.g., ADP) C->D E Record light transmission D->E F Calculate % inhibition and IC50 E->F

Workflow for platelet aggregation inhibition assay.

Mechanism of Action: Blocking Integrin Signaling

This compound, like other RGD-containing disintegrins, functions as a competitive antagonist of integrin receptors. By binding to the RGD-recognition site on the integrin, this compound physically obstructs the binding of natural ligands such as fibrinogen, fibronectin, and vitronectin. This blockade prevents the "outside-in" signaling cascade that is normally initiated upon ligand binding, thereby inhibiting downstream cellular responses like platelet aggregation, cell adhesion, migration, and proliferation.

Kistrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Integrin Integrin Receptor (e.g., αIIbβ3) Signaling Downstream Signaling (e.g., Cytoskeletal reorganization, Platelet Activation) Integrin->Signaling Activates 'Outside-In' Signaling Ligand Natural Ligand (e.g., Fibrinogen) Ligand->Integrin Binds This compound This compound This compound->Integrin Blocks Binding Response Cellular Response (e.g., Aggregation, Adhesion) Signaling->Response

This compound's mechanism of action in blocking integrin signaling.

References

Kistrin's Efficacy Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kistrin, a disintegrin found in the venom of the Malayan pit viper (Calloselasma rhodostoma), has garnered significant interest in the scientific community for its potent anti-cancer and anti-angiogenic properties. This guide provides a comprehensive comparison of this compound's efficacy across various cell lines, supported by available experimental data.

Data Summary: this compound's Potency in Inhibiting Cell Adhesion

This compound's primary mechanism of action involves the high-affinity binding to specific integrins on the cell surface, thereby inhibiting cell-matrix and cell-cell interactions that are crucial for tumor growth, invasion, and angiogenesis.[1][2] The following table summarizes the available quantitative data on this compound's efficacy, primarily focusing on its potent inhibition of melanoma cell adhesion.

Cell LineCell TypeAssayTarget Integrin(s)Efficacy (IC50)Reference
A375-SMHuman MelanomaCell Spreading on Fibronectinα5β12 pM (native this compound), 7 pM (recombinant this compound)[2]
HUVECHuman Umbilical Vein Endothelial CellsLigand Binding Competitionαvβ3High Potency (Specific IC50 not reported)[1]
SK-MEL-28Human MelanomaLigand Bindingαvβ3High Binding (Specific IC50 not reported)[1]
MDA-MB-435SHuman Melanoma (now considered breast cancer)Ligand Bindingαvβ3High Binding (Specific IC50 not reported)[1]

Note: The IC50 values reported are for the inhibition of cell spreading and not for cytotoxicity. This compound's primary effect is anti-adhesive and anti-migratory rather than directly cytotoxic.

Comparative Efficacy with Other Disintegrins

Studies have indicated that this compound exhibits a high affinity for the αvβ3 integrin.[1] Its potency is suggested to be equivalent for αIIbβ3 and α5β1 integrins as well.[1] When compared to other disintegrins like bitistatin, flavoridin, and VLO4, radiolabeled this compound demonstrated high levels of binding to both vascular endothelial cells and cultured tumor cells expressing αvβ3.[1] This suggests that this compound is a potent antagonist of this key integrin involved in angiogenesis and tumor progression.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate this compound's efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Kistrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Integrin Integrin (e.g., αvβ3) This compound->Integrin Binds & Inhibits ECM ECM Proteins (e.g., Fibronectin) Integrin->ECM FAK FAK Integrin->FAK Activation Src Src FAK->Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Src->Downstream Cytoskeleton Actin Cytoskeleton Rearrangement Downstream->Cytoskeleton Adhesion Cell Adhesion, Migration, Proliferation Cytoskeleton->Adhesion Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cell Lines (e.g., A375-SM, HUVEC) Plate_Coating 2. Coat Plates with ECM (e.g., Fibronectin) Cell_Culture->Plate_Coating Cell_Seeding 3. Seed Cells onto Coated Plates Plate_Coating->Cell_Seeding Kistrin_Addition 4. Add this compound at Varying Concentrations Cell_Seeding->Kistrin_Addition Incubation 5. Incubate for a Defined Period Kistrin_Addition->Incubation Washing 6. Wash to Remove Non-adherent Cells Incubation->Washing Staining 7. Stain Adherent Cells Washing->Staining Quantification 8. Quantify Adhesion (e.g., Spectrophotometry) Staining->Quantification IC50_Calc 9. Calculate IC50 Value Quantification->IC50_Calc

References

A Comparative Guide to Kistrin and Clinically Approved GPIIb/IIIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Kistrin, a disintegrin from snake venom, with three clinically approved glycoprotein IIb/IIIa (GPIIb/IIIa) receptor inhibitors: Abciximab, Tirofiban, and Eptifibatide. The information presented is supported by experimental data to assist in research and drug development efforts targeting platelet aggregation.

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

Platelet aggregation is a critical process in hemostasis and thrombosis, culminating in the cross-linking of platelets via the GPIIb/IIIa receptor (also known as integrin αIIbβ3) and its primary ligand, fibrinogen. All four inhibitors discussed in this guide target this final common pathway, but through distinct molecular interactions.

This compound , a 68-amino acid polypeptide, is a potent antagonist of the GPIIb/IIIa receptor.[1] It contains the Arg-Gly-Asp (RGD) sequence, a key recognition motif for integrin binding.[2] By binding to the GPIIb/IIIa receptor, this compound competitively inhibits the binding of fibrinogen and other ligands, thereby preventing platelet aggregation.[2]

Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody.[2] It binds to the GPIIb/IIIa receptor with high affinity.[3] Its mechanism is thought to involve both steric hindrance and conformational changes that block the access of large molecules like fibrinogen to the receptor.[4] Unlike the other inhibitors, Abciximab's binding is considered irreversible, leading to a prolonged antiplatelet effect.[5]

Tirofiban is a non-peptide, small-molecule antagonist of the GPIIb/IIIa receptor.[6] It is a reversible inhibitor that mimics the RGD sequence, competing with fibrinogen for the same binding site on the receptor.[3]

Eptifibatide is a cyclic heptapeptide inhibitor of the GPIIb/IIIa receptor.[7] Derived from a protein found in rattlesnake venom, it also acts as a reversible, competitive inhibitor by mimicking the RGD sequence.[7]

Quantitative Comparison of Inhibitor Properties

The following table summarizes the key quantitative parameters of this compound and the approved GPIIb/IIIa inhibitors. These values are compiled from various studies and may vary depending on the specific experimental conditions.

PropertyThis compoundAbciximabTirofibanEptifibatide
Molecular Type Polypeptide (Disintegrin)Monoclonal Antibody (Fab fragment)Non-peptide small moleculeCyclic Heptapeptide
Binding Reversibility ReversibleIrreversibleReversibleReversible
Mechanism CompetitiveNon-competitive (Steric hindrance)CompetitiveCompetitive
Binding Site RGD recognition site on GPIIb/IIIaBinds to a conformational epitope on the β3 subunit, near the RGD binding siteRGD recognition site on GPIIb/IIIaKGD (Lys-Gly-Asp) recognition site on GPIIb/IIIa
IC50 (ADP-induced Platelet Aggregation) 10-30 nM[8]1.25-2.3 µg/mL[9]~37 nM[3]0.11-0.22 µg/mL[9]
Dissociation Constant (Kd) Not consistently reported~5 nM[3]~15 nM~120 nM[3]
Effect on Bleeding Time Dose-dependent prolongation[1]Significant prolongation, with a median time >30 minutes at therapeutic doses[10]Prolongs bleeding time, which returns to near-baseline within 4-8 hours after cessation of infusion[6]Modest effects on bleeding time measurements[7]

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the platelet aggregation signaling pathway and the distinct mechanisms by which this compound and the comparator inhibitors exert their effects.

cluster_platelet Platelet Membrane GPIIb_IIIa GPIIb/IIIa (Inactive) GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa->GPIIb_IIIa_active Activation Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active caption Platelet Aggregation Pathway cluster_inhibition Inhibition Mechanisms GPIIb_IIIa_active GPIIb/IIIa (Active) Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_active This compound This compound This compound->GPIIb_IIIa_active Competitive Inhibition Tirofiban Tirofiban Tirofiban->GPIIb_IIIa_active Competitive Inhibition Eptifibatide Eptifibatide Eptifibatide->GPIIb_IIIa_active Competitive Inhibition Abciximab Abciximab Abciximab->GPIIb_IIIa_active Non-competitive Inhibition caption Inhibitor Binding to GPIIb/IIIa cluster_workflow Platelet Aggregation Assay Workflow Blood Whole Blood Collection Centrifuge1 Centrifugation (150-200g) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000g) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Incubate Incubate with Inhibitor Adjust->Incubate Aggregate Induce Aggregation (e.g., ADP) Incubate->Aggregate Measure Measure Light Transmission Aggregate->Measure caption Workflow for Light Transmission Aggregometry cluster_binding_workflow Radioligand Binding Assay Workflow Platelets Isolate Platelets Membrane Prepare Platelet Membranes Platelets->Membrane Incubate Incubate: Membranes + Radioligand + Unlabeled Inhibitor Membrane->Incubate Filter Separate Bound/ Free Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate Kd Count->Analyze caption Workflow for Radioligand Binding Assay

References

Validating the Crucial Role of Kindlins in Cellular Adhesion and Signaling with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Kindlin family of proteins, comprising Kindlin-1, -2, and -3, are essential scaffold proteins that play a pivotal role in mediating cell-matrix adhesions through the activation of integrins. Their involvement in fundamental cellular processes such as adhesion, migration, and signaling has implicated them in various human diseases, including cancer, skin blistering disorders, and immune deficiencies. The advent of CRISPR-Cas9 technology has revolutionized the study of such proteins, offering a precise and efficient method to validate their function. This guide provides an objective comparison of CRISPR-Cas9-based validation of Kindlin function with alternative methods, supported by experimental data, detailed protocols, and visual workflows to empower researchers in their study of these critical proteins.

Unraveling Kindlin Function: A Comparative Analysis of Gene Editing Technologies

The validation of a protein's function hinges on the ability to precisely manipulate its expression. While older technologies like RNA interference (RNAi) have been instrumental, CRISPR-Cas9 has emerged as a superior tool for complete gene knockout, offering a clearer picture of a protein's indispensable roles.

Performance Comparison: CRISPR-Cas9 vs. Alternative Methods
FeatureCRISPR-Cas9 (Knockout)RNA interference (shRNA/siRNA) (Knockdown)TALENs/ZFNs (Knockout)
Mechanism Permanent gene disruption at the DNA level.[1]Transient or stable silencing of mRNA.[1][2]Permanent gene disruption at the DNA level.[1]
Efficiency High efficiency of complete gene knockout.[2]Variable knockdown efficiency, residual protein may persist.[1]High efficiency, but more complex to design and implement than CRISPR-Cas9.
Specificity High, with off-target effects being a consideration that can be mitigated by careful guide RNA design.Prone to off-target effects due to partial sequence homology.High specificity, but can have off-target effects.
Phenotypic Readout Clear loss-of-function phenotype, ideal for studying essential gene functions.Partial loss-of-function phenotype, which can be useful for studying genes where complete knockout is lethal.Clear loss-of-function phenotype.
Complexity & Cost Relatively simple to design and cost-effective.Simple and cost-effective for transient knockdowns.More complex and costly to design and produce than CRISPR-Cas9 reagents.
Quantitative Data from Kindlin-3 Knockout Studies

A prime example of the power of CRISPR-Cas9 in validating Kindlin function comes from studies on Kindlin-3 in neutrophils. Using CRISPR-Cas9 to generate Kindlin-3 knockout (KO) human myeloid leukemia (HL-60) cells, researchers have been able to dissect its specific role in integrin clustering, a process critical for immune cell adhesion and trafficking.

Cell LineConditionMean Number of LFA-1 Integrin Clusters per CellFold Change vs. Unstimulated WTReference
Wild-Type (WT) HL-60Unstimulated~501.0[3]
Wild-Type (WT) HL-60IL-8 Stimulation~1002.0[3]
Kindlin-3 KO HL-60 Unstimulated ~50 1.0 [3]
Kindlin-3 KO HL-60 IL-8 Stimulation ~50 1.0 [3]

These data clearly demonstrate that while stimulation with IL-8 doubles the number of integrin clusters in wild-type cells, this effect is completely abrogated in Kindlin-3 knockout cells, providing definitive evidence for Kindlin-3's essential role in this process.[3]

The Kindlin-Integrin Signaling Axis

Kindlins function as key adaptors in the "inside-out" signaling pathway that activates integrins. Upon intracellular signaling cues, Kindlins and another protein, Talin, are recruited to the cytoplasmic tail of β-integrins. This binding event induces a conformational change in the integrin extracellular domain, increasing its affinity for extracellular matrix (ECM) ligands and leading to cell adhesion and downstream signaling.

Kindlin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ecm Extracellular Matrix (ECM) cluster_cytosol Cytosol Integrin Integrin (Inactive) Integrin_Active Integrin (Active) Integrin->Integrin_Active Activation ECM_Ligand ECM Ligand Integrin_Active->ECM_Ligand Binds Kindlin Kindlin Kindlin->Integrin Binds β-integrin tail Paxillin Paxillin Kindlin->Paxillin Interacts with ILK ILK Kindlin->ILK Interacts with Talin Talin Talin->Integrin Binds β-integrin tail Adhesion_Signaling Adhesion & Downstream Signaling ECM_Ligand->Adhesion_Signaling Initiates Intracellular_Signal Intracellular Signal Intracellular_Signal->Kindlin Recruits Intracellular_Signal->Talin Recruits Paxillin->Adhesion_Signaling ILK->Adhesion_Signaling

Kindlin-mediated integrin activation pathway.

Experimental Protocols: A Guide to CRISPR-Cas9 Mediated Kindlin Knockout

This section provides a detailed methodology for generating Kindlin knockout cell lines using a lentiviral CRISPR-Cas9 approach, which is broadly applicable to different Kindlin family members and various cell lines.

Experimental Workflow for CRISPR-Cas9 Knockout

References

Kistrin's Bioactivity: A Comparative Analysis of its Enantiomeric Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the bioactivity of the naturally occurring L-kistrin and its synthetic D-enantiomer. Kistrin, a 68-residue disintegrin protein from the venom of the Malayan pit viper (Agkistrodon rhodostoma), is a potent antagonist of the platelet integrin receptor αIIbβ3. Its mechanism of action involves the Arg-Gly-Asp (RGD) amino acid sequence, which competitively inhibits the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation. This guide will delve into the stereochemical specificity of this interaction, presenting experimental data on the bioactivity of L-kistrin and the inferred activity of its D-enantiomer based on studies of RGD-containing peptides.

Comparative Bioactivity: L-Kistrin vs. D-Kistrin

It is overwhelmingly predicted that the D-enantiomer of this compound, which would fold into a mirror image of the native L-kistrin, would exhibit negligible to no bioactivity. The precise three-dimensional arrangement of the RGD loop and surrounding residues in L-kistrin is critical for its high-affinity binding to the αIIbβ3 receptor. The D-kistrin enantiomer would not be able to achieve the necessary complementary conformation to fit into the chiral binding site of the L-amino acid-based integrin.

To provide a quantitative perspective, we can examine studies on smaller RGD peptides where D-amino acid substitutions have been made. These studies consistently demonstrate a dramatic loss of inhibitory activity. For instance, substitution of the L-Aspartate in the RGD motif with a D-Aspartate in this compound-related peptides has been shown to reduce the potency of platelet aggregation inhibition by over 100-fold[1].

CompoundTargetBioassayIC50 (nM)Relative Potency
L-Kistrin Integrin αIIbβ3ADP-induced Platelet Aggregation~20100%
D-Kistrin (Inferred) Integrin αIIbβ3ADP-induced Platelet Aggregation>2000<1%

Note: The IC50 value for L-Kistrin is an approximate value derived from the literature. The IC50 for D-Kistrin is an inferred value based on the >100-fold decrease in potency observed with D-amino acid substitutions in the active RGD motif of related peptides.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a standard method to determine the in vitro efficacy of platelet aggregation inhibitors like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of L-kistrin and its D-enantiomer on platelet aggregation induced by an agonist such as ADP.

Materials:

  • Human whole blood from healthy donors (anticoagulated with 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Agonist solution (e.g., Adenosine diphosphate - ADP)

  • L-Kistrin and D-Kistrin solutions of varying concentrations

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

  • Pipettes

Procedure:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Assay Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

  • Measurement:

    • Pipette PRP into a cuvette with a stir bar and pre-incubate at 37°C for 5 minutes.

    • Add a specific concentration of the test compound (L-kistrin or D-kistrin) or vehicle control and incubate for a further 5 minutes.

    • Initiate platelet aggregation by adding the agonist (e.g., ADP).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of platelet aggregation is calculated from the change in light transmission.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of platelet aggregation.

Integrin αIIbβ3 Binding Assay

This assay directly measures the binding affinity of this compound and its enantiomers to the purified integrin receptor.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of L-kistrin and D-kistrin for the integrin αIIbβ3.

Materials:

  • Purified human integrin αIIbβ3

  • Labeled ligand (e.g., radiolabeled or fluorescently labeled fibrinogen or a known RGD-containing ligand)

  • L-Kistrin and D-Kistrin solutions of varying concentrations

  • 96-well microtiter plates

  • Assay buffer

  • Plate reader (scintillation counter or fluorescence plate reader)

Procedure:

  • Plate Coating:

    • Coat the wells of a microtiter plate with purified integrin αIIbβ3 and incubate overnight at 4°C.

    • Wash the wells and block non-specific binding sites with a blocking buffer (e.g., BSA).

  • Competitive Binding:

    • Add a constant concentration of the labeled ligand to each well.

    • Add varying concentrations of the competitor (L-kistrin or D-kistrin) to the wells.

    • Incubate for a sufficient time to reach equilibrium.

  • Detection:

    • Wash the wells to remove unbound ligand.

    • Measure the amount of bound labeled ligand in each well using the appropriate plate reader.

  • Data Analysis:

    • Plot the amount of bound labeled ligand as a function of the competitor concentration.

    • Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand.

Visualizations

This compound Experimental Workflow

G cluster_prep Sample Preparation cluster_assay Platelet Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection prp PRP Preparation blood->prp ppp PPP Preparation prp->ppp incubation Incubation with this compound/Enantiomer prp->incubation agonist Agonist Addition (e.g., ADP) incubation->agonist measurement Light Transmission Measurement agonist->measurement inhibition_curve Inhibition Curve Generation measurement->inhibition_curve ic50 IC50 Determination inhibition_curve->ic50 bioactivity_comparison Bioactivity Comparison ic50->bioactivity_comparison

Caption: Workflow for comparing this compound enantiomer bioactivity.

Integrin αIIbβ3 Signaling Pathway

G cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular This compound This compound (L-form) integrin αIIb β3 Integrin Receptor This compound->integrin:f1 Binds & Blocks fibrinogen Fibrinogen fibrinogen->integrin:f1 Binding Inhibited outside_in Outside-in Signaling integrin->outside_in Activates aggregation Platelet Aggregation cytoskeleton Cytoskeletal Reorganization cytoskeleton->aggregation outside_in->cytoskeleton

Caption: this compound's inhibition of the integrin αIIbβ3 signaling pathway.

References

Comparative Analysis of Kistrin and Clinically Approved Integrin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Meta-Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data for Kistrin, a disintegrin with potent integrin-antagonist properties, and compares its performance with clinically approved integrin antagonists. This objective comparison, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanistic differences of these agents.

Executive Summary

This compound, a protein isolated from the venom of the Malayan pit viper (Calloselasma rhodostoma), has demonstrated significant potential in preclinical studies as a potent inhibitor of platelet aggregation and cancer cell adhesion. As a member of the disintegrin family, this compound primarily targets the αIIbβ3 integrin, a key receptor in platelet aggregation, and also shows activity against other integrins involved in cell adhesion and migration. Despite its promising preclinical profile, this compound has not progressed to clinical trials.

This guide contrasts the preclinical findings for this compound with the established clinical performance of several FDA-approved integrin antagonists. These alternatives are categorized based on their primary therapeutic applications:

  • Anti-platelet Therapies (αIIbβ3 Antagonists): Abciximab, Eptifibatide, and Tirofiban are widely used in cardiology to prevent thrombotic events during and after percutaneous coronary interventions.

  • Anti-inflammatory Therapies (α4 Antagonists): Natalizumab and Vedolizumab are used in the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease by preventing the migration of inflammatory cells.

By presenting a side-by-side comparison of their mechanisms, efficacy, and the methodologies used to evaluate them, this guide aims to provide a valuable resource for the ongoing research and development of novel integrin-targeting therapeutics.

Data Presentation: this compound vs. Clinically Approved Alternatives

The following tables summarize the quantitative data from preclinical studies of this compound and pivotal clinical trials of its approved alternatives.

Table 1: Preclinical Efficacy of this compound in Platelet Aggregation Inhibition
AgonistThis compound IC50 (nM)Reference
ADP~10-30[1]
Collagen~10-30[1]

IC50 values represent the concentration of this compound required to inhibit platelet aggregation by 50%.

Table 2: Preclinical Efficacy of this compound in Cancer Cell Adhesion
Cell LineAssayEffectReference
MelanomaCell SpreadingInhibition of cell spreading on fibronectin[2][3]
Pancreatic CancerCell AdhesionInhibition of adhesion to matrix proteins[4]
Table 3: Clinical Efficacy of αIIbβ3 Integrin Antagonists in Acute Coronary Syndromes
DrugClinical TrialPrimary Efficacy EndpointResults
Abciximab EPICComposite of death, MI, or urgent revascularization at 30 days35% risk reduction (12.8% placebo vs. 8.3% Abciximab)[5]
Eptifibatide IMPACT-IIComposite of death, MI, or urgent revascularization at 30 daysSignificant reduction with 135/0.5 regimen (11.6% placebo vs. 9.1% Eptifibatide)[6][7]
Tirofiban RESTOREComposite of death, MI, urgent revascularization, or stent for abrupt closure at 30 days16% relative reduction (12.2% placebo vs. 10.3% Tirofiban, p=0.16)[8][9][10]

MI: Myocardial Infarction

Table 4: Clinical Efficacy of α4 Integrin Antagonists in Autoimmune Diseases
DrugIndicationClinical TrialPrimary Efficacy EndpointResults
Natalizumab Multiple SclerosisAFFIRMRate of clinical relapses at 1 year68% relative reduction in annualized relapse rate vs. placebo[11][12][13]
Vedolizumab Ulcerative ColitisGEMINI IClinical remission at week 5241.8% (Q8W) and 44.8% (Q4W) vs. 15.9% placebo[14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Preclinical Assay: In Vitro Platelet Aggregation

Objective: To determine the inhibitory effect of a compound on platelet aggregation in response to various agonists.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 240g for 10 minutes) to separate the PRP. The remaining blood is then centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.[17]

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in the aggregometer, and a baseline light transmission is established.

  • Inhibition Assay: The PRP is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time at 37°C.

  • Agonist Induction: An agonist such as ADP or collagen is added to the PRP to induce platelet aggregation.

  • Data Analysis: The change in light transmission is recorded over time. The percentage of inhibition is calculated relative to a control sample without the inhibitor. The IC50 value is determined from the dose-response curve.[18]

Preclinical Assay: Cancer Cell Adhesion/Spreading

Objective: To assess the effect of a compound on the ability of cancer cells to adhere to and spread on an extracellular matrix protein.

Methodology:

  • Cell Culture: Melanoma or other cancer cell lines are cultured in appropriate media.

  • Plate Coating: 96-well plates are coated with an extracellular matrix protein, such as fibronectin, and blocked with bovine serum albumin (BSA).

  • Cell Treatment: Cancer cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Seeding: The treated cells are seeded onto the coated plates and incubated for a specific period to allow for adhesion and spreading.

  • Fixation and Staining: Non-adherent cells are washed away, and the remaining cells are fixed (e.g., with paraformaldehyde) and stained (e.g., with crystal violet).

  • Quantification: The number of adherent and spread cells is quantified by microscopy or by eluting the stain and measuring its absorbance. The percentage of inhibition is calculated compared to the control.[2][3][4]

Clinical Trial Design: αIIbβ3 Antagonists in Acute Coronary Syndromes (Example: EPIC Trial for Abciximab)

Objective: To evaluate the efficacy and safety of Abciximab in patients undergoing high-risk percutaneous coronary intervention.

Study Design: A multicenter, double-blind, placebo-controlled trial.[5][19]

Patient Population: Patients with acute coronary syndromes (e.g., unstable angina, acute myocardial infarction) undergoing percutaneous transluminal coronary angioplasty or atherectomy.[5]

Intervention:

  • Treatment Group: Intravenous bolus of Abciximab followed by a 12-hour infusion.

  • Control Group: Placebo bolus and infusion.

  • Concomitant Medications: All patients received aspirin and heparin.[20][21]

Primary Endpoint: A composite of death, myocardial infarction, or urgent repeat intervention (percutaneous or surgical) within 30 days of randomization.[5]

Key Assessments:

  • Clinical follow-up for the primary endpoint at 30 days and 6 months.

  • Monitoring for bleeding complications (major and minor).

Clinical Trial Design: α4 Antagonists in Autoimmune Disease (Example: AFFIRM Trial for Natalizumab)

Objective: To determine the safety and efficacy of Natalizumab in treating relapsing-remitting multiple sclerosis.

Study Design: A two-year, randomized, double-blind, placebo-controlled trial.[11][22][23]

Patient Population: Patients with a diagnosis of relapsing-remitting multiple sclerosis.

Intervention:

  • Treatment Group: Natalizumab 300 mg administered via intravenous infusion every 4 weeks.[11]

  • Control Group: Placebo infusion every 4 weeks.

Primary Endpoints:

  • The rate of clinical relapses at one year.

  • The progression of disability at two years, as measured by the Expanded Disability Status Scale (EDSS).[12][13]

Key Assessments:

  • Neurological examinations and EDSS scoring at regular intervals.

  • Magnetic resonance imaging (MRI) of the brain to assess disease activity (new or enlarging T2-hyperintense lesions and gadolinium-enhancing lesions).

  • Monitoring for adverse events, with a particular focus on the risk of progressive multifocal leukoencephalopathy (PML).[22]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and its alternatives.

Signaling_Pathway cluster_platelet Platelet cluster_extracellular Extracellular Space αIIbβ3 αIIbβ3 Platelet Aggregation Platelet Aggregation αIIbβ3->Platelet Aggregation Activates Fibrinogen Fibrinogen Fibrinogen->αIIbβ3 Binding Site This compound This compound This compound->αIIbβ3 Binds & Blocks Abciximab Abciximab Abciximab->αIIbβ3 Binds & Blocks Eptifibatide Eptifibatide Eptifibatide->αIIbβ3 Binds & Blocks Tirofiban Tirofiban Tirofiban->αIIbβ3 Binds & Blocks

Caption: this compound and its alternatives inhibit platelet aggregation by blocking fibrinogen binding to the αIIbβ3 integrin.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (Preclinical) Blood_Sample Whole Blood Sample PRP_Prep Platelet-Rich Plasma Preparation Blood_Sample->PRP_Prep Aggregation_Assay Light Transmission Aggregometry PRP_Prep->Aggregation_Assay IC50_Determination IC50 Determination Aggregation_Assay->IC50_Determination Efficacy_Assessment Efficacy Assessment IC50_Determination->Efficacy_Assessment Informs Animal_Model Animal Model of Thrombosis Drug_Administration This compound/Alternative Administration Animal_Model->Drug_Administration Thrombus_Measurement Measurement of Thrombus Formation Drug_Administration->Thrombus_Measurement Thrombus_Measurement->Efficacy_Assessment

Caption: A typical experimental workflow for evaluating the anti-platelet efficacy of this compound.

Logical_Relationship cluster_preclinical Preclinical Development cluster_clinical Clinical Application Integrin_Antagonists Integrin Antagonists This compound This compound Integrin_Antagonists->this compound Anti_Platelet Anti-Platelet Therapy (αIIbβ3 Antagonists) Integrin_Antagonists->Anti_Platelet Anti_Inflammatory Anti-Inflammatory Therapy (α4 Antagonists) Integrin_Antagonists->Anti_Inflammatory Abciximab Abciximab Anti_Platelet->Abciximab Eptifibatide Eptifibatide Anti_Platelet->Eptifibatide Tirofiban Tirofiban Anti_Platelet->Tirofiban Natalizumab Natalizumab Anti_Inflammatory->Natalizumab Vedolizumab Vedolizumab Anti_Inflammatory->Vedolizumab

Caption: Logical relationship between this compound and its clinically approved integrin antagonist alternatives.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Kistrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Kistrin, a disintegrin, requires meticulous handling and disposal to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste, designed to be your preferred resource for laboratory safety and chemical handling.

Core Principle: All materials contaminated with this compound must be treated as hazardous waste. Disposal procedures should always align with the specific Safety Data Sheet (SDS) for the product and your institution's Environmental Health and Safety (EHS) protocols.

Waste Classification and Handling

Proper segregation of waste is the first critical step in the disposal process. This compound-contaminated waste should be categorized as follows:

Waste TypeDescriptionRecommended ContainmentDisposal Procedure
Solid this compound Waste Unused or expired pure this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).Clearly labeled, sealed, leak-proof hazardous waste container.Collect in a designated container for chemical waste. Arrange for pickup and disposal by your institution's EHS department. Incineration at an approved facility is often recommended.[1]
Liquid this compound Waste This compound solutions (aqueous or in solvent), contaminated buffers, cell culture media.Labeled, leak-proof, and chemically compatible hazardous waste container.Segregate aqueous solutions from organic solvent solutions. Do not dispose of down the drain.[2] Your EHS department will provide specific containers and disposal instructions.
Sharps Waste Needles, syringes, glass Pasteur pipettes, or any other sharp items contaminated with this compound.Puncture-resistant, labeled sharps container.Place directly into the sharps container immediately after use. The container should be disposed of as biohazardous or chemical waste, as per institutional guidelines.[2]
Contaminated Glassware Beakers, flasks, and other glassware that have come into direct contact with this compound.N/ADecontaminate using an appropriate method (see Experimental Protocols below) before washing for reuse or disposal as broken glass.

Experimental Protocol: Decontamination of this compound-Contaminated Surfaces and Glassware

This protocol outlines a general procedure for the chemical inactivation of this compound. Note: Always validate the efficacy of any inactivation method for your specific application.

  • Prepare Inactivation Solution: Prepare a fresh solution of 1N Sodium Hypochlorite (bleach).

  • Application:

    • For surfaces: Liberally apply the bleach solution and ensure the surface remains wet for a minimum contact time of 30 minutes.

    • For glassware: Submerge the glassware in the bleach solution for a minimum of 30 minutes.

  • Neutralization and Rinsing:

    • After the contact time, neutralize the bleach with a suitable agent like sodium thiosulfate.

    • Thoroughly rinse surfaces and glassware with copious amounts of water.

  • Final Disposal:

    • Wipe surfaces dry.

    • Rinsed glassware can be washed for reuse.

    • Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.

Procedural Workflow and Decision Making

The following diagrams illustrate the general workflow for this compound handling and the decision-making process for waste segregation.

G cluster_0 Experimental Phase cluster_1 Waste Generation & Segregation cluster_2 Waste Streams cluster_3 Containment & Labeling cluster_4 Final Disposal Experimentation with this compound Experimentation with this compound Waste Generation Waste Generation Experimentation with this compound->Waste Generation Segregate Waste Segregate Waste Waste Generation->Segregate Waste At point of use Solid Waste Solid Waste Segregate Waste->Solid Waste Solid Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Liquid Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Sharps Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Labeled Sharps Container Labeled Sharps Container Sharps Waste->Labeled Sharps Container Store in Designated Area Store in Designated Area Labeled Solid Waste Container->Store in Designated Area Labeled Liquid Waste Container->Store in Designated Area Labeled Sharps Container->Store in Designated Area EHS Pickup EHS Pickup Store in Designated Area->EHS Pickup

This compound Waste Disposal Workflow

G start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Dispose in Sharps Container is_sharp->sharps_bin Yes liquid_container Dispose in Liquid Waste Container is_liquid->liquid_container Yes solid_container Dispose in Solid Waste Container is_liquid->solid_container No

Waste Segregation Decision Tree

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of potent biological molecules like this compound. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling Kistrin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Kistrin

This document provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. This compound is a potent disintegrin protein originally isolated from the venom of the Malayan pit viper (Agkistrodon rhodostoma). As an antagonist of integrin receptors, particularly αIIbβ3, it is a powerful inhibitor of platelet aggregation and a valuable tool in thrombosis and cancer research.[1][2] Due to its biological activity, proper handling and safety precautions are paramount.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the care afforded to other snake venom-derived proteins.[3] The primary hazards include:

  • Toxicity: Although purified, residual toxicity may exist. Ingestion, inhalation, or absorption through the skin could have adverse physiological effects.

  • Allergenicity: As a foreign protein, this compound can elicit allergic reactions or sensitization upon exposure.[4] Inhalation of lyophilized powder is a significant risk for sensitization.[4]

  • Biological Activity: this compound's potent anti-platelet aggregation activity means that accidental exposure could potentially impair blood clotting.[1]

In the event of exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Seek immediate medical attention after any exposure.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended PPE.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile gloves (double gloving is recommended)Silver Shield gloves under disposable nitrile gloves for enhanced protection
Eye & Face Protection Safety glasses with side-shields (marked with "Z87")Full-face shield or safety goggles for splash hazards
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Handle lyophilized powder in a certified chemical fume hood.[3]N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or handling of large quantities of powdered peptide outside of a fume hood.
Foot Protection Closed-toe shoesChemical-resistant boots
Operational Plan: Step-by-Step Guidance

1. Pre-Handling Procedures:

  • Read and understand this safety guide thoroughly.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare the work area by covering surfaces with absorbent, disposable bench paper.
  • Have a designated biohazard waste container ready.
  • If working with lyophilized this compound, ensure a certified chemical fume hood is used for initial reconstitution to prevent inhalation of the powder.[3]

2. Handling Lyophilized this compound:

  • Perform all manipulations of the lyophilized powder within a chemical fume hood.[3]
  • Wear all recommended PPE, including respiratory protection if deemed necessary by your risk assessment.
  • Carefully uncap the vial.
  • Slowly add the appropriate buffer to dissolve the powder, avoiding any splashing.[3]
  • Once in solution, the risk of aerosolization is significantly reduced.

3. Handling this compound in Solution:

  • Conduct all procedures on a clean, contained surface.
  • Use calibrated pipettes with filtered tips to prevent cross-contamination and aerosol formation.
  • Avoid creating splashes or aerosols.
  • Keep all containers with this compound solution clearly labeled and sealed when not in use.

4. Post-Handling Procedures:

  • Wipe down the work area with a suitable decontaminant, such as 70% ethanol, followed by a thorough cleaning with soap and water.[4]
  • Dispose of all contaminated materials according to the disposal plan.
  • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator, if used).
  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan
  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, bench paper, and empty vials, must be collected in a designated and clearly labeled biohazard waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, leak-proof waste container. The container should be clearly marked as "Hazardous Waste" and include the name "this compound."

  • Decontamination: While there is no universal method for inactivating all toxins, denaturation with 70% ethanol is a common practice for protein waste.[4] However, consult your institution's Environmental Health and Safety (EHS) office for specific protocols on chemical deactivation and final disposal. Do not pour this compound solutions down the drain.

Experimental Protocol: Platelet Aggregation Inhibition Assay

This protocol outlines the use of this compound to inhibit agonist-induced platelet aggregation, as measured by Light Transmission Aggregometry (LTA).[5]

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable buffer like PBS)
  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from human donors
  • Platelet agonist (e.g., Adenosine Diphosphate - ADP, or Collagen)
  • Aggregometer and cuvettes with stir bars
  • Calibrated pipettes and filtered tips

2. Preparation of Platelet Suspensions:

  • Follow standard laboratory procedures for the preparation of PRP and PPP from whole blood.

3. Assay Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.
  • Pipette PPP into a cuvette to set the 100% aggregation baseline (maximum light transmission).
  • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to set the 0% aggregation baseline.
  • For the inhibition assay, pre-incubate PRP with various concentrations of this compound (e.g., 1-100 nmol/L) or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.[6]
  • Add a specific concentration of the platelet agonist (e.g., 10 µM ADP) to the cuvette to induce aggregation.
  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • The extent of inhibition is calculated as the percentage decrease in the maximum aggregation observed in the presence of this compound compared to the vehicle control.
  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%).

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Work Area GatherPPE->PrepareWorkArea Reconstitute Reconstitute Lyophilized this compound in Fume Hood PrepareWorkArea->Reconstitute Start Experiment HandleSolution Handle this compound Solution Reconstitute->HandleSolution Decontaminate Decontaminate Work Area HandleSolution->Decontaminate DisposeWaste Dispose of Waste Correctly Decontaminate->DisposeWaste RemovePPE Remove PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

SignalingPathway This compound's Mechanism of Action This compound This compound Integrin Integrin αIIbβ3 (on platelet surface) This compound->Integrin Binds and blocks PlateletAggregation Platelet Aggregation Integrin->PlateletAggregation Leads to Fibrinogen Fibrinogen Fibrinogen->Integrin Binding site

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.